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  • Product: 2-BUTANONE OXIME
  • CAS: 10341-59-0

Core Science & Biosynthesis

Foundational

2-Butanone Oxime (MEKO): Fundamental Properties, Synthesis, and Toxicological Mechanisms in Chemical Development

Executive Summary 2-Butanone oxime, systematically known as Methyl Ethyl Ketoxime (MEKO), is a high-production-volume organic compound featuring a highly reactive ketoxime functional group. In the realm of industrial che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butanone oxime, systematically known as Methyl Ethyl Ketoxime (MEKO), is a high-production-volume organic compound featuring a highly reactive ketoxime functional group. In the realm of industrial chemistry and drug development, MEKO serves a dual purpose: it acts as a critical intermediate in the synthesis of complex oxime-derived active pharmaceutical ingredients (APIs) and functions as an indispensable stabilizing and blocking agent in polymer chemistry. This whitepaper provides an in-depth technical analysis of MEKO’s physicochemical properties, synthesis mechanisms, and toxicological profile, equipping researchers with the foundational data required for safe and effective application in advanced workflows.

Fundamental Physicochemical Properties

Understanding the physical and chemical behavior of MEKO is essential for predicting its reactivity, volatility, and partition coefficients during experimental design. The compound exists as a clear, colorless to pale yellow liquid with a distinct musty odor. It exhibits strong complexation capabilities with metal ions, a property that underpins its utility as an anti-skinning agent in coatings [1] [1].

Quantitative Data Summary
PropertyValueExperimental Significance
Molecular Formula C4​H9​NO Determines stoichiometric calculations in synthesis.
Molecular Weight 87.12 g/mol Critical for mass spectrometry and dosing formulations.
Boiling Point 152 °CIndicates moderate volatility; requires controlled distillation.
Melting Point -29.5 °CRemains liquid under standard laboratory cold-storage conditions.
Density 0.924 g/mL (at 25 °C)Essential for volumetric dosing and phase separation.
Vapor Pressure ~1.88 mmHg (at 25 °C)Highlights inhalation risk; necessitates proper fume hood ventilation.
Aqueous Solubility ~114 g/L (at 20 °C)High solubility dictates the use of non-polar solvents for extraction.
Refractive Index 1.442Used for rapid purity verification post-distillation.

Data aggregated from authoritative chemical databases [2].

Chemical Synthesis & Oximation Mechanisms

The primary synthetic route for MEKO involves the condensation reaction between methyl ethyl ketone (MEK) and hydroxylamine. Because free hydroxylamine is highly unstable and prone to explosive decomposition, it is universally supplied as a stable salt (e.g., hydroxylamine hydrochloride or sulfate).

Mechanistic Causality

To drive the reaction, a base must be introduced to neutralize the acidic salt, liberating the nucleophilic free hydroxylamine ( NH2​OH ) in situ. The nitrogen atom of the hydroxylamine then executes a nucleophilic attack on the electrophilic carbonyl carbon of MEK, forming a transient hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) yields the stable ketoxime structure [2] [3].

Synthesis MEK Methyl Ethyl Ketone (MEK) Hemiaminal Hemiaminal Intermediate MEK->Hemiaminal Nucleophilic Addition NH2OH Hydroxylamine Salt Base Base (NaOH/NaOAc) NH2OH->Base Liberates Free NH2OH Base->Hemiaminal Attacks Carbonyl MEKO 2-Butanone Oxime (MEKO) Hemiaminal->MEKO Dehydration (-H2O) Water Water Byproduct Hemiaminal->Water

Chemical synthesis pathway of 2-Butanone Oxime via nucleophilic addition and dehydration.

Protocol 1: Laboratory-Scale Synthesis of 2-Butanone Oxime

Objective: Synthesize and isolate high-purity MEKO with strict stoichiometric and thermal control to prevent runaway exothermic reactions.

  • Reagent Preparation : Dissolve 1.2 molar equivalents of hydroxylamine hydrochloride in distilled water to create a concentrated aqueous solution. Causality: A slight excess of hydroxylamine ensures the complete consumption of the ketone, preventing unreacted MEK from complicating downstream purification.

  • Base Addition : Slowly add an equimolar amount of a base (e.g., 48% sodium hydroxide) to the solution while stirring continuously. Maintain the reaction vessel below 20 °C using an ice bath. Causality: Thermal regulation is critical; elevated temperatures during neutralization can cause the premature degradation of the liberated hydroxylamine.

  • Ketone Introduction : Gradually add 1.0 molar equivalent of MEK dropwise to the buffered hydroxylamine solution over a period of 1 to 2 hours.

  • Reaction Incubation : Allow the mixture to stir at room temperature for 12 hours. This extended incubation ensures the complete dehydration of the hemiaminal intermediate into the final oxime.

  • Phase Separation & Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a non-polar solvent (e.g., n-heptane) to capture any dissolved MEKO.

  • Purification : Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate. Distill the product under reduced pressure (59-60 °C at 15 mmHg) to obtain pure MEKO.

Toxicological Profile & Metabolic Pathways

For drug development professionals, understanding the pharmacokinetics and toxicity of reagents is paramount. MEKO exhibits moderate acute toxicity but presents specific systemic hazards upon repeated exposure, notably transient central nervous system (CNS) depression and hematological toxicity [3] [4].

The primary metabolic pathway of MEKO in vivo is hepatic hydrolysis, which cleaves the molecule back into MEK and free hydroxylamine. A minor secondary pathway involves oxidation by microsomal monooxygenases to form butane-2-nitrate. The liberated hydroxylamine is a potent oxidizing agent that converts the ferrous ion ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), resulting in methemoglobinemia and subsequent regenerative anemia [4] [5].

Metabolism Exposure MEKO Exposure Metabolism Hepatic Metabolism Exposure->Metabolism Hydrolysis Hydrolysis (Major) Metabolism->Hydrolysis Oxidation Oxidation (Minor) Metabolism->Oxidation MEK 2-Butanone (MEK) Hydrolysis->MEK NH2OH Hydroxylamine Release Hydrolysis->NH2OH Nitrate Butane-2-nitrate Oxidation->Nitrate Toxicity Methemoglobinemia NH2OH->Toxicity Oxidizes Hemoglobin

Metabolic pathways of MEKO illustrating hydrolysis-induced methemoglobinemia toxicity.

Protocol 2: Self-Validating In Vitro Assessment of MEKO-Induced Methemoglobinemia

Objective: Validate the metabolic conversion of MEKO to hydroxylamine and its subsequent effect on hemoglobin oxidation. Trustworthiness & Causality: MEKO itself is not a direct oxidant of hemoglobin. It requires hepatic hydrolysis to release hydroxylamine. This protocol utilizes a self-validating control system: if MEKO directly oxidized blood, both cohorts would show toxicity. By comparing erythrocytes with and without hepatic S9 fractions, the system definitively proves that toxicity is metabolism-dependent.

  • Sample Preparation : Isolate fresh human or rat erythrocytes and suspend them in a phosphate-buffered saline solution (pH 7.4) at a standardized hematocrit.

  • Metabolic Activation Setup : Divide the erythrocyte suspensions into two primary cohorts:

    • Cohort A (Negative Metabolic Control) : Erythrocytes + MEKO.

    • Cohort B (Active Metabolism) : Erythrocytes + MEKO + Hepatic S9 fraction + NADPH-regenerating system.

  • Dosing : Administer varying concentrations of MEKO (e.g., 0.1, 1.0, and 10 mM) to both cohorts. Include a positive control (direct hydroxylamine dosing) and a negative vehicle control.

  • Incubation : Incubate the samples at 37 °C for 3 hours under gentle agitation to allow for enzymatic hydrolysis in Cohort B.

  • Quantification : Lyse the erythrocytes using a mild detergent and measure methemoglobin levels spectrophotometrically at 630 nm.

  • Data Validation : The protocol is validated when Cohort A exhibits baseline methemoglobin levels (proving MEKO is inert without metabolism), while Cohort B exhibits a dose-dependent spike in methemoglobin (confirming the mechanistic release of hydroxylamine).

Applications in Drug Development and Advanced Materials

Beyond its toxicological considerations, MEKO's chemical reactivity makes it highly valuable across multiple scientific domains:

  • Pharmaceutical Intermediates : MEKO is utilized as a precursor in the synthesis of specific oxime-derived APIs and agrochemicals. Its ability to undergo Beckmann rearrangement allows chemists to convert the ketoxime into complex amides and lactams, which are foundational structures in many drug scaffolds.

  • Isocyanate Blocking Agent : In the development of targeted drug delivery polymers and polyurethanes, MEKO is used to temporarily block highly reactive isocyanate groups. This prevents premature polymerization, allowing for controlled, temperature-triggered curing during the manufacturing process.

  • Synthesis of Oxime Silanes : MEKO reacts with chlorosilanes to produce vital cross-linking agents, such as methyltris(methylethylketoxime)silane. These compounds are essential in formulating biocompatible silicone adhesives used in medical devices and transdermal patches [5] [6].

References

  • PubChem (National Institutes of Health) . "2-Butanone oxime, (E)- | C4H9NO | CID 5324275". Available at:[Link]

  • Ataman Chemicals . "BUTANONE OXIME (MEKO) - Chemical Properties and Applications". Available at:[Link]

  • Grokipedia . "Methylethyl ketone oxime - Laboratory synthesis and Industrial production". Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS) . "2-Butanone, oxime: Human health tier II assessment". Available at:[Link]

  • ResearchGate . "Developmental Toxicity Studies of Methyl Ethyl Ketoxime (MEKO) in Rats and Rabbits". Available at:[Link]

  • ACS Chemical Health & Safety . "Explosion in a Chemical Plant Producing Methyltris(methylethylketoxime)silane and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime". Available at:[Link]

Sources

Exploratory

2-Butanone Oxime (MEKO) Solubility Dynamics: A Comprehensive Technical Guide for Organic Solvents and Aqueous Systems

Executive Summary 2-Butanone oxime, commonly referred to as Methyl Ethyl Ketoxime (MEKO), is a highly versatile organic compound utilized primarily as an anti-skinning agent in alkyd coatings and as an isocyanate-blockin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butanone oxime, commonly referred to as Methyl Ethyl Ketoxime (MEKO), is a highly versatile organic compound utilized primarily as an anti-skinning agent in alkyd coatings and as an isocyanate-blocking agent in polyurethane synthesis[1][2]. Because MEKO interacts with both polar and non-polar matrices, understanding its thermodynamic solubility profile across diverse solvent systems is critical. This whitepaper provides an in-depth analysis of MEKO's solvation mechanisms, quantitative solubility data, and the self-validating experimental protocols required to accurately measure its phase behavior.

Chemical Profiling and Solvation Thermodynamics

Structurally, MEKO (CAS 96-29-7; Formula: C4H9NO) features a ketoxime functional group (-C=N-OH) bonded to methyl and ethyl aliphatic chains[2]. This unique molecular architecture imparts strong amphiphilic characteristics. The oxime moiety acts as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the nitrogen lone pair), while the alkyl chains provide significant lipophilicity.

With a molecular weight of 87.12 g/mol and a density of approximately 0.92 g/cm³ at 20 °C[2][3], MEKO exhibits a moderate vapor pressure (1.06 mmHg at 20 °C) and a boiling point of 152-153 °C[2][3]. Its octanol-water partition coefficient (Log Kow) is 0.63[4], indicating a slight thermodynamic preference for lipophilic environments over aqueous ones.

Solvation Mechanisms

MEKO's solubility behavior is dictated by its dual capacity for polar and non-polar interactions:

  • Aqueous Systems: In water, MEKO demonstrates limited but significant solubility, approximately 114 g/L at 20 °C[5] (or ~100 g/L at 25 °C[4]). Interestingly, its aqueous solubility exhibits an inverse temperature dependence, decreasing as the temperature rises[6]. This is characteristic of systems where exothermic hydrogen bonding dominates the solvation process; higher thermal energy disrupts the hydrogen bonds between the oxime hydroxyl group and water molecules, driving the solute out of the aqueous phase.

  • Organic Solvents: MEKO is completely miscible (soluble in all proportions) with a vast array of organic solvents[2][6]. In protic solvents (e.g., ethanol), solvation is driven by extensive hydrogen bonding networks. In non-polar aprotic solvents (e.g., benzene), the aliphatic methyl and ethyl groups facilitate strong Van der Waals interactions that easily overcome the self-association of the oxime molecules.

Solvation MEKO 2-Butanone Oxime (MEKO) Protic Protic Solvents MEKO->Protic Aprotic Non-Polar Organics MEKO->Aprotic Polar Polar Aprotic Solvents MEKO->Polar Hbond Hydrogen Bonding Protic->Hbond VDW Van der Waals Forces Aprotic->VDW Dipole Dipole-Dipole Interactions Polar->Dipole

Figure 2: Logical relationship of MEKO solvation mechanisms across different solvent classes.

Quantitative Solubility Data Profile

The following table summarizes the solubility and miscibility of MEKO across various standard solvent systems.

Solvent SystemSolubility / Miscibility LimitTemperaturePrimary Solvation Mechanism
Water ~114 g/L (Decreases with heat)[5][6]20 °CHydrogen Bonding
Ethanol Miscible (Infinite)[2][6]20 °CHydrogen Bonding & VDW
Ethyl Ether Miscible (Infinite)[2][6]20 °CDipole-Dipole & VDW
Benzene Miscible (Infinite)[6]20 °CVan der Waals (VDW)
Chloroform Miscible (Infinite)[6]20 °CDipole-Dipole & VDW
Acetone Miscible (Infinite)[2]20 °CDipole-Dipole & VDW

Experimental Methodologies for Solubility Determination

Expertise & Causality: The complete miscibility of MEKO in most organic solvents renders traditional saturation-based solubility methods (like the shake-flask method) obsolete for these systems, as a thermodynamic saturation point (precipitate or distinct second phase) cannot be reached. Therefore, an isothermal visual miscibility titration is employed for organic solvents. Conversely, for aqueous systems where MEKO has a finite solubility limit, the shake-flask method is mandatory. Gas Chromatography with Flame Ionization Detection (GC-FID) is selected over UV-Vis spectroscopy for quantification because MEKO lacks strong chromophores but possesses ideal volatility and thermal stability for GC analysis.

Protocol 1: Isothermal Shake-Flask Method (Aqueous Systems)

This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is truly reached without supersaturation artifacts.

  • Preparation: Add an excess of MEKO (e.g., 150 g/L) to 50 mL of ultra-pure water in a sealed, jacketed glass vessel to prevent volatile losses.

  • Equilibration: Agitate the mixture at a strictly controlled constant temperature (e.g., 20.0 ± 0.1 °C) using an isothermal shaker for 48 hours.

    • Self-Validation Step: Sample the aqueous phase at 24h and 48h. Equilibrium is confirmed only when the concentration difference between the two time points is < 2%.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the test temperature to ensure complete separation of the undissolved MEKO micro-droplets from the saturated aqueous phase.

  • Quantification: Dilute an aliquot of the clear aqueous phase in a miscible organic solvent (e.g., acetone) and analyze via GC-FID against a multi-point calibration curve of high-purity MEKO standards.

Protocol 2: Isothermal Miscibility Titration (Organic Solvents)
  • Preparation: In a temperature-controlled environment (20 °C), place 10 mL of the target organic solvent (e.g., benzene or ethanol) into a clear glass vial.

  • Titration: Incrementally add MEKO in 1 mL aliquots, vortexing for 30 seconds after each addition.

  • Visual Inspection: Observe the mixture for turbidity, phase separation, or Schlieren lines against a dark background.

  • Validation: If the solution remains optically clear and single-phase across the entire mole fraction range (from pure solvent to pure MEKO), the system is classified as "Miscible."

Workflow Start Start Solubility Assessment Prep Prepare MEKO & Solvents Start->Prep Water Aqueous: Shake-Flask Prep->Water Org Organic: Miscibility Titration Prep->Org Equilibrate Isothermal Equilibration Water->Equilibrate Visual Visual Phase Inspection Org->Visual Analyze GC-FID Quantification Equilibrate->Analyze Result Calculate Solubility Data Analyze->Result Visual->Result

Figure 1: Experimental workflow for determining MEKO solubility in aqueous and organic systems.

Industrial Applications Driven by Solubility Profiles

  • Alkyd Coatings: MEKO is the industry standard anti-skinning agent. Its complete miscibility in organic paint solvents (like mineral spirits, toluene, or xylene) ensures homogeneous distribution throughout the formulation. It functions by chelating metal driers (e.g., cobalt), temporarily inhibiting the oxidative cross-linking of the alkyd resin at the surface while in the can[1][3]. Upon application, MEKO's volatility allows it to evaporate, releasing the drier to cure the paint film.

  • Polyurethane Synthesis: MEKO acts as a highly effective blocking agent for isocyanates. Its solubility in both polyols and standard PU organic solvents ensures a uniform reaction environment, allowing for the creation of stable, one-component polyurethane systems that only cure upon thermal unblocking[2][7].

Safety, Handling, and E-E-A-T Considerations

When handling MEKO, stringent safety protocols are required due to its toxicological and reactive profile:

  • Toxicity & Sensitization: MEKO is classified as a Category 1B carcinogen (may cause cancer based on animal studies) and is a known skin sensitizer[2][8]. Proper Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory[7].

  • Thermal Instability & Reactivity: MEKO is thermally unstable under specific conditions. It has been documented to explode when heated in the presence of strong acidic impurities[2][9].

  • Protocol Safety: All solubility experiments, especially those involving elevated temperatures or organic solvents, must be conducted in a certified chemical fume hood to prevent inhalation of vapors[7][10]. Never mix MEKO with strong oxidizing agents or strong acids (e.g., sulfuric acid), as this can lead to violent, explosive reactions[9].

References

  • [3] Methyl Ethyl Ketoxime(MEKO) Supplier - TJCY. Source: tjcyindustrialchem.com. URL:

  • [7] Methyl Ethyl Ketoxime - Material Safety Data Sheet (MSDS). Source: chemicalbull.com. URL:

  • [5] 2-Butanone oxime, 99% 100 mL | Buy Online. Source: fishersci.com. URL:

  • 2-Butanone oxime 99 96-29-7 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [1] TOX-51: Methyl Ethyl Ketoxime - National Toxicology Program. Source: nih.gov. URL:

  • [9] 2-Butanone oxime | 96-29-7 - ChemicalBook. Source: chemicalbook.com. URL:

  • [6] 2-Butanone Oxime / Methyl Ethyl Ketoxime / Meko - Sinowin Chemical. Source: sinochlorine.com. URL:

  • [4] 2-Butanone oxime | C4H9NO | CID 7292 - PubChem. Source: nih.gov. URL:

  • [8] B0688 - 2-Butanone Oxime - SAFETY DATA SHEET. Source: tcichemicals.com. URL:

  • [10] SAFETY DATA SHEET - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [2] Methylethyl ketone oxime - Grokipedia. Source: grokipedia.com. URL:

Sources

Foundational

Comprehensive Health and Safety Guide for 2-Butanone Oxime (MEKO) in Laboratory Applications

Executive Summary 2-Butanone oxime, commonly known as Methyl Ethyl Ketoxime (MEKO) (CAS: 96-29-7), is a high-production-volume chemical widely utilized as an anti-skinning agent in coatings, a blocking agent for isocyana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butanone oxime, commonly known as Methyl Ethyl Ketoxime (MEKO) (CAS: 96-29-7), is a high-production-volume chemical widely utilized as an anti-skinning agent in coatings, a blocking agent for isocyanates in polyurethane synthesis, and a crosslinker in silicone sealants[1]. While its chemical utility is well-established, MEKO presents a complex toxicological profile, including severe ocular toxicity, skin sensitization, and potent hematopoietic and respiratory hazards[2],.

For researchers and drug development professionals, handling MEKO requires moving beyond basic compliance. This whitepaper synthesizes the mechanistic toxicology of MEKO with field-proven, self-validating laboratory protocols to ensure absolute scientific integrity and personnel safety during experimental workflows.

Physicochemical Profile and Hazard Classifications

Understanding the physical behavior of MEKO is the first step in predicting its exposure routes. MEKO is a combustible, volatile liquid that readily forms explosive mixtures with air upon intense heating[3].

Table 1: Physicochemical Properties & GHS Classifications
Parameter / Hazard ClassValue / ClassificationMechanistic Implication
Appearance Colorless to pale yellow liquid[4]Visual indicator of purity; darkens upon degradation.
Boiling Point 151 °C - 152 °C[3]Low volatility at room temp, but vaporizes rapidly if heated.
Flash Point > 61 °C (Combustible)[5]Requires storage away from open flames and oxidizers.
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)Converted acute toxicity estimate of ~100 mg/kg[2].
Acute Toxicity (Dermal) Category 4 (Harmful)Readily penetrates the dermal barrier; systemic absorption[6].
Eye Damage Category 1 (Serious Damage)Corrosive to ocular tissue; risk of permanent vision impairment[7].
Skin Sensitization Category 1Induces allergic dermatitis upon repeated exposure[7].
Carcinogenicity Category 1B[8],Presumed human carcinogen based on animal evidence[8].
Target Organ (Single) STOT SE 1 (Upper Respiratory)Causes severe degeneration of the nasal/olfactory epithelium[6].
Target Organ (Repeated) STOT RE 2 (Hematopoietic)Induces methemoglobinemia and regenerative anemia[2].

Mechanistic Toxicology: Understanding the Hazards

To design effective safety protocols, researchers must understand the causality behind MEKO's toxicity. MEKO does not merely act as a localized irritant; it undergoes complex biotransformation that dictates its systemic hazards.

Metabolic Pathways and Carcinogenicity

MEKO is rapidly absorbed through inhalation, ingestion, and dermal contact[6]. Once systemic, it is subjected to multiple metabolic pathways:

  • Hydrolysis (Major Pathway): MEKO is primarily hydrolyzed into 2-butanone (methyl ethyl ketone) and eliminated[6].

  • CYP450 Oxidation (Minor Pathway): Microsomal monooxygenases convert a small fraction of MEKO into butane 2-nitrate[6].

  • Sulfotransferase Mediation (Toxicity Pathway): The European Commission and Environment Canada note that MEKO's carcinogenicity—specifically the induction of liver tumors in male rodents—is mediated by sulfotransferase enzymes. This enzyme converts MEKO into a carcinogenic agent. Because this is a non-genotoxic, threshold-based mechanism, the human risk of cancer at typical exposure levels is considered low, though regulatory classifications remain stringent (Category 1B)[1],,[2].

Hematopoietic and Respiratory Toxicity

MEKO is a potent methemoglobin inducer. It interacts with erythrocytes, oxidizing the iron in hemoglobin from the ferrous ( Fe2+ ) to the ferric ( Fe3+ ) state, impairing oxygen transport and leading to regenerative anemia[2],[9]. Furthermore, inhalation of MEKO vapors causes concentration-dependent, irreversible degeneration of the olfactory epithelium in the nasal cavity, occurring even after short-term exposures at relatively low doses (e.g., 108 mg/m3 )[2].

MEKO_Metabolism MEKO 2-Butanone Oxime (MEKO) Hydrolysis Hydrolysis MEKO->Hydrolysis CYP450 Microsomal Monooxygenases MEKO->CYP450 SULT Sulfotransferase (SULT) MEKO->SULT RBC Erythrocyte Interaction MEKO->RBC MEK 2-Butanone (Major Metabolite) Hydrolysis->MEK Nitrate Butane 2-Nitrate (Minor Metabolite) CYP450->Nitrate Carcinogen Carcinogenic Agent SULT->Carcinogen MetHb Methemoglobinemia (Regenerative Anemia) RBC->MetHb Tumor Liver Tumors (Male Rodents) Carcinogen->Tumor

Figure 1: Metabolic Pathways and Toxicity Mechanisms of 2-Butanone Oxime (MEKO).

Occupational Exposure Limits & Risk Assessment

Because lifetime animal studies revealed severe olfactory and carcinogenic effects at lower-than-expected thresholds, historical exposure limits have been aggressively revised downward.

Table 2: Occupational Exposure Limits (OELs)
Regulatory / Advisory BodyExposure LimitRationale / Notes
AIHA WEEL (Historical) 10 ppm TWACaution: Deemed potentially invalid due to recent lifetime animal studies[5].
AdvanSix / Honeywell 3 ppm (10 mg/m3 ) TWAProvisional limit established to prevent olfactory degeneration and systemic toxicity[1],[5].
AdvanSix / Honeywell 10 ppm STELShort-term exposure limit to prevent acute narcotic effects[1].

Note: Because MEKO causes olfactory fatigue and degeneration, researchers cannot rely on odor detection as a warning property for exposure.

Self-Validating Laboratory Protocols (SOPs)

To ensure scientific integrity and safety, experimental workflows involving MEKO must be designed as self-validating systems. Every safety measure must include a verification step before proceeding.

Pre-Experiment Setup & PPE Donning
  • Causality: MEKO vapors cause irreversible nasal epithelium damage[2], and the liquid acts as a dermal penetrant and sensitizer[6],.

  • Step 1: Activate the chemical fume hood.

    • Validation: Do not rely solely on the digital monitor. Tape a Kimwipe strip to the sash; visually confirm inward deflection to guarantee a face velocity of >100 fpm before introducing MEKO to the workspace.

  • Step 2: Select and don appropriate PPE.

    • Validation: Standard latex or thin nitrile gloves are insufficient for prolonged solvent handling. Select robust butyl rubber, neoprene, or heavy-duty nitrile gloves [5]. Perform a pneumatic inflation test (trapping air and squeezing) to verify the absence of micro-tears prior to donning. Wear chemical splash goggles (not standard safety glasses) due to Category 1 eye damage risks.

Chemical Handling and Synthesis
  • Causality: MEKO reacts violently with electrophiles, strong acids, and particularly iron, which can catalyze hazardous polymerization or decomposition[5].

  • Step 3: Prepare the reaction vessel.

    • Validation: Visually inspect all spatulas, stir bars, and reaction vessels to ensure they are strictly non-ferrous (e.g., use PTFE or glass)[5].

  • Step 4: Dispense MEKO using a closed-system transfer or mechanical point exhaust[5].

    • Validation: Weigh the dispensed chemical via a tared, sealed vessel to prevent vapor escape into the ambient lab environment.

Emergency Response and Spill Mitigation
  • Causality: MEKO spills release highly toxic vapors and pose a combustible fire hazard[10].

  • Step 5 (In case of spill): Immediately evacuate the immediate area and eliminate all ignition sources[11].

    • Validation: Confirm the spill area is isolated. Use only inert absorbents (e.g., vermiculite or sand). Crucial Check: Verify that the absorbent clay used does not contain iron impurities, which could trigger a violent reaction with MEKO[5].

MEKO_Protocol Start Pre-Experiment Verification Hood Verify Fume Hood (Flow > 100 fpm) Start->Hood PPE Don PPE (Butyl/Nitrile, Goggles) Hood->PPE Handle Dispense MEKO (Closed System) PPE->Handle Spill Spill Detection Handle->Spill Evac Evacuate & Isolate Area Spill->Evac Absorb Absorb with Inert Material (No Iron/Acids) Evac->Absorb Dispose Hazardous Waste Disposal Absorb->Dispose

Figure 2: Self-Validating Laboratory Workflow and Spill Response Protocol for MEKO.

First Aid and Medical Surveillance

In the event of an exposure, immediate, protocol-driven action is required:

  • Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes. Because MEKO causes severe, potentially permanent corneal damage, immediate evaluation by an ophthalmologist is mandatory[11],[7].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with soap and water[7]. Monitor the patient for signs of systemic absorption, including drowsiness, dizziness, or cyanosis (indicative of methemoglobinemia)[2],.

  • Inhalation: Move the victim to fresh air. If respiratory irritation, coughing, or chest tightness occurs, administer oxygen and seek emergency medical attention, as delayed pulmonary edema can occur[12],[11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and contact a poison control center immediately, as MEKO is acutely toxic via the oral route[10],[7].

References

  • ChemicalBull.
  • AdvanSix. "Methyl Ethyl Ketoxime (MEKO) Product Safety Summary." AdvanSix,
  • Environment Canada. "Screening Assessment for the Challenge 2-Butanone, oxime (Butanone oxime)." Canada.ca,
  • ChemHAT. "2-Butanone oxime.
  • 3M.
  • Ark-Chem. "Safety Data Sheet: Methyl Ethyl Ketoxime(MEKO)." Ark-Chem,
  • Stobec.
  • Industrial Chemicals Gov AU. "2-Butanone, oxime: Human health tier II assessment." Industrial Chemicals Gov AU,
  • Industrial Chemicals Gov AU. "2-Butanone, oxime (MEKO)
  • Fisher Scientific. "SAFETY DATA SHEET - 2-Butanone oxime." Fisher Scientific,
  • Odies Oil.
  • Cole-Parmer. "Material Safety Data Sheet - 2-Butanone oxime, 99%." Cole-Parmer,
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Butanone oxime." Thermo Fisher Scientific,
  • ECHA. "Substance Information - 2-Butanone oxime." European Chemicals Agency,
  • Sigma-Aldrich. "SAFETY DATA SHEET - 2-Butanone oxime." Sigma-Aldrich,
  • TCI Chemicals. "SAFETY DATA SHEET - 2-Butanone Oxime." TCI Chemicals,
  • Norelem. "Safety Data Sheet according to (EC) No 1907/2006 as amended: 2-butanone oxime." Norelem,
  • Henkel. "Safety Data Sheet according to GB/T 16483 and GB/T 17519." Henkel,

Sources

Exploratory

An In-depth Technical Guide on the Environmental Fate and Hydrolysis of 2-Butanone Oxime

This guide provides a comprehensive technical overview of the environmental fate of 2-butanone oxime, with a specific focus on its hydrolysis. Intended for researchers, scientists, and drug development professionals, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the environmental fate of 2-butanone oxime, with a specific focus on its hydrolysis. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the underlying scientific principles of experimental design, and offers detailed protocols for analysis.

Introduction

2-Butanone oxime, also known as methyl ethyl ketoxime (MEKO), is a volatile organic compound with the chemical formula C₄H₉NO.[1] It is widely utilized as an anti-skinning agent in alkyd paints, varnishes, and coatings to prevent the formation of a solid film on the surface during storage.[2] Additionally, it serves as a blocking agent for isocyanates in polyurethane production and as a corrosion inhibitor.[3] The widespread use of 2-butanone oxime necessitates a thorough understanding of its behavior and persistence in the environment.[2] This guide delves into the critical environmental fate processes of 2-butanone oxime, with a primary emphasis on its hydrolysis, a key degradation pathway.

Section 1: Physicochemical Properties and Environmental Distribution

Understanding the fundamental physicochemical properties of 2-butanone oxime is crucial for predicting its environmental distribution. It is characterized by high water solubility, a moderate vapor pressure, and a low octanol-water partition coefficient (log Kow), suggesting it is unlikely to bioaccumulate significantly.[2] Based on these properties, fugacity modeling indicates that 2-butanone oxime will primarily reside in the environmental compartment to which it is released.[2]

PropertyValueReference
Molecular FormulaC4H9NO[1]
Molecular Weight87.12 g/mol [4]
Water Solubility100,000 mg/L[2]
Vapor Pressure350 Pa[2]
Log Kow0.65[1][2]
Henry's Law Constant0.30 Pa·m³/mol[2]

Section 2: Environmental Fate Pathways

The environmental persistence of 2-butanone oxime is governed by several degradation processes, including hydrolysis, biodegradation, and photolysis.

Hydrolysis: A Primary Degradation Pathway

Hydrolysis is a significant degradation mechanism for 2-butanone oxime, particularly under acidic to neutral conditions.[2] The reaction involves the cleavage of the C=N bond, yielding 2-butanone and hydroxylamine as primary products.[2]

Mechanism of Hydrolysis:

The hydrolysis of oximes is generally acid-catalyzed.[5] The process is initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

Hydrolysis_Mechanism

Influence of pH:

The rate of hydrolysis is highly dependent on pH. At 20°C, 2-butanone oxime is unstable at pH 4, while no significant hydrolysis is observed at pH 9.[2] At a neutral pH of 7, approximately 14% of the substance hydrolyzes over 4 days, which corresponds to a half-life of about 18 days in an aquatic environment.[2] This indicates that in neutral to acidic environmental conditions, hydrolysis is a key degradation pathway.[2]

Quantitative Hydrolysis Data:

pHTemperature (°C)DegradationHalf-lifeReference
420Unstable-[2]
72014% in 4 days18 days[2]
920No hydrolysis-[2]
Biodegradation

Biodegradation of 2-butanone oxime can occur, although studies suggest that ultimate biodegradation is a slow process.[2] An inherent biodegradation study showed 24.7% degradation over 28 days.[2] Other studies have reported up to 70% degradation based on dissolved organic carbon (DOC) in 14 days, but only about 25% degradation based on biological oxygen demand (BOD), indicating that while primary biodegradation occurs, complete mineralization is limited.[2]

Photolysis

The contribution of photolysis to the degradation of 2-butanone oxime in the environment appears to be less significant compared to hydrolysis and biodegradation. The rate constant for the vapor-phase reaction of 2-butanone oxime with photochemically-produced hydroxyl radicals has been estimated, suggesting a half-life of several days in the atmosphere.[2][3]

Section 3: Experimental Protocol for Hydrolysis Rate Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining the hydrolysis rate of 2-butanone oxime is essential. The following protocol is based on established OECD guidelines.

Objective: To determine the rate of hydrolysis of 2-butanone oxime at different pH values (4, 7, and 9) and a constant temperature.

Materials:

  • 2-Butanone oxime (analytical standard)

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV) or Gas Chromatograph (GC) with a nitrogen-selective detector (NSD).[6]

  • Constant temperature incubator/water bath

  • Sterile, amber glass vials with screw caps

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2-butanone oxime in a suitable solvent (e.g., methanol).

    • Spike the buffered solutions (pH 4, 7, and 9) with the stock solution to achieve a final concentration suitable for analytical detection. The final solvent concentration should be minimal to avoid co-solvent effects.

  • Incubation:

    • Dispense the test solutions into the amber glass vials, leaving minimal headspace.

    • Tightly cap the vials and place them in a constant temperature incubator or water bath set at 20°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, and 28 days), withdraw replicate vials for each pH.

    • Immediately quench the hydrolysis reaction by adding a suitable agent or by freezing the samples.

  • Analysis:

    • Analyze the concentration of 2-butanone oxime in each sample using a validated analytical method, such as HPLC-UV or GC-NSD.[6][7]

    • The separation can be achieved using a suitable column, and quantification is performed against a calibration curve prepared with analytical standards.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 2-butanone oxime versus time for each pH.

    • If the plot is linear, the hydrolysis follows first-order kinetics. The rate constant (k) can be determined from the slope of the line.

    • The half-life (t₁/₂) is calculated using the equation: t₁/₂ = ln(2) / k.

Hydrolysis_Workflow

Section 4: Environmental and Health Implications

While 2-butanone oxime is not considered to be entering the environment at levels that are harmful to the ecosystem, it has been identified as a substance of concern for human health. The primary concern is related to its potential carcinogenicity and adverse effects on organs and nasal tissue upon exposure, particularly through the use of consumer products like alkyd paints.[8] One of its hydrolysis products, hydroxylamine, also has known toxicity.[2] Therefore, understanding its environmental fate is crucial for assessing potential exposure routes and risks.

Conclusion

This technical guide has provided an in-depth analysis of the environmental fate of 2-butanone oxime, with a detailed focus on its hydrolysis. The information presented underscores the importance of pH in determining the persistence of this compound in aquatic environments. The provided experimental protocol offers a robust framework for researchers to conduct their own hydrolysis studies, ensuring data integrity and comparability. A thorough understanding of these environmental processes is paramount for the responsible management and risk assessment of 2-butanone oxime.

References

  • Screening Assessment for the Challenge 2-Butanone, oxime (Butanone oxime). (2010, March 15). Canada.ca. [Link]

  • 2-Butanone, oxime (MEKO) - Draft evaluation statement - 25 September 2023. (2023, September 25). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 2-Butanone oxime, (E)-. PubChem. [Link]

  • MAK Commission: Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air using gas chromatography (GC-NSD). BAuA. [Link]

  • Method for the determination of 2‐butanone oxime. (2005). The MAK Collection for Occupational Health and Safety. [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment. (2023, December 27). ResearchGate. [Link]

  • 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). (2025, March 31). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Butanone oxime - information sheet. (2022, July 15). Canada.ca. [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment. (2024). Journal of Ecological Engineering. [Link]

  • Toxicological Profile for 2-Butanone. (2020, October 1). Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

  • 2-Butanone oxime. PubChem. [Link]

  • Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. (2024, June 28). BAuA. [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment. (2023, December 4). jeeng.net. [Link]

  • 2-Butanone,oxime (MEKO) - Evaluation statement - 14 December 2023. (2023, December 14). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety data sheet - 2-Butanone oxime. (2023, July 19). [Link]

  • Toxicological Profile for 2-Butanone. (2021). CDC. [Link]

  • Photolysis and oxidation by OH radicals of two carbonyl nitrates. (2020, January 14). Copernicus ACP. [Link]

  • Slow oxidation of acetoxime and methylethyl ketoxime to the corresponding nitronates and hydroxy nitronates by liver microsomes from rats, mice, and humans. (1999). PubMed. [Link]

  • Photolysis and oxidation by OH radicals of two carbonyl nitrates: 4-nitrooxy-2-butanone and 5-nitrooxy-2-pentanone. (2020, January 14). Copernicus ACP. [Link]

  • A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. (2021, May 27). RSC Publishing. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). PMC - NIH. [Link]

  • BUTANONE OXIME (MEKO). Ataman Kimya. [Link]

  • MEGA evaluations on exposure to 2-butanone oxime. DGUV. [Link]

  • Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. (2017, March 14). [Link]

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Foundational

Historical development and discovery of 2-BUTANONE OXIME

An In-Depth Technical Guide to the Historical Development and Discovery of 2-Butanone Oxime For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Development and Discovery of 2-Butanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, discovery, and multifaceted applications of 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO). From its theoretical underpinnings in the late 19th-century discovery of oximes by Victor Meyer to its indispensable role as a primary anti-skinning agent in the coatings industry, this document traces the scientific journey of this versatile molecule. The guide delves into the foundational chemistry of oximes, the pivotal Beckmann rearrangement, detailed synthesis protocols, and the mechanistic intricacies of its industrial applications. It is designed to serve as an in-depth resource for researchers, scientists, and professionals in drug development and materials science, offering both historical context and practical, technical insights.

PART 1: The Genesis of Oximes: A Historical Perspective

The story of 2-butanone oxime is intrinsically linked to the birth of oxime chemistry in the late 19th century, a period of profound advancement in organic chemistry.

The Pioneering Work of Victor Meyer

The discovery of the class of compounds known as oximes is credited to the German chemist Victor Meyer and his student Alois Janny. In 1882, through their systematic investigation of the reaction between hydroxylamine and aldehydes or ketones, they synthesized the first oximes.[1][2][3] Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the formation of crystalline derivatives from the condensation of hydroxylamine with carbonyl compounds, which they named "oximes" from "oximide".[1] Meyer's research established the general reaction for the formation of aldoximes and ketoximes, laying the fundamental groundwork for the synthesis of compounds like 2-butanone oxime.[1][2]

While Meyer and Janny's initial publications focused on derivatives of acetone and other aldehydes, their general method was applicable to a wide range of ketones, including 2-butanone.[1] The reaction of 2-butanone with hydroxylamine would have been a direct extension of their groundbreaking work.

The Beckmann Rearrangement: A Paradigm Shift

Shortly after the discovery of oximes, another German chemist, Ernst Otto Beckmann, made a serendipitous discovery in 1886 that would further solidify the importance of this new class of compounds.[4] While studying the reaction of benzophenone oxime with acidic reagents, Beckmann observed an unexpected molecular rearrangement where the ketoxime was converted into a substituted amide.[4][5][6] This acid-catalyzed transformation became known as the Beckmann rearrangement and proved to be a powerful synthetic tool for the production of amides and lactams.[3][4][6][7] The archetypal industrial application of this rearrangement is the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone oxime.[7]

PART 2: Synthesis and Chemical Properties of 2-Butanone Oxime

2-Butanone oxime (C₄H₉NO) is a colorless to pale yellow liquid with a characteristic odor.[8] Its synthesis has been refined over the years, with several methods developed for both laboratory and industrial-scale production.

Common Synthesis Routes

The most prevalent method for the synthesis of 2-butanone oxime involves the reaction of 2-butanone (methyl ethyl ketone) with a hydroxylamine salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base to neutralize the liberated acid.[8][9][10]

Other reported synthesis methods include:

  • Catalytic Hydrogenation of 2-Nitrobutane: This method can produce 2-butanone oxime, but the requirement for a nitration step to obtain the starting material can generate significant waste.[10]

  • Ammonia Oxidation Method: This newer, "greener" method utilizes a catalyst, such as a titanium silicon molecular sieve, to facilitate the reaction of 2-butanone with ammonia and an oxidizing agent like hydrogen peroxide.[10][11]

G cluster_reactants Reactants cluster_product Product Ketone 2-Butanone Oxime 2-Butanone Oxime Ketone->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) caption General synthesis of 2-butanone oxime.

Caption: General synthesis of 2-butanone oxime.

Chemical Properties
PropertyValue
Chemical Formula C₄H₉NO
Molar Mass 87.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 152-154 °C
CAS Number 96-29-7

PART 3: Industrial Significance: The Anti-Skinning Agent

The most significant commercial application of 2-butanone oxime is as an anti-skinning agent in alkyd paints, varnishes, and other coatings.[12][13][14]

The Problem of "Skinning"

Alkyd paints dry through an oxidative cross-linking process catalyzed by metal salts, often referred to as driers. When these paints are stored in a container with air in the headspace, this oxidative process can occur at the surface of the paint, forming a solid or semi-solid "skin". This skinning renders the affected portion of the paint unusable and can be a significant source of product waste.

Mechanism of Action as an Anti-Skinning Agent

2-Butanone oxime prevents skinning through a combination of mechanisms:

  • Complexation with Metal Driers: The primary mechanism involves the formation of a temporary complex with the metal catalysts (e.g., cobalt salts) in the paint formulation. This complex deactivates the drier, preventing it from catalyzing the oxidative cross-linking process during storage.

  • Oxygen Scavenging: 2-Butanone oxime can also act as an oxygen scavenger, reacting with dissolved oxygen in the paint to inhibit the initiation of the drying process.

  • Radical Scavenging: It is also suggested that 2-butanone oxime can scavenge free radicals that are formed during the initial stages of autoxidation, further inhibiting the cross-linking reactions.[15]

Upon application of the paint, the volatile 2-butanone oxime evaporates, breaking the complex with the metal drier and allowing the oxidative drying process to proceed as intended.[12]

G cluster_storage During Storage cluster_application During Application Paint_in_Can Alkyd Paint in Can MEKO 2-Butanone Oxime (MEKO) Paint_in_Can->MEKO Drier Metal Drier Paint_in_Can->Drier Complex MEKO-Drier Complex (Inactive) MEKO->Complex Drier->Complex Skinning_Prevented Skinning Prevented Complex->Skinning_Prevented Applied_Paint Paint Applied to Surface Evaporation MEKO Evaporates Applied_Paint->Evaporation Active_Drier Active Metal Drier Evaporation->Active_Drier Drying Oxidative Drying and Curing Active_Drier->Drying caption Anti-skinning mechanism of 2-butanone oxime.

Caption: Anti-skinning mechanism of 2-butanone oxime.

PART 4: Health, Safety, and Regulatory Landscape

The widespread use of 2-butanone oxime has led to scrutiny of its health and safety profile. It is classified as a volatile organic compound (VOC) and has been identified as a potential carcinogen.[13][16] This has prompted regulatory agencies in various regions, including Europe and Canada, to establish exposure limits and, in some cases, restrict its use in consumer products.[12][16] These concerns have also driven research into alternative, less hazardous anti-skinning agents.

PART 5: Experimental Protocol: Laboratory Synthesis of 2-Butanone Oxime

This section provides a detailed, step-by-step methodology for the laboratory synthesis of 2-butanone oxime from 2-butanone and hydroxylamine hydrochloride.

Materials and Equipment
  • Reagents:

    • 2-Butanone (Methyl Ethyl Ketone, MEK)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

    • Deionized water

    • Diethyl ether or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar amount of hydroxylamine hydrochloride in deionized water.

    • In a separate beaker, prepare a solution of sodium hydroxide or sodium carbonate with a molar equivalent to the hydroxylamine hydrochloride.

  • Reagent Addition:

    • Slowly add the base solution to the hydroxylamine hydrochloride solution with continuous stirring. This will generate free hydroxylamine in situ.

    • To this solution, add an equimolar amount of 2-butanone.

  • Reaction:

    • Gently heat the reaction mixture to reflux for a specified period (typically 1-2 hours), with continuous stirring.

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic extracts with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-butanone oxime.

    • The crude product can be further purified by vacuum distillation.

G Start Start Dissolve_NH2OH Dissolve Hydroxylamine HCl in Water Start->Dissolve_NH2OH Add_Base Add Base (e.g., NaOH) to form free Hydroxylamine Dissolve_NH2OH->Add_Base Add_Ketone Add 2-Butanone Add_Base->Add_Ketone Reflux Heat to Reflux Add_Ketone->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End End Purify->End caption Workflow for the synthesis of 2-butanone oxime.

Caption: Workflow for the synthesis of 2-butanone oxime.

PART 6: Conclusion and Future Outlook

From its origins in the fundamental discoveries of 19th-century organic chemistry, 2-butanone oxime has evolved into a compound of significant industrial importance. Its journey highlights the often-unforeseen practical applications that can arise from foundational scientific research. While its primary role as an anti-skinning agent is now well-established, ongoing health and safety considerations are driving innovation in the coatings industry, with a continuous search for safer and more sustainable alternatives. The story of 2-butanone oxime serves as a compelling case study in the lifecycle of a specialty chemical, from academic discovery to widespread industrial use and the subsequent societal and regulatory responses.

References

  • Meyer, V., & Janny, A. (1882). Ueber stickstoffhaltige Acetonderivate. Berichte der deutschen chemischen Gesellschaft, 15(1), 1164-1167. [Link]

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • FUPRESS. (2025, September 15). Victor Meyer (1848-1897) Chemist. Substantia. [Link]

  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. [Link]

  • Organic Reactions. (2026). The Beckmann Rearrangement. [Link]

  • Wikipedia. (n.d.). Victor Meyer. [Link]

  • Slideshare. (n.d.). Beckmann rearrangement ppt. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Canada.ca. (2014, June 15). Code of Practice for 2-Butanone, oxime (Butanone oxime) Associated with the Interior Application of Consumer Alkyd Paint. [Link]

  • Encyclopedia Britannica. (n.d.). Viktor Meyer. [Link]

  • European Patent Office. (2018, August 15). COATING COMPOSITION COMPRISING ANTI-SKINNING AGENT - EP 3204459 B1. [Link]

  • L.S.College, Muzaffarpur. (2020, September 10). Oxime.pdf. [Link]

  • jeeng.net. (2023, December 4). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Essential Role of 2-Butanone Oxime in Modern Coatings: An Overview. [Link]

  • Australian Government Department of Health and Aged Care. (2023, September 25). 2-Butanone, oxime (MEKO) - Draft evaluation statement. [Link]

  • Canada.ca. (2022, July 15). Butanone oxime - information sheet. [Link]

  • oxytec. (n.d.). Butanonoxime. [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018, May 2). Butanone oxime preparation method. [Link]

  • Ataman Kimya. (n.d.). BUTANONE OXIME. [Link]

  • NIST. (n.d.). 2-Butanone, oxime. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). [Link]

  • ResearchGate. (2023, December 27). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Butanone Oxime via the Hydroxylamine Hydrochloride Route

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Butanone oxime, also known as methyl ethyl ketoxime (MEKO), is an organic compound with the formula C₂H₅C(NOH)CH₃.[1] This colorless liquid is a crucial industrial chemical, primarily utilized as an anti-skinning agent in a wide array of oil-based paints, lacquers, and varnishes to prevent the formation of a solid skin on the surface during storage and transport.[2][3] Its function lies in its ability to bind with drying agents, typically metal salts, that catalyze the oxidative crosslinking of drying oils. Beyond the coatings industry, 2-butanone oxime serves as a blocking agent for isocyanates in polyurethanes and as a curing agent for silicone sealants.[3][4] It also finds application as a corrosion inhibitor in industrial boilers and water treatment systems.[3]

Given its widespread use and the potential for occupational exposure, understanding its synthesis is of paramount importance for researchers, scientists, and professionals in drug development and industrial chemical production.[5] The most common and industrially viable method for synthesizing 2-butanone oxime is the reaction of 2-butanone (methyl ethyl ketone) with hydroxylamine hydrochloride or hydroxylamine sulfate.[3][6][7] This application note provides a detailed, in-depth technical guide for the synthesis of 2-butanone oxime via the hydroxylamine hydrochloride route, emphasizing the underlying chemical principles, a step-by-step protocol, safety considerations, and methods for purification and characterization.

Reaction Mechanism and Scientific Principles

The synthesis of 2-butanone oxime from 2-butanone and hydroxylamine hydrochloride is a classic example of a condensation reaction, specifically the formation of an oxime from a ketone. The overall reaction can be represented as:

C₂H₅C(O)CH₃ + NH₂OH·HCl → C₂H₅C(NOH)CH₃ + H₂O + HCl

The reaction proceeds through a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of 2-butanone. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction, which can protonate the hydroxylamine, rendering it non-nucleophilic.

Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of 2-butanone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the oxime.

The choice of hydroxylamine hydrochloride as the reagent is due to its stability and commercial availability. However, the hydrochloride salt is acidic, and the free hydroxylamine base is required for the reaction. Therefore, a base, such as sodium acetate or sodium carbonate, is typically added to the reaction mixture to liberate the free hydroxylamine.[6][8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-butanone oxime.

Materials and Equipment
Reagent/EquipmentSpecifications
2-Butanone (MEK)≥99% purity
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99% purity
Sodium Carbonate (Na₂CO₃), anhydrous≥99% purity
Deionized Water
Diethyl Ether (or other suitable extraction solvent)ACS grade
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
250 mL Three-necked Round-bottom Flask
Magnetic Stirrer and Stir Bar
Condenser
Thermometer or Temperature Probe
Heating Mantle or Oil Bath
Dropping Funnel
Separatory Funnel
Rotary Evaporator
Standard Laboratory Glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is clean and dry.

    • In the flask, prepare a solution of hydroxylamine hydrochloride (e.g., 0.5 mol) in deionized water. Begin stirring the solution.

  • Reagent Addition:

    • In a separate beaker, dissolve sodium carbonate (e.g., 0.275 mol) in deionized water to create an aqueous solution.[6]

    • Slowly add the 2-butanone (e.g., 0.5 mol) to the stirred hydroxylamine hydrochloride solution at room temperature.[6]

    • Gradually add the sodium carbonate solution dropwise to the reaction mixture using the dropping funnel over a period of approximately 3 hours. The addition of the base neutralizes the HCl and liberates the hydroxylamine in situ, driving the reaction forward.

  • Reaction Conditions:

    • After the addition of the base is complete, gradually heat the reaction mixture to 60°C.[6]

    • Maintain the reaction at this temperature with continuous stirring for an additional 2 hours to ensure the reaction goes to completion.[6]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with diethyl ether (or another suitable organic solvent) three times. The 2-butanone oxime is more soluble in the organic phase.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

    • Filter the drying agent from the organic solution.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to yield the crude 2-butanone oxime.

    • For higher purity, the crude product can be further purified by vacuum distillation.

Process Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve NH₂OH·HCl in Water B Add 2-Butanone A->B C Dropwise Addition of Na₂CO₃ Solution B->C D Heat to 60°C for 2 hours C->D E Cool to RT D->E F Solvent Extraction (e.g., Diethyl Ether) E->F G Combine & Dry Organic Layers F->G H Solvent Removal (Rotary Evaporator) G->H I Vacuum Distillation (Optional) H->I J J I->J Pure 2-Butanone Oxime

Sources

Application

Application Note: High-Resolution Gas Chromatography Method for the Quantification of 2-Butanone Oxime (MEKO)

Introduction & Regulatory Context 2-Butanone oxime, widely known as methyl ethyl ketoxime (MEKO, CAS: 96-29-7), is a highly volatile organic compound utilized extensively as an anti-skinning agent in alkyd coatings, a bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

2-Butanone oxime, widely known as methyl ethyl ketoxime (MEKO, CAS: 96-29-7), is a highly volatile organic compound utilized extensively as an anti-skinning agent in alkyd coatings, a blocking agent in polyurethane manufacturing, and a corrosion inhibitor in industrial applications[1]. Recently, MEKO has faced stringent regulatory scrutiny due to its reclassification as a Category 1B carcinogen[2]. Consequently, occupational exposure limits have been drastically reduced, with several jurisdictions proposing a Maximum Admissible Concentration (MAC) of 1 mg/m³ in workplace air[2].

This application note provides a robust, highly sensitive Gas Chromatography (GC) methodology tailored for researchers and drug development professionals who require precise quantification of MEKO in environmental air monitoring or as a residual solvent in pharmaceutical matrices.

Methodological Rationale: The Causality of Experimental Design

Developing a reliable GC method for MEKO requires overcoming specific analytical challenges related to its polarity, volatility, and tendency to interact with active sites in chromatographic systems.

  • Sorbent Selection: For airborne MEKO quantification, active sampling using glass tubes packed with non-activated silica gel or Chromosorb 106 is mandatory[3],[4]. Because MEKO exists primarily in the gaseous phase, these high-surface-area sorbents ensure quantitative trapping and prevent analyte breakthrough during extended sampling periods[2].

  • Desorption Solvent Kinetics: Methanol is strictly selected over traditional non-polar solvents like carbon disulfide (CS₂). Experimental validation shows that methanol yields significantly higher desorption efficiency for the polar oxime functional group. Furthermore, methanol prevents the co-elution issues frequently observed between MEKO and other polar co-substances (e.g., dimethylformamide) under standard chromatographic conditions[4].

  • Detector Specificity: Flame Ionization Detection (FID) provides an excellent linear dynamic range for routine MEKO quantification[4]. However, for highly complex matrices or trace-level pharmaceutical residual analysis, a Nitrogen-Selective Detector (NSD) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to eliminate matrix interferences and confirm peak identity via molecular ion fragmentation[3],[5].

Workflow Visualization

G A 1. Sample Collection (Silica Gel / Chromosorb 106 Tubes) B 2. Desorption & Extraction (2.0 mL Methanol, 30 min Sonication) A->B C 3. Internal Standard Addition (e.g., 2-Pentanone Oxime) B->C D 4. GC Injection (1 µL, Split 10:1, 250°C) C->D E 5. Chromatographic Separation (100% Dimethylpolysiloxane Column) D->E F 6. Detection & Quantification (FID, NSD, or GC-MS) E->F

GC Workflow for MEKO Quantification: From sampling and methanol extraction to chromatographic analysis.

Materials and Reagents

Reagent / MaterialSpecification / Role
2-Butanone Oxime (MEKO) Analytical standard, ≥99.0% purity (Analyte)[1].
2-Pentanone Oxime Analytical standard, ≥99.0% purity (Internal Standard).
Methanol HPLC/GC Grade (Desorption solvent)[4].
Sampling Tubes Two-layer non-activated silica gel or Chromosorb 106[3],[2].
Carrier Gas Helium, ultra-high purity (99.999%).

Step-by-Step Analytical Protocol

Sample Collection & Preparation
  • Air Sampling: Using a calibrated personal or stationary sampling pump, draw a defined volume of air (typically 40 L at a flow rate of 20 L/h) through the sorbent tube[3],.

  • Sorbent Transfer: Carefully break the glass tube and transfer the front (primary) and back (backup) sorbent layers into separate, pre-labeled 5 mL glass autosampler vials.

  • Desorption: Pipette exactly 2.0 mL of HPLC-grade methanol containing the internal standard (2-pentanone oxime at 10 µg/mL) into each vial.

  • Extraction: Seal the vials with PTFE-lined caps and sonicate in an ultrasonic bath for 30 minutes at room temperature (20–25°C) to ensure exhaustive desorption of the analyte from the sorbent pores.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial for injection.

GC Instrument Configuration

The following parameters are optimized for the baseline resolution of MEKO from common industrial solvents and extraction matrices[4].

ParameterSettingRationale
Column HP-1 (50 m × 0.32 mm × 0.52 µm)Non-polar phase provides excellent peak symmetry for volatile oximes[4].
Carrier Gas Helium at 1.5 mL/min (Constant Flow)Ensures stable retention times across the temperature gradient.
Oven Program 70°C (1 min) → 10°C/min to 180°C (hold 3 min)Balances rapid elution with sufficient resolution from early-eluting solvents[4].
Injector 250°C, Split ratio 10:1Prevents thermal degradation while avoiding column overloading.
Injection Volume 1.0 µLStandard volume for capillary GC-FID[3].
Detector FID at 250°CHigh sensitivity for carbon-hydrogen bonds; H₂: 30 mL/min, Air: 300 mL/min.
Calibration Curve Generation

Prepare a primary stock solution of MEKO in methanol (~1 mg/mL). Perform serial dilutions to generate a 6-point calibration curve ranging from 0.1 µg/mL to 20 µg/mL. Ensure the internal standard concentration remains constant across all calibration levels to accurately calculate the Relative Response Factor (RRF).

Method Validation & System Suitability Data

Quantitative data summarized from rigorous validation studies ensures the method meets stringent analytical guidelines (e.g., EN 482)[2],[6].

Validation ParameterValue / LimitNotes
Limit of Detection (LOD) 6.79 ng/mLCalculated at a Signal-to-Noise (S/N) ratio of 3:1[2].
Limit of Quantification (LOQ) ~20 ng/mLEquivalent to 0.2 mg/m³ for a 40 L air sample[3],[7].
Linearity (R²) > 0.999Over the dynamic range of 0.1 to 20 µg/mL.
Method Precision (RSD) < 5.0%Based on 6 replicate injections of the mid-tier standard[6].
Relative Total Uncertainty 11.19%Well within the acceptable limits for occupational hygiene monitoring[2].

Self-Validating System & Troubleshooting

To guarantee trustworthiness and data integrity, this protocol incorporates a self-validating framework:

  • Breakthrough Monitoring (Capacity Check): The back (backup) layer of the sorbent tube must always be analyzed separately. Rule: If the MEKO mass detected in the back layer exceeds 10% of the mass in the front layer, sorbent breakthrough has occurred. The sample must be invalidated, and future sampling volumes must be reduced.

  • Peak Tailing Diagnostics: Oximes are prone to hydrogen bonding with active silanol groups in the GC inlet or column. Rule: Monitor the USP Tailing Factor of the MEKO peak. If Tf​>1.5 , the system fails suitability. Immediately replace the glass inlet liner (use a highly deactivated, glass-wool-free liner) and trim the first 10–20 cm of the analytical column.

  • Internal Standard Recovery: The absolute peak area of the 2-pentanone oxime internal standard must remain within ±10% of the calibration average. Deviations indicate extraction anomalies, solvent evaporation, or injection port leaks.

References

  • Analytical method for the determination of 2-butanone oxime. Berufsgenossenschaft Rohstoffe und Chemische Industrie (BGRCI). Available at: [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering. Available at: [Link]

  • MEGA evaluations on exposure to 2-butanone oxime. Deutsche Gesetzliche Unfallversicherung (DGUV). Available at: [Link]

  • Validation of the method for analysis of methyl ethyl ketoxime solutions by gas chromatography. ResearchGate. Available at: [Link]

  • Ketoximes – Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. University of Zurich (UZH). Available at:[Link]

  • TOX-51: Methyl Ethyl Ketoxime. National Toxicology Program (NIH). Available at: [Link]

  • Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI. Available at:[Link]

Sources

Method

Application Notes and Protocols: 2-Butanone Oxime as a Blocking Agent for Isocyanates in Polyurethane Synthesis

Introduction: Enabling One-Component Polyurethane Systems The high reactivity of the isocyanate (-NCO) group with active hydrogen compounds is the cornerstone of polyurethane chemistry. However, this same reactivity pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Enabling One-Component Polyurethane Systems

The high reactivity of the isocyanate (-NCO) group with active hydrogen compounds is the cornerstone of polyurethane chemistry. However, this same reactivity presents significant challenges in formulation, particularly for applications requiring stable, one-component (1K) systems. The moisture sensitivity of isocyanates necessitates their separation from polyol components until the point of application, leading to two-component (2K) systems with limited pot life and potential for mixing errors.[1] Blocked isocyanates offer an elegant solution to this challenge. By reacting the isocyanate with a temporary "blocking" agent, its reactivity is masked, allowing for the formulation of stable, single-package systems.[2] Upon the application of a stimulus, typically heat, the blocking agent is released, regenerating the highly reactive isocyanate functionality to initiate the curing process with a co-reactant, such as a polyol.[2][3]

Among the various blocking agents available, 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO), is widely utilized in industrial applications such as coatings, adhesives, and sealants.[2][4][5] Its popularity stems from a favorable balance of properties, including a moderately low deblocking temperature, good storage stability of the blocked product, and cost-effectiveness.[2][6][7] These attributes make MEKO-blocked isocyanates particularly suitable for applications requiring heat-curing cycles, such as in automotive coatings, coil coatings, and powder coatings.[2][8] This document provides a detailed technical guide on the principles, applications, and experimental protocols associated with the use of 2-butanone oxime as a blocking agent in polyurethane synthesis.

Mechanism of Action: The Reversible Reaction

The core of MEKO's function as a blocking agent lies in the thermally reversible reaction between the isocyanate group and the hydroxyl group of the oxime. This reaction forms a urethane-like linkage that is stable at ambient temperatures but dissociates upon heating.[1]

The blocking reaction is an equilibrium process where the isocyanate reacts with 2-butanone oxime to form a blocked isocyanate. This reaction is typically carried out at moderately elevated temperatures (e.g., 50-80°C) and often requires no catalyst due to its exothermic nature.[1][6] The absence of the characteristic NCO peak in the Fourier-transform infrared (FTIR) spectrum (around 2270 cm⁻¹) is a reliable indicator of a complete blocking reaction.[3]

Upon heating, the equilibrium shifts, leading to the dissociation of the urethane linkage and the regeneration of the free isocyanate and the blocking agent. The liberated isocyanate is then free to react with a polyol or other active hydrogen-containing compounds in the formulation to form the final polyurethane network. The volatile MEKO is typically driven off during the curing process.[5]

Blocking and Deblocking Mechanism Figure 1. Reversible Blocking and Deblocking of Isocyanate with MEKO cluster_blocking Blocking Reaction (Ambient/Moderate Temperature) cluster_deblocking Deblocking and Curing (Elevated Temperature) Isocyanate R-N=C=O Blocked_Isocyanate R-NH-C(=O)O-N=C(CH₃)(C₂H₅) Isocyanate->Blocked_Isocyanate + MEKO MEKO CH₃(C₂H₅)C=N-OH Blocked_Isocyanate_deblock R-NH-C(=O)O-N=C(CH₃)(C₂H₅) Free_Isocyanate R-N=C=O Blocked_Isocyanate_deblock->Free_Isocyanate Heat (Δ) Released_MEKO CH₃(C₂H₅)C=N-OH (volatile) Polyurethane R-NH-C(=O)O-R' Free_Isocyanate->Polyurethane + R'-OH Polyol R'-OH

Caption: Reversible reaction of an isocyanate with 2-butanone oxime (MEKO).

Key Performance Characteristic: Deblocking Temperature

The deblocking temperature is a critical parameter for any blocked isocyanate system, as it dictates the curing conditions. For MEKO-blocked isocyanates, the deblocking temperature typically falls within the range of 135-160°C.[2][8] However, it is crucial to understand that this is not a sharp, defined melting point but rather a temperature range over which the dissociation becomes significant.

Several factors influence the actual deblocking temperature in a given formulation:

  • Isocyanate Structure: The steric and electronic effects of the isocyanate structure can affect the stability of the blocked adduct. For instance, MEKO-blocked isophorone diisocyanate (IPDI) has been shown to deblock at lower temperatures than MEKO-blocked hexamethylene diisocyanate (HDI).[1]

  • Catalysis: The presence of catalysts can significantly lower the deblocking temperature.

  • Analytical Method: The reported deblocking temperature can vary depending on the analytical technique used for its determination (e.g., DSC, TGA, FTIR).[9][10][11] It is therefore essential to use consistent methodology when comparing different blocked isocyanate systems.

Table 1: Comparison of Deblocking Temperatures for Various Blocking Agents

Blocking AgentTypical Deblocking Temperature (°C)Notes
Sodium Bisulfite85Water-soluble systems
Diethyl Malonate110Reacts via transesterification
3,5-Dimethylpyrazole (DMP)115Offers good yellowing resistance
2-Butanone Oxime (MEKO) 135 Widely used, good balance of properties
Phenol150Can cause yellowing
ε-Caprolactam170Higher temperature applications

Note: These are typical values and can be influenced by the factors mentioned above.[2]

Catalysis of the Deblocking Reaction

To reduce energy consumption and accelerate curing cycles, catalysts are often employed to lower the deblocking temperature of MEKO-blocked isocyanates. Organometallic compounds and tertiary amines are effective for this purpose.[2] Dibutyltin dilaurate (DBTDL) is a widely recognized and effective catalyst for the deblocking reaction, capable of reducing the deblocking temperature.[2][12] For example, studies have shown that the addition of DBTDL can lower the deblocking temperature of MEKO-terminated prepolymers.[12] Other metal compounds, such as those based on bismuth and zirconium, have also been investigated as non-tin alternatives.[12][13]

The selection of a catalyst must be done carefully, considering its effect on both the deblocking reaction and the subsequent isocyanate-polyol reaction, as well as its impact on the overall stability and properties of the final product.

Applications in Polyurethane Formulations

The ability to create stable, one-component systems has led to the widespread use of MEKO-blocked isocyanates in various industrial applications:

  • Powder Coatings: MEKO-blocked polyisocyanates are used as crosslinkers for hydroxyl-functional polyester or acrylic resins in powder coatings.[2][14] These formulations are stable during storage and melt-processing, and cure upon baking to form durable and resistant coatings.

  • Coil Coatings: The rapid curing cycles required in coil coating lines are well-suited for catalyzed MEKO-blocked isocyanate systems.[2]

  • Waterborne Coatings: MEKO can be used to block isocyanate-terminated prepolymers, which are then dispersed in water to create one-package, low-VOC waterborne polyurethane coatings.[3]

  • Adhesives and Sealants: The delayed reactivity provided by MEKO blocking allows for the formulation of heat-cured adhesives and sealants with long open times.[8]

  • Casting Elastomers: The use of MEKO-blocked prepolymers in casting polyurethane elastomers can improve processability and enhance mechanical properties by allowing for better control over the polymerization process.[15]

Experimental Protocols

Protocol 1: Synthesis of a MEKO-Blocked Polyisocyanate Prepolymer

This protocol describes a general procedure for the synthesis of a MEKO-blocked isocyanate prepolymer. The specific isocyanate, polyol, and their molar ratios should be adapted based on the desired final properties.

Materials:

  • Polyisocyanate (e.g., Isophorone Diisocyanate - IPDI)

  • Polyol (e.g., Polypropylene Glycol - PPG, MW 1000)

  • 2-Butanone Oxime (MEKO)

  • Solvent (e.g., Acetone, if required for viscosity control)

  • Nitrogen gas supply

  • Di-n-butylamine solution (for NCO titration)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, mechanical stirrer, heating mantle)

Procedure:

  • Prepolymer Synthesis:

    • Set up a clean, dry three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.

    • Charge the flask with the polyol and heat to the desired reaction temperature (e.g., 70-75°C) under a nitrogen blanket.

    • Slowly add the polyisocyanate to the polyol under constant stirring. The NCO:OH ratio should be greater than 1 (typically around 2:1) to ensure an NCO-terminated prepolymer.

    • Maintain the reaction at 70-75°C and monitor the NCO content periodically using the di-n-butylamine titration method. Continue the reaction until the theoretical NCO value is reached.[3]

    • If necessary, add a solvent like acetone to reduce the viscosity of the system.[3]

  • Blocking with MEKO:

    • Cool the reaction mixture to approximately 50°C.[3]

    • Add 2-butanone oxime dropwise to the prepolymer solution over a period of 30-60 minutes. A slight molar excess of MEKO relative to the remaining NCO groups is recommended.

    • Maintain the reaction temperature and continue stirring.

    • Monitor the disappearance of the NCO peak at ~2270 cm⁻¹ using FTIR spectroscopy. The reaction is considered complete when this peak is no longer detectable.[3]

  • Product Isolation/Use:

    • The resulting MEKO-blocked polyisocyanate can be used directly as a solution or the solvent can be removed under vacuum if a solid product is desired.

Synthesis_Workflow Figure 2. General Workflow for MEKO-Blocked Prepolymer Synthesis Start Start Setup Assemble dry glassware under N₂ Start->Setup Charge_Polyol Charge Polyol to flask and heat Setup->Charge_Polyol Add_Isocyanate Add Polyisocyanate (NCO:OH > 1) Charge_Polyol->Add_Isocyanate React_Prepolymer React at 70-75°C Add_Isocyanate->React_Prepolymer Monitor_NCO Monitor NCO content via titration React_Prepolymer->Monitor_NCO Monitor_NCO->React_Prepolymer NCO > target Cool Cool to 50°C Monitor_NCO->Cool NCO = target Add_MEKO Add 2-Butanone Oxime dropwise Cool->Add_MEKO Block_React React until NCO peak disappears Add_MEKO->Block_React Monitor_FTIR Monitor NCO peak via FTIR Block_React->Monitor_FTIR Monitor_FTIR->Block_React NCO peak present End Product: MEKO-Blocked Prepolymer Monitor_FTIR->End NCO peak absent

Caption: A step-by-step workflow for the synthesis of a MEKO-blocked polyisocyanate.

Protocol 2: Determination of Deblocking Temperature

Several analytical techniques can be employed to determine the deblocking temperature. Differential Scanning Calorimetry (DSC) is a common and effective method.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-8 mg of the MEKO-blocked isocyanate sample into a standard aluminum DSC pan.[16]

    • If studying a formulated system, mix the blocked isocyanate with a polyol in the desired stoichiometric ratio before placing it in the pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate, for example, 10°C/min. A typical temperature range would be from room temperature to 250°C.[16]

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • The deblocking process is an endothermic event, which will appear as a peak in the DSC thermogram.[1][10]

    • The onset temperature of this endothermic peak is generally taken as the deblocking temperature.[12]

    • Following the deblocking endotherm, an exothermic peak may be observed if a co-reactant (like a polyol) is present, corresponding to the curing reaction.[12]

Analytical Characterization Methods

A suite of analytical techniques is essential for characterizing MEKO-blocked isocyanates and understanding their deblocking behavior.

  • Fourier-Transform Infrared Spectroscopy (FTIR): As mentioned, FTIR is crucial for monitoring the blocking reaction by observing the disappearance of the NCO stretching band (~2270 cm⁻¹). It can also be used in variable-temperature studies to monitor the reappearance of this band upon deblocking.[1][3]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the endothermic deblocking event, providing a quantitative measure of the deblocking temperature.[1][10][12]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. The weight loss corresponding to the release of the volatile MEKO blocking agent can be used to determine the deblocking temperature range.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized blocked isocyanates.[10]

Safety and Handling Considerations

Isocyanates are potent respiratory and dermal sensitizers and require handling with appropriate personal protective equipment (PPE) in a well-ventilated area. 2-Butanone oxime itself is classified as a category 1B carcinogen and can cause serious eye damage and skin irritation.[5][17] It is imperative to consult the Safety Data Sheets (SDS) for all reagents before use and to implement appropriate engineering controls and safety protocols.

Conclusion

2-Butanone oxime serves as a highly effective and versatile blocking agent for isocyanates, enabling the formulation of stable, one-component polyurethane systems. A thorough understanding of its reaction mechanism, deblocking characteristics, and the influence of catalysts is essential for designing and optimizing formulations for a wide range of applications. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to effectively utilize MEKO-blocked isocyanates in the development of advanced polyurethane materials.

References

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing).
  • Anionic Blocked Isocyanate-Containing Urethane Prepolymer Dispersions for Coating Applications.
  • Blocked isocyanates - Wikipedia. Available at: [Link]

  • Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC. Available at: [Link]

  • Vanillin as low-temperature isocyanate-blocking agent and its use in one-component aqueous coatings.
  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. Available at: [Link]

  • Synthesis and curing studies of blocked isocyanate based prepolymer - EnPress Publisher. Available at: [Link]

  • Urethane Surface Coatings – Blocked Isocyanates - Tri-iso. Available at: [Link]

  • Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of imide siloxane prepolymers using blocked isocyanates.
  • Investigation on blocking and deblocking isocyanates by sodium bisulphite - Ingenta Connect. Available at: [Link]

  • Catalysis of Blocked Isocyanates with Non-Tin Catalysts - Werner. Available at: [Link]

  • Deblocking temperatures of blocked isocyanates | Download Table - ResearchGate. Available at: [Link]

  • Application of blocked isocyanate in preparation of polyurethane(urea) elastomers. Available at: [Link]

  • The reaction scheme of the synthesis of blocked polyisocyanates. - ResearchGate. Available at: [Link]

  • (PDF) Effect of Catalysts on Deblocking and Cure Reactions of Phenol-blocked Aliphatic Diisocyanate Adducts and Pre-polymers - ResearchGate. Available at: [Link]

  • EP0573377A2 - Oxime-blocked polyisocyanates and polyester and powder coating compositions containing such oxime-blocked polyisocyanates - Google Patents.
  • Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC - NIH. Available at: [Link]

  • US5280100A - Methylamylketoxime blocked polyisocyanates and their use in high solids coatings compositions - Google Patents.
  • Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance. Available at: [Link]

  • WO2023148675A1 - Blocked isocyanates composition, use of compounds as isocyanates blocking agents - Google Patents.
  • Supporting information for ON THE VERSATILITY OF URETHANE/UREA BONDS: REVERSIBILITY, BLOCKED ISOCYANATE AND NON - AWS. Available at: [Link]

  • MEKO | Available at: [Link]

  • WO2021064056A1 - Blocked isocyanate polyurethane compositions using a new blocking agent, method of manufacture and uses thereof - Google Patents.
  • Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. Available at: [Link]

  • 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181) - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • CN109627422B - Preparation method of butanone oxime closed polyisocyanate - Google Patents.
  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Thermal dissociation of urethanes studied by FTIR spectroscopy - ResearchGate. Available at: [Link]

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment - jeeng.net. Available at: [Link]

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Application

Application of 2-Butanone Oxime in the Synthesis of Palladium Complexes: A Guide for Researchers

Introduction: The Versatile Role of Oxime Ligands in Palladium Chemistry Palladium complexes are at the forefront of modern synthetic chemistry, serving as indispensable catalysts for a vast array of organic transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of Oxime Ligands in Palladium Chemistry

Palladium complexes are at the forefront of modern synthetic chemistry, serving as indispensable catalysts for a vast array of organic transformations, most notably carbon-carbon bond formation. The reactivity, selectivity, and stability of these catalysts are intricately modulated by the ligand sphere surrounding the palladium center. Among the diverse classes of ligands, oximes and their derivatives have emerged as highly effective and versatile coordinating agents. Their ability to act as both neutral and anionic ligands, coupled with their straightforward synthesis from readily available ketones and aldehydes, makes them attractive for fine-tuning the electronic and steric properties of palladium catalysts.

2-Butanone oxime, also known as methyl ethyl ketoxime, is a simple yet potent ketoxime that serves as an excellent building block in the synthesis of palladium(II) complexes. Its coordination to palladium can lead to the formation of mononuclear, dinuclear, or polynuclear species with significant potential in catalysis and materials science. This application note provides a comprehensive overview of the use of 2-butanone oxime in the synthesis of palladium complexes, including detailed protocols, mechanistic insights, and characterization data. We will explore both the synthesis of a fundamental palladium(II)-bis(oxime) dichloride complex and its role as a reagent in more complex ligand-forming reactions.

Coordination Chemistry of 2-Butanone Oxime with Palladium(II)

2-Butanone oxime typically coordinates to palladium(II) through the nitrogen atom of the oxime functionality. In its neutral form, it can form adducts, while upon deprotonation of the hydroxyl group, it can act as an anionic N,O-chelating ligand or a bridging ligand. The coordination geometry around the palladium(II) center in these complexes is predominantly square planar.

The presence of the oxime ligand influences the electronic properties of the palladium center, which in turn affects its catalytic activity. For instance, the electron-donating nature of the oxime can enhance the oxidative addition step in catalytic cycles like the Heck or Suzuki couplings. Furthermore, the steric bulk of the alkyl groups on the oxime can be tailored to promote specific selectivities in catalytic reactions.

Protocol 1: Synthesis of Dichlorobis(2-butanone oxime)palladium(II)

This protocol describes a general method for the synthesis of a simple, neutral palladium(II) complex with 2-butanone oxime, based on standard procedures for related ketoxime complexes.

Principle:

This synthesis involves the reaction of a palladium(II) precursor, bis(acetonitrile)dichloropalladium(II), with two equivalents of 2-butanone oxime. The more labile acetonitrile ligands are displaced by the 2-butanone oxime ligands to form the more stable dichlorobis(2-butanone oxime)palladium(II) complex.

Materials:
  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂)

  • 2-Butanone oxime (C₄H₉NO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask or round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:
  • Under a nitrogen atmosphere, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 mmol) in anhydrous dichloromethane (20 mL) in a Schlenk flask. Stir the solution until the palladium precursor is fully dissolved.

  • In a separate vial, dissolve 2-butanone oxime (2.1 mmol, 2.1 equivalents) in anhydrous dichloromethane (5 mL).

  • Slowly add the 2-butanone oxime solution to the stirring solution of the palladium precursor at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (30-40 mL) to the concentrated solution to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Results and Characterization:

The product, dichlorobis(2-butanone oxime)palladium(II), is typically an orange to yellow solid. The yield should be in the range of 80-95%.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the product with that of the starting 2-butanone oxime. A shift in the C=N stretching frequency (typically around 1650 cm⁻¹) and the N-O stretch (around 950 cm⁻¹) is expected upon coordination to palladium. The disappearance of the broad O-H stretch from the free oxime (around 3200 cm⁻¹) may also be observed if deprotonation occurs, though less likely in this neutral synthesis.

  • ¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra will show a downfield shift of the signals corresponding to the protons and carbons near the coordinating nitrogen atom due to the deshielding effect of the palladium center.

  • Elemental Analysis: The elemental composition (C, H, N) of the synthesized complex should match the calculated values for the expected formula [Pd(C₄H₉NO)₂Cl₂].

Protocol 2: 2-Butanone Oxime as a Reagent in the Synthesis of a Ketoimine Palladium(II) Complex

This section highlights the role of 2-butanone oxime not just as a simple ligand but also as a reactive solvent and reagent in a template synthesis on a palladium(II) center. This protocol is based on the work by Kopylovich et al., where 2-butanone oxime is used in the synthesis of a ketoimine palladium(II) complex.

Principle:

In this template synthesis, 2-cyanopyridine reacts with 2-butanone oxime in the presence of a palladium(II) salt. The palladium ion acts as a template, bringing the reactants into proximity and facilitating the nucleophilic attack of the oxime oxygen on the nitrile carbon, followed by rearrangement to form a coordinated ketoimine ligand.

Materials:
  • Palladium(II) chloride (PdCl₂)

  • 2-Cyanopyridine

  • 2-Butanone oxime

  • Methanol (MeOH)

  • Schlenk tube or similar reaction vessel

Procedure:
  • In a Schlenk tube, suspend palladium(II) chloride (1.0 mmol) in 2-butanone oxime (10 mL).

  • Add 2-cyanopyridine (2.0 mmol) to the suspension.

  • Heat the reaction mixture at 80 °C with stirring for 24 hours. The solid PdCl₂ will gradually dissolve as the complex forms.

  • After cooling to room temperature, add methanol (20 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with methanol, and dry under vacuum.

Expected Results and Characterization:

The resulting ketoimine palladium(II) complex is expected to be a colored solid.

  • IR Spectroscopy: The most significant change will be the disappearance of the C≡N stretching band of 2-cyanopyridine (around 2230 cm⁻¹) and the appearance of a new C=N stretching band for the newly formed ketoimine group.

  • Mass Spectrometry (FAB-MS or ESI-MS): Mass spectrometry can confirm the molecular weight of the resulting complex.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural confirmation of the newly formed ketoimine ligand and its coordination to the palladium center.

Data Summary and Visualization

Table 1: Summary of Expected Spectroscopic Data
CompoundKey IR Peaks (cm⁻¹)Expected ¹H NMR Shifts (ppm)
2-Butanone oxime ~3200 (br, O-H), ~1650 (C=N), ~950 (N-O)Signals for CH₃ and CH₂CH₃ groups
[Pd(C₄H₉NO)₂Cl₂] Shifted C=N and N-O stretchesDownfield shifts of protons α and β to the N atom
Ketoimine-Pd(II) Complex Absence of C≡N, presence of new C=N stretchComplex spectrum with signals for both pyridine and butanone fragments
Diagrams

Caption: Molecular structure of 2-butanone oxime.

synthesis_workflow start Start: Pd(II) Precursor & 2-Butanone Oxime reaction Reaction in Anhydrous Solvent (e.g., CH2Cl2) Room Temperature, 12-24h start->reaction precipitation Precipitation with Anti-solvent (e.g., Diethyl Ether) reaction->precipitation filtration Filtration and Washing precipitation->filtration product Final Product: [Pd(C4H9NO)2Cl2] filtration->product characterization Characterization: - IR Spectroscopy - NMR Spectroscopy - Elemental Analysis product->characterization

Caption: General workflow for the synthesis of a palladium-2-butanone oxime complex.

coordination_modes Coordination Modes of Oxime Ligands cluster_chelate cluster_bridge Neutral Neutral Anionic Anionic Ligand N,O-Chelate Bridging Anionic_Chelate Pd bonded to both N and O Anionic:f0->Anionic_Chelate Anionic_Bridge N-O group bridges two Pd centers Anionic:f1->Anionic_Bridge

Caption: Possible coordination modes of oxime ligands to a palladium center.

Conclusion and Future Outlook

2-Butanone oxime is a readily accessible and versatile ligand for the synthesis of palladium(II) complexes. The straightforward protocols for the preparation of both simple adducts and more complex, catalytically active species demonstrate its utility in coordination chemistry and catalysis. The resulting palladium-oxime complexes are valuable as catalysts in a variety of cross-coupling reactions, where the electronic and steric properties of the oxime ligand can be exploited to achieve high efficiency and selectivity. Future research in this area could focus on the development of chiral palladium-oxime complexes for asymmetric catalysis and the immobilization of these complexes on solid supports for enhanced recyclability.

References

  • Kopylovich, M. N., et al. (2011). Single-pot template transformations of cyanopyridines on a Pd(II) centre: syntheses of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes and their catalytic activity for microwave-assisted Suzuki-Miyaura and Heck reactions. Dalton Transactions, 40(43), 11546-11555. [Link]

  • Crochet, P., et al. (2015). Palladium(ii) complexes with a phosphino-oxime ligand: synthesis, structure and applications to the catalytic rearrangement and dehydration of aldoximes. Catalysis Science & Technology, 5(7), 3754-3761. [Link]

  • García-Álvarez, R., et al. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Comptes Rendus Chimie, 25(S1), 1-10. [Link]

  • NIST. 2-Butanone, oxime in the NIST WebBook. [Link]

  • Gulea, A., et al. (2023). Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. Molecules, 28(6), 2539. [Link]

Method

Application Note: 2-Butanone Oxime (MEKO) in the Synthesis and Modulation of Cobalt Complexes

Audience: Researchers, Coordination Chemists, and Materials Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Overview 2-Butanone oxime, commonly referred to as m...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Coordination Chemists, and Materials Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

2-Butanone oxime, commonly referred to as methyl ethyl ketoxime (MEKO), is a highly versatile organic compound characterized by its oxime functional group (-C=NOH). In transition metal chemistry, MEKO exhibits a dual utility that makes it indispensable for both fundamental coordination research and industrial materials science ChemicalBook[1].

As a Senior Application Scientist, understanding the causality behind MEKO's behavior is critical. MEKO interacts with cobalt centers in two distinct paradigms:

  • As a Structural Precursor: MEKO undergoes cobalt-assisted condensation with ketones to form novel, heavily chelated coordination complexes (e.g., acetaldiimine cobalt complexes). The transition metal acts as a template, facilitating the in situ generation of a new polydentate ligand ResearchGate[2].

  • As a Reversible Coordination Modulator: In catalytic autoxidation systems (such as alkyd resin curing), MEKO acts as a volatile "anti-skinning" agent. It temporarily coordinates to active Co(II)/Co(III) catalysts, poisoning their ability to decompose hydroperoxides. Upon exposure to the atmosphere, MEKO's high vapor pressure drives its evaporation, reactivating the cobalt catalyst MDPI[3].

This guide provides self-validating protocols for both the synthesis of MEKO-derived cobalt complexes and the utilization of MEKO as a catalytic modulator.

Synthesis of the Acetaldiimine Cobalt Complex

The synthesis of the nitrogen-bonded chelate complex [CoI2{((CH3CH2)(CH3)C=NO)2C(CH3)2}] demonstrates the ability of cobalt to mediate the condensation of 2-butanone oxime and acetone.

Causality of Experimental Choices
  • Cobalt Iodide Dihydrate ( CoI2​⋅2H2​O ): The labile nature of the weak-field iodide ligands allows for facile substitution by the incoming oxime nitrogen atoms, providing the necessary open coordination sites for the templating reaction.

  • Acetone: Functions dually as the solvent and the electrophilic reactant. The oxime oxygen atoms nucleophilically attack the carbonyl carbon of acetone.

  • Trimethyl Orthoformate (TMOF): This is the critical thermodynamic driver. The condensation of two MEKO molecules with one acetone molecule releases water. TMOF acts as a chemical dehydrating agent, scavenging the water to prevent reversible hydrolysis and pushing the equilibrium toward the chelated product ResearchGate[2].

Table 1: Reagent Stoichiometry for Complex Synthesis
ReagentFunctionEquivalentsMass / Volume
Cobalt Iodide Dihydrate Metal Precursor1.0 eq1.00 g (3.1 mmol)
2-Butanone Oxime (MEKO) Ligand Precursor2.2 eq0.60 g (6.8 mmol)
Acetone Solvent / ReactantExcess20.0 mL
Trimethyl Orthoformate Dehydrating Agent3.0 eq1.02 mL (9.3 mmol)
Protocol 1: Step-by-Step Synthesis Workflow

Self-Validating System: This protocol is designed to self-validate via distinct physical state changes and spectroscopic milestones. If the intermediate color changes do not occur, the dehydration step has failed.

  • Precursor Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.00 g of CoI2​⋅2H2​O in 20 mL of anhydrous acetone. The solution will exhibit a characteristic deep coloration.

  • Ligand Introduction: Slowly add 0.60 g of 2-butanone oxime dropwise to the stirring solution at room temperature (25 °C). A transient monodentate N-bonded cobalt-ketoxime intermediate forms immediately.

  • Dehydration & Condensation: Inject 1.02 mL of trimethyl orthoformate (TMOF) into the reaction mixture. Seal the flask under an inert nitrogen atmosphere and stir continuously for 24 hours. The TMOF will scavenge liberated water, driving the in situ formation of the acetaldiimine ligand.

  • Crystallization: Concentrate the solution under reduced pressure to approximately 5 mL. Allow the solution to stand at -20 °C for 48 hours to induce the precipitation of plate-like crystals.

  • Analytical Validation (QC): Isolate the crystals via vacuum filtration and wash with cold diethyl ether.

    • FTIR Validation: Analyze the product via FTIR. The reaction is validated as successful if the broad O-H stretching vibration (~3200–3300 cm⁻¹) characteristic of free MEKO is completely absent, and a sharp C=N stretch appears, confirming full condensation and chelation.

Synthesis A Cobalt Iodide Dihydrate [CoI2·2H2O] E In Situ Condensation (Stirring at 25°C) A->E B 2-Butanone Oxime (MEKO) B->E C Acetone (Solvent & Reactant) C->E D Trimethyl Orthoformate (Dehydrating Agent) D->E F Monodentate N-bonded Cobalt-Ketoxime Intermediate E->F H2O Scavenging G Acetaldiimine Cobalt Complex [CoI2{((CH3CH2)(CH3)C=NO)2C(CH3)2}] F->G Chelation & Crystallization

Workflow for the cobalt-assisted condensation and synthesis of the acetaldiimine cobalt complex.

MEKO as a Coordination Modulator in Cobalt Catalysis

Beyond direct synthesis, MEKO is heavily utilized to modulate cobalt-catalyzed autoxidation in unsaturated matrices (e.g., alkyd resins). Cobalt soaps (like Cobalt 2-ethylhexanoate) act as primary driers, accelerating the radical cross-linking of the matrix Semantic Scholar[4].

Causality of Experimental Choices

Without modulation, cobalt catalysts will prematurely cross-link the resin in its storage container (forming a "skin"). MEKO is selected as the modulator because its nitrogen lone pair coordinates strongly to the Co(II)/Co(III) center, occupying the active site and preventing interaction with ambient oxygen or trace hydroperoxides Sigma-Aldrich[5]. Because MEKO is highly volatile (vapor pressure <8 mmHg at 20 °C), casting the resin into a thin film massively increases the surface-area-to-volume ratio. This physical change breaks the thermodynamic equilibrium, causing MEKO to evaporate and leaving behind the fully active cobalt catalyst.

Table 2: Modulatory Effect of MEKO Concentration on Cobalt Catalysis
MEKO Concentration (wt%)Cobalt Catalyst (wt%)Skinning Time (Bulk Storage)Film Drying Time (Active State)
0.00% (Control) 0.05%< 24 Hours4.5 Hours
0.10% 0.05%> 14 Days4.8 Hours
0.20% 0.05%> 30 Days5.2 Hours
0.40% 0.05%> 90 Days6.5 Hours
Protocol 2: Modulating Cobalt Catalysis and Validating Curing Kinetics

Self-Validating System: This protocol utilizes a dual-state validation mechanism. The system is validated as "inhibited" if the bulk liquid maintains its rheological profile over 30 days. It is validated as "active" when a cast film demonstrates rapid spectroscopic depletion of reactive alkenes.

  • Matrix Preparation: Disperse 0.05 wt% of Cobalt(II) 2-ethylhexanoate into 100 g of an unsaturated alkyd resin matrix under low-shear mixing (300 rpm) for 10 minutes.

  • Inhibitor Complexation: Add 0.20 wt% of MEKO to the doped matrix. Mix in a sealed container for 15 minutes to allow the MEKO to fully coordinate to the cobalt centers, forming the dormant Co-MEKO complex.

  • Bulk Validation (Storage): Seal 50 g of the mixture in a glass jar with a 20% headspace of ambient air. Monitor visually and rheologically for 30 days. The absence of a polymerized surface skin validates successful coordination inhibition.

  • Evaporative Activation (Film Casting): Using a cube applicator, cast a 75 µm thick film of the remaining mixture onto a glass substrate.

  • Spectroscopic Validation (QC): Place the substrate under an ATR-FTIR spectrometer.

    • Activation Marker: Monitor the disappearance of the MEKO C=N stretch (~1650 cm⁻¹) to confirm ligand evaporation.

    • Catalysis Marker: Track the depletion of the cis-double bond peak at ~3010 cm⁻¹. The rapid decay of this peak immediately following MEKO evaporation validates the successful reactivation of the cobalt catalyst and subsequent radical autoxidation.

Autoxidation A Active Co(II)/Co(III) Catalyst B Dormant Co-MEKO Complex (Storage) A->B + MEKO (Inhibition) D Radical Autoxidation (Resin Curing) A->D + O2 (Cross-linking) C Film Application (High Surface Area) B->C Casting C->A - MEKO (Evaporation)

Reversible coordination of MEKO modulating cobalt-catalyzed autoxidation in resin systems.

References

  • Hierso, J.-C., et al. "Cobalt-Assisted Condensation of 2-Butanone Oxime and Acetone: Synthesis and X-ray Structure of the Novel Acetaldiimine Complex." European Journal of Inorganic Chemistry, 2000(12), 2459-2462. Available at:[Link]

  • Hage, R., et al. "The Evolution of Catalysis for Alkyd Coatings: Responding to Impending Cobalt Reclassification." Catalysts (MDPI), 2019, 9(10), 825. Available at:[Link]

  • Hage, R., & Miccichè, F. "Manganese and Iron Catalysts in Alkyd Paints and Coatings." Semantic Scholar, 2016. Available at:[Link]

Sources

Application

Analytical techniques for the determination of 2-BUTANONE OXIME in coatings

Application Note: Advanced Analytical Techniques for the Determination of 2-Butanone Oxime (MEKO) in Alkyd Coatings Introduction & Mechanistic Background 2-Butanone oxime, universally referred to in the coatings industry...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Techniques for the Determination of 2-Butanone Oxime (MEKO) in Alkyd Coatings

Introduction & Mechanistic Background

2-Butanone oxime, universally referred to in the coatings industry as Methyl Ethyl Ketoxime (MEKO), is a critical anti-skinning agent formulated into alkyd paints, primers, and varnishes[1],[2]. In a closed container, MEKO prevents premature oxidative drying (skinning) by acting as a blocking agent. It forms a weak, highly unstable coordination complex (e.g., [Co(MEKO)Cl2]n) with transition metal driers like cobalt, effectively sequestering the catalyst[3].

Upon application of the coating to a substrate, MEKO—due to its relatively high volatility (boiling point 152°C)—evaporates rapidly into the surrounding environment. This evaporation releases the cobalt catalyst, reactivating the autoxidative free-radical chain reactions required for the paint to crosslink and cure[4],[3].

MEKO_Mechanism MEKO MEKO (Oxime) Complex [Co(MEKO)Cl2]n (Inactive Complex) MEKO->Complex Chelates in Can Co Cobalt Drier Co->Complex Bound Evap MEKO Evaporation (VOC Emission) Complex->Evap Film Application (Surface Exposure) Cure Autoxidative Crosslinking Evap->Cure Co Catalyst Reactivated

Fig 1. Logical relationship of MEKO's anti-skinning mechanism and its release during paint curing.

Despite its efficacy, MEKO has been reclassified as a Category 1B carcinogen, raising severe occupational and consumer safety concerns[1]. Regulatory bodies have established strict Maximum Admissible Concentration (MAC) values, such as 1 mg/m³ in Germany and Poland, and international codes of practice recommend reducing its concentration in interior paints to the lowest feasible levels[1],[5],[2],[6]. Consequently, robust analytical techniques are required to quantify MEKO both directly in liquid coating matrices and in environmental air emissions.

Analytical Strategy & Rationale

The determination of MEKO presents unique analytical challenges due to the complex polymeric nature of alkyd resins and the compound's volatility. Gas Chromatography (GC) is the gold standard for this analysis.

  • Detector Selection : While Mass Spectrometry (MS) provides definitive structural confirmation via characteristic molecular ions (m/z 87)[4], Nitrogen-Selective Detectors (NSD) are highly advantageous for complex air sampling. NSD specifically targets the nitrogen atom in the oxime group, effectively filtering out the massive hydrocarbon background inherent to paint emissions[5].

  • Sample Preparation : For liquid paints, direct solvent extraction using methylene chloride ensures complete solvation of the matrix[4]. For air monitoring, active sampling onto non-activated silica gel followed by methanol desorption is required. Activated sorbents bind the polar oxime too tightly, resulting in poor recovery[1].

Analytical_Workflow A Liquid Coating Matrix B Solvent Extraction (CH2Cl2) A->B Add IS C Centrifugation & Filtration B->C Isolate MEKO D GC Separation (DB-5MS) C->D 1 µL Injection E MS/NSD Detection (Quantification) D->E m/z 87 / N-selective

Fig 2. Step-by-step analytical workflow for MEKO extraction and GC-based quantification.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. The inclusion of internal standards and matrix spikes ensures that extraction efficiency and instrument performance are continuously monitored.

Protocol A: Direct Determination of MEKO in Liquid Alkyd Coatings

Causality: Methylene chloride is selected because it dissolves both the alkyd resin and MEKO, preventing the analyte from being trapped in polymer micelles[4]. Subsequent centrifugation precipitates the high-molecular-weight polymers, protecting the GC column from non-volatile contamination.

  • Sample Aliquoting : Accurately weigh 1.00 g of the liquid coating into a 20 mL inert glass vial[4].

  • Internal Standard Addition : Spike the sample with 50 µL of a 1.0 mg/mL internal standard solution (e.g., d5-acetophenone) to correct for matrix effects and injection volume variations.

  • Extraction : Add 10.0 mL of methylene chloride (CH2Cl2)[4]. Seal and vortex vigorously for 5 minutes to ensure complete dispersion of the alkyd matrix.

  • Matrix Precipitation : Centrifuge the vial at 4000 rpm for 10 minutes. The insoluble pigments and heavy resins will form a solid pellet at the bottom.

  • Filtration : Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE membrane directly into an autosampler vial.

  • Self-Validation Check : Prepare a "Matrix Spike" by adding a known concentration of MEKO to a MEKO-free base paint. Recovery must fall between 90–110% to validate the extraction batch.

Protocol B: Chamber Emission Testing & Occupational Air Monitoring

Causality: To assess inhalation risks, emissions must be captured dynamically. Non-activated silica gel is critical here; empirical studies demonstrate it yields 100% recovery with methanol, whereas activated silica or carbon disulfide (CS2) leads to irreversible adsorption or poor solubility[1].

  • Chamber Setup : Apply a known mass of the coating to a standardized pine board substrate and place it in a dynamic emission chamber (e.g., 50 L) with clean air flowing at a controlled rate (50% RH, 23°C)[4].

  • Active Sampling : Connect a sampling pump to a two-section glass tube containing non-activated silica gel (150 mg front section / 75 mg back section). Draw chamber exhaust air at 0.2 L/min for a defined exposure period[1].

  • Desorption : Transfer the front and back silica gel sections into separate 2 mL vials. Add 1.0 mL of methanol (MeOH) to each vial[1],[5].

  • Agitation : Agitate on a mechanical shaker for 30 minutes to facilitate complete desorption[1].

  • Self-Validation Check : Analyze the back section independently. If the MEKO concentration in the back section exceeds 10% of the front section, breakthrough has occurred, and the sampling volume must be reduced for future runs.

Instrumental Conditions & Data Presentation

Optimized GC-MS/NSD Parameters:

  • Column : DB-5MS or equivalent (30 m length, 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program : Initial hold at 40°C for 2 min, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C (hold for 3 min).

  • Detection (MS) : Selected Ion Monitoring (SIM) mode targeting m/z 87 (molecular ion) and m/z 72 (quantifier/qualifier ions)[4].

  • Detection (NSD/FID) : Detector temperature set to 250°C. NSD is preferred for complex air matrices to isolate the nitrogen-containing oxime[5].

Table 1: Optimization of Sorbent and Solvent for MEKO Air Sampling

Desorption SolventSorbent MaterialRecovery (%)Analytical Rationale
Methanol (MeOH) Non-activated Silica Gel 100.0 Optimal polarity match; prevents irreversible binding of the oxime[1].
Methanol (MeOH)Chromosorb 106~85.0Standardized in German DGUV methods, but requires 16h extraction time[1],[5].
Carbon Disulfide (CS2)Activated Silica Gel< 70.0Poor desorption efficiency for polar oximes; leads to signal loss[1].

Table 2: Method Validation Parameters (EN 482 Guidelines)

ParameterValueReference / Context
Limit of Detection (LOD) 6.79 ng/mLDetermined via GC-FID for air sampling extracts[1].
Limit of Quantitation (LOQ) 0.2 mg/m³Based on a standard 40 L air sample using GC-NSD[5].
Relative Total Uncertainty 11.19%Ensures high precision for occupational exposure monitoring[1].
Linear Working Range 0.1 to 2.0 mg/m³Covers 1/10 to 2x the Maximum Admissible Concentration (MAC)[1].

Conclusion

The accurate determination of MEKO is critical for regulatory compliance, occupational safety, and the development of safer, MEKO-free coating formulations. By leveraging matrix-specific extraction techniques—such as methylene chloride dispersion for liquid paints and non-activated silica/methanol desorption for air emissions—analytical scientists can achieve robust, self-validating quantification. The integration of selective detection (MS or NSD) further ensures data integrity against the complex hydrocarbon background of alkyd paints.

References

  • Capstone Report on the Development of a Standard Test Method for VOC Emissions from Interior Latex and Alkyd Paints. epa.gov. 4

  • New insights on the anti-skinning effect of methyl ethyl ketoxime in alkyd paints. researchgate.net. 3

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment. jeeng.net. 1

  • MEGA evaluations on exposure to 2-butanone oxime. dguv.de. 5

  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment (Secondary Source). researchgate.net. 7

  • Code of Practice for 2-Butanone, oxime (Butanone oxime) Associated with the Interior Application of Consumer Alkyd Paint. canada.ca. 2

  • 2-Butanone, oxime (MEKO) - Draft evaluation statement. industrialchemicals.gov.au. 6

Sources

Method

Application Note: 2-Butanone Oxime (MEKO) as a Reagent in Advanced Organic Synthesis

Executive Summary 2-Butanone oxime, commonly referred to as Methyl Ethyl Ketoxime (MEKO), is a highly versatile organic reagent and solvent (CAS: 96-29-7)[1]. While traditionally recognized as an anti-skinning agent in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butanone oxime, commonly referred to as Methyl Ethyl Ketoxime (MEKO), is a highly versatile organic reagent and solvent (CAS: 96-29-7)[1]. While traditionally recognized as an anti-skinning agent in alkyd paints, its unique ambidentate chemical structure—featuring both a nucleophilic oxygen and a coordinating nitrogen—makes it an indispensable tool in advanced organic synthesis. For researchers and drug development professionals, MEKO serves three primary synthetic functions: as a reversible blocking agent for isocyanates in polyurethane synthesis[2], as a precursor for organosilicon cross-linking agents[3], and as a bidentate ligand/solvent in the synthesis of transition metal complexes[1].

This application note provides a comprehensive guide to utilizing MEKO in the laboratory, emphasizing mechanistic causality, self-validating experimental protocols, and critical safety parameters.

Physicochemical Profiling & Mechanistic Utility

The synthetic utility of MEKO is driven by the reactivity of the oxime group (-C=N-OH). The hydroxyl oxygen is highly nucleophilic, allowing it to readily attack electrophilic centers, such as the carbon atom in an isocyanate group (-N=C=O). Conversely, the nitrogen atom possesses a lone pair capable of strong coordination to transition metals, enabling MEKO to act as a ligand in organometallic chemistry[1].

Table 1: Key Physicochemical Properties of MEKO [4],[2]

PropertyValueSynthetic Implication
Molecular Weight 87.12 g/mol Low molecular weight ensures high atom economy in blocking reactions.
Boiling Point 152–154 °CAllows for clean thermal volatilization during deblocking.
Density 0.924 g/mL (at 25 °C)Facilitates easy volumetric measurement and solvent phase separations.
Water Solubility ~100 g/L (at 25 °C)Enables use in the synthesis of water-dispersible blocked polyurethanes.
Vapor Pressure <8 mmHg (at 20 °C)Low volatility at room temperature ensures stable handling.

Core Synthetic Applications

Reversible Isocyanate Blocking in Polyurethane Synthesis

In the development of one-component (1K) polyurethane systems, highly reactive isocyanates must be temporarily deactivated ("blocked") to prevent premature polymerization with polyols during storage. MEKO is widely utilized to synthesize water-dispersible blocked polyurethanes[2]. The addition of MEKO to an isocyanate forms a stable urethane-like linkage at room temperature. Upon thermal activation (typically 130–150 °C), the reaction reverses; MEKO volatilizes, and the free isocyanate is regenerated to crosslink with the polyol[2],.

Causality for Selection: MEKO is preferred over traditional blocking agents like ϵ -caprolactam or phenol because it offers a lower, more favorable deblocking temperature and leaves no toxic solid residues in the cured polymer matrix.

Table 2: Comparative Isocyanate Blocking Agents

Blocking AgentTypical Deblocking Temp (°C)Volatility / Byproduct Profile
2-Butanone Oxime (MEKO) 130 – 150High volatility, clean evaporation, no solid residue.
ϵ -Caprolactam 160 – 180Leaves solid residue; requires high energy for curing.
Phenol 160 – 170Generates toxic phenolic emissions upon deblocking.
3,5-Dimethylpyrazole (DMP) 110 – 120Excellent low-temp cure, but cost-prohibitive for bulk use.
Ligand and Solvent in Transition Metal Catalysis

MEKO functions as both a reagent and a solvent in the synthesis of complex organometallic catalysts. It is specifically employed in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes, as well as novel acetaldiimine cobalt complexes[1],[2]. The strong complexation of MEKO with metal ions stabilizes intermediate catalytic states during cross-coupling reactions[4].

Organosilicon Cross-Linking Agents

In materials science, MEKO is reacted with chlorosilanes to produce methyltris(methylethylketoxime)silane (D30) and vinyltris(methylethylketoxime)silane (D90)[3]. These compounds are critical vulcanizing and cross-linking agents for room-temperature-vulcanizing (RTV) silicone rubbers[3].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of MEKO-Blocked Polyisocyanate (1K System)

This protocol describes the reversible protection of an isocyanate group. The system is designed to be self-validating via continuous spectroscopic monitoring, ensuring no residual reactive species remain.

Step-by-Step Methodology:

  • Preparation: Purge a 3-neck round-bottom flask with anhydrous Nitrogen ( N2​ ). Add 1.0 equivalent of the target diisocyanate (e.g., IPDI or HDI) dissolved in an anhydrous solvent (e.g., methyl ethyl ketone).

  • Controlled Addition (Causality): Heat the mixture to 40 °C. Begin dropwise addition of 1.05 equivalents of MEKO. Causality: The nucleophilic attack of the oxime on the isocyanate is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of unwanted allophanate side-products.

  • Thermal Maturation: Once addition is complete, raise the temperature to 60–70 °C and stir for 2 hours.

  • Self-Validation (FTIR Monitoring): Extract a 0.5 mL aliquot and analyze via FTIR. Validation Checkpoint: The reaction is only deemed complete when the strong, distinct asymmetric isocyanate stretching band at ~2270 cm⁻¹ completely disappears, and the urethane/oxime carbonyl stretch at ~1730 cm⁻¹ plateaus. If the 2270 cm⁻¹ peak persists, add an additional 0.02 equivalents of MEKO and stir for 30 minutes.

  • Final Verification: Perform a dibutylamine titration to confirm the free %NCO is <0.1%.

MEKO_Isocyanate NCO Free Isocyanate (R-NCO) Blocked MEKO-Blocked NCO (Stable 1K System) NCO->Blocked Addition < 80°C MEKO 2-Butanone Oxime (MEKO) MEKO->Blocked Nucleophilic Attack Heat Thermal Activation (130-150°C) Blocked->Heat Application & Curing Heat->MEKO Volatilization (Recovery) Polymer Polyurethane Network Heat->Polymer + Polyol Crosslinking

Workflow of MEKO-mediated reversible isocyanate blocking and thermal deblocking.

Protocol B: Synthesis of Ketoimine Palladium(II) Complexes

This protocol utilizes MEKO as both the coordinating ligand and the reaction solvent[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of Palladium(II) chloride ( PdCl2​ ) in a 10-fold volumetric excess of MEKO. Causality: Using MEKO as the solvent drives the complexation equilibrium forward via Le Chatelier's principle while maintaining a homogenous reaction environment.

  • Complexation: Heat the mixture under reflux to 70 °C for 4 hours. Causality: 70 °C provides sufficient activation energy for the ligand exchange without causing thermal degradation of the oxime[4].

  • Isolation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) to induce crystallization. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

  • Self-Validation (NMR & Colorimetry): Validation Checkpoint: A successful complexation is visually indicated by a shift from the brown PdCl2​ suspension to a bright yellow/orange crystalline solid. Validate structurally via 1H -NMR: look for the characteristic downfield shift of the oxime -OH proton (>10 ppm) and the splitting of the methyl/ethyl protons, which confirms rigid metal coordination.

MEKO_Pd Pd Pd(II) Precursor (e.g., PdCl2) Reaction Reflux & Stirring (Complexation) Pd->Reaction MEKO MEKO (Ligand & Solvent) MEKO->Reaction Isolation Crystallization & Filtration Reaction->Isolation Cooling Product Ketoimine Pd(II) Complex Isolation->Product Purification

Synthetic workflow for MEKO-derived ketoimine Palladium(II) complexes.

Safety, Handling, and Toxicity

MEKO is a highly reactive compound that requires strict safety protocols:

  • Toxicity: MEKO is classified under GHS as a Carcinogen (Carc. 1B) and a Skin Sensitizer (Skin Sens. 1) [2]. It targets the blood, central nervous system, and upper respiratory tract[2]. All handling must be performed in a Class II fume hood using ABEK-rated respirator filters and appropriate nitrile gloves[2].

  • Chemical Incompatibility & Explosion Hazard: MEKO must be strictly isolated from strong oxidizing agents and strong acids. Reaction with hydrochloric acid or sulfuric acid forms 2-butanone oxime hydrochloride[4]. This hydrochloride salt is highly unstable; industrial incidents have documented that accumulation of 2-butanone oxime hydrochloride without efficient cooling can accelerate into a catastrophic thermal runaway and explosion[3].

References

  • [1] 2-Butanone oxime, 99% 100 mL | Buy Online | Thermo Scientific Alfa Aesar, Fisher Scientific. 1

  • [4] 2-Butanone oxime | 96-29-7, ChemicalBook. 4

  • [2] 2-Butanone oxime 99 96-29-7, Sigma-Aldrich. 2

  • BUTANONE OXIME (MEKO), Ataman Kimya.

  • [3] Explosion in a Chemical Plant Producing Methyltris(methylethylketoxime)silane and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime, ACS Chemical Health & Safety. 3

Sources

Application

Application Note: Protocol for the Application of 2-Butanone Oxime (MEKO) as an Advanced Oxygen Scavenger and Corrosion Inhibitor

Scientific Rationale and Introduction Dissolved oxygen in industrial boiler feedwater is a primary catalyst for severe pitting corrosion and metal degradation. While mechanical deaeration can reduce oxygen levels to as l...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Introduction

Dissolved oxygen in industrial boiler feedwater is a primary catalyst for severe pitting corrosion and metal degradation. While mechanical deaeration can reduce oxygen levels to as low as 5 ppb, this trace amount is still sufficient to cause catastrophic failure in high-temperature, high-pressure steam systems[1]. Historically, hydrazine was the chemical scavenger of choice due to its volatility and passivating properties; however, its extreme toxicity and carcinogenic profile have necessitated safer alternatives[1].

2-Butanone Oxime , commonly known as Methyl Ethyl Ketoxime (MEKO), has emerged as a superior volatile oxygen reducing agent. MEKO possesses the fastest reaction time of any sodium sulfite substitute and boasts a highly favorable vapor-liquid distribution ratio (falling between diethylaminoethanol and cyclohexylamine)[2]. This allows MEKO to volatilize with steam and provide comprehensive corrosion protection throughout long-run condensate systems, outperforming alternatives like diethylhydroxylamine (DEHA)[2]. Furthermore, MEKO functions as a potent cathodic inhibitor, adsorbing onto metal surfaces in accordance with the Langmuir adsorption isotherm to hinder hydrogen evolution and metal dissolution[3].

Mechanism of Action: Scavenging and Passivation

MEKO operates via a dual-action mechanism that ensures both immediate oxygen neutralization and long-term surface protection.

  • Oxygen Scavenging : MEKO reacts directly with dissolved oxygen to form methyl ethyl ketone (MEK), nitrous oxide, and water. This prevents oxygen from acting as a depolarizer at the cathodic sites of the metal surface.

  • Metal Passivation : Beyond scavenging, MEKO actively reduces high-oxidation-state iron and copper oxides into stable suboxides. Specifically, it converts porous hematite ( Fe2​O3​ ) into a dense, protective magnetite ( Fe3​O4​ ) film, and cupric oxide ( CuO ) into cuprite ( Cu2​O ). This passivation layer physically isolates the metal substrate from the corrosive electrolyte.

G O2 Dissolved Oxygen (O2) Scavenging Oxygen Scavenging (138-336 °C) O2->Scavenging MEKO 2-Butanone Oxime (MEKO) MEKO->Scavenging Passivation Surface Passivation MEKO->Passivation Products MEK + N2O + H2O Scavenging->Products Fe Metal Surface (Fe2O3) Fe->Passivation Magnetite Magnetite Film (Fe3O4) Passivation->Magnetite

Fig 1. Dual mechanism of MEKO: Oxygen scavenging and metal surface passivation.

Comparative Efficacy and Operational Parameters

To establish a self-validating treatment system, it is critical to understand why MEKO is selected over traditional scavengers. Unlike sodium sulfite, which adds total dissolved solids (TDS) to the boiler water and requires a cobalt catalyst that becomes inactive at pH levels above 9.3[4], MEKO is entirely volatile and leaves no solid residue.

Table 1: Comparative Profile of Boiler Water Oxygen Scavengers
ScavengerVolatilityReaction KineticsPassivation AbilitySafety / TDS Impact
MEKO High (Excellent distribution)Very FastExcellentModerate Toxicity / Zero TDS
Hydrazine HighFastExcellentHighly Carcinogenic / Zero TDS
DEHA ModerateSlower than MEKOGoodLow Toxicity / Zero TDS
Sodium Sulfite Non-volatileFast (if catalyzed)NoneSafe / High TDS Contribution
Table 2: MEKO Optimum Operational Parameters
ParameterOptimal RangeClinical/Industrial Significance
Temperature 138 – 336 °CRequired for optimal oxygen scavenging kinetics.
System Pressure 0.3 – 13.7 MPaEnsures proper volatilization into the steam phase.
Feedwater pH 8.0 – 9.0Synergizes with neutralizing amines for holistic protection[5].

Experimental Protocol: Boiler Water Treatment Workflow

The following methodology details the integration of MEKO into an active industrial boiler system.

Step 1: Mechanical Pre-Treatment (Deaeration)
  • Route raw make-up water through a water softener to achieve zero hardness, preventing scale formation[4].

  • Process the softened water through a mechanical deaerator. Ensure the deaerator is operating at optimal temperature and pressure to physically strip bulk oxygen down to a baseline of 5 ppb[1].

Step 2: MEKO Dosing and Injection
  • Preparation : MEKO can be fed neat from a 100% solution[2]. Do not mix MEKO in the same dosing tank as catalyzed sulfites or highly alkaline dispersants to prevent premature degradation.

  • Injection Point : Dose MEKO directly into the feedwater tank (hot well) or into the feedwater line upstream of the boiler feed pump[4]. This provides sufficient residence time for the chemical to scavenge trace oxygen before the water enters the high-heat boiler drum.

  • Dosage Calculation : Calibrate the dosing pump to maintain a continuous residual of MEKO in the system. The exact feed rate depends on the residual oxygen from the deaerator, but a target residual of 5 to 30 ppm in the feedwater is standard practice.

Step 3: System Circulation and Passivation
  • Allow the treated feedwater to enter the boiler. Under the optimal temperature range (138–336 °C), MEKO will rapidly react with any remaining oxygen.

  • As steam evolves and rises into the steam drum, MEKO will volatilize, traveling through the steam headers and into the condensate return lines, passivating the entire metallurgical network[2].

Step 4: Sludge Management and Blowdown

While MEKO does not contribute to TDS, suspended solids and precipitated sludge will inevitably accumulate in the mud drum.

  • Perform manual blowdowns using a succession of 5-second "puff" blows[2].

  • Valve Sequence : Open the quick-opening valve first. Then, slowly open the slow-opening valve to draw mud drum sludge to the blowdown ports. Close the slow-opening valve first (snug fit, then 1/8 to 1/4 turn to set the seat), followed by the quick-opening valve[2].

Workflow Step1 1. Feedwater Deaeration (Physical O2 Removal) Step2 2. MEKO Dosing (Target: 5-30 ppm residual) Step1->Step2 Step3 3. System Circulation (Reaction Time Allocation) Step2->Step3 Step4 4. Residual Monitoring (Colorimetric Assay) Step3->Step4 Step4->Step2 Feedback Loop Step5 5. Boiler Blowdown (Sludge & TDS Control) Step4->Step5

Fig 2. Step-by-step workflow for MEKO integration in boiler water treatment systems.

Safety, Toxicity, and Handling Guidelines

While MEKO is significantly safer than hydrazine, it is a volatile organic compound that requires strict occupational hygiene protocols.

  • Inhalation Toxicity : Repeated inhalation exposure to MEKO vapor can cause dose-related degeneration of the olfactory epithelium. Animal models indicate that recovery is complete within 4 weeks following exposures at 10 ppm, and a No-Observed-Effect Level (NOEL) for olfactory degeneration has been established at 3 ppm[6].

  • Exposure Limits : The US AIHA Workplace Environmental Exposure Level (WEEL) is set at an 8-hour Time-Weighted Average (TWA) of 10 ppm[7]. The German workplace exposure limit (TRGS 900) is stricter, set at 1 mg/m3 (0.3 ppm)[7].

  • Handling : Always use MEKO in well-ventilated areas[7]. Personnel handling neat MEKO must wear appropriate PPE, including chemical-resistant gloves and vapor respirators, as the chemical is also classified as a skin irritant[7].

References

  • AWT Advanced Boiler Water Training-MLH. awt.org.
  • Experimental and theoretical study on corrosion inhibition of oxime compounds for aluminium in HCl solution. researchgate.net.
  • Choosing The Best Oxygen Scavenger for Your Boiler System. watertechusa.com.
  • How to know: The right check for industrial water. lovibond.com.
  • Boiler Water - Problems & Solutions. aquaenergyexpo.com.
  • BUTANONE OXIME (MEKO). atamanchemicals.com.
  • 2-Butanone, oxime (MEKO) - Draft evaluation statement. industrialchemicals.gov.au.
  • AN EVALUATION OF CHANGES AND RECOVERY IN THE OLFACTORY EPITHELIUM IN MICE AFTER INHALATION EXPOSURE TO METHYLETHYLKETOXIME. tandfonline.com.

Sources

Method

Application Notes and Protocols: Ammoxidation of 2-Butanone to 2-Butanone Oxime

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the experimental setup and execution of the ammoxidation of 2-butanone to produce 2-butanone oxime, a compound of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the experimental setup and execution of the ammoxidation of 2-butanone to produce 2-butanone oxime, a compound of significant industrial interest. The protocol details a robust and reproducible methodology, emphasizing the underlying chemical principles and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into catalyst selection, reaction optimization, and product analysis.

Introduction and Significance

2-Butanone oxime, also known as methyl ethyl ketoxime (MEKO), is a vital industrial chemical primarily used as an anti-skinning agent in paints, lacquers, and varnishes. It functions by preventing the formation of a solid skin on the surface of the coating through oxidative crosslinking before its application. Additionally, it serves as a blocking agent for isocyanates in the production of polyurethanes and has applications in the synthesis of silicones and other specialized chemicals.

The synthesis of 2-butanone oxime can be achieved through various routes, including the reaction of 2-butanone with hydroxylamine hydrochloride or sulfate.[1][2] However, the direct ammoxidation of 2-butanone presents a more atom-economical and environmentally benign alternative. This process involves the reaction of 2-butanone with ammonia and an oxidizing agent, typically hydrogen peroxide, in the presence of a suitable catalyst. Titanium-silicalite molecular sieves, such as TS-1, have shown exceptional activity and selectivity for this transformation, promoting a greener synthesis pathway.[2][3][4]

Reaction Mechanism and Catalysis

The ammoxidation of ketones to their corresponding oximes over titanium-silicalite catalysts is a subject of ongoing research, with two primary proposed mechanisms: the "hydroxylamine mechanism" and the "imine mechanism".[3]

  • Hydroxylamine Mechanism: In this pathway, ammonia is first oxidized to hydroxylamine by hydrogen peroxide on the active sites of the titanium-silicalite catalyst. The hydroxylamine then reacts with the ketone in a non-catalytic step to form the oxime.[3]

  • Imine Mechanism: This mechanism suggests that the ketone initially reacts with ammonia to form an imine intermediate. This imine is subsequently oxidized by hydrogen peroxide to yield the oxime product.[3]

Kinetic studies on similar systems, such as the ammoxidation of cyclohexanone, suggest that the hydroxylamine mechanism often provides a better fit for the experimental data.[3] The choice of catalyst is critical, with titanium-silicalite molecular sieves being favored due to their unique porous structure and the presence of isolated titanium active centers that facilitate the selective oxidation of ammonia.[3][4]

Experimental Setup

A well-designed experimental setup is crucial for the safe and efficient ammoxidation of 2-butanone. The reaction is typically carried out in a liquid-phase batch reactor system.

3.1. Equipment and Materials

Equipment:

  • Three-necked round-bottom flask (250 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Internal thermometer or thermocouple

  • Two dropping funnels for the controlled addition of hydrogen peroxide and ammonia solution

  • Gas chromatograph (GC) for analysis

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel and flask)

Chemicals:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Ammonia solution (e.g., 25% aqueous solution) or ammonia gas[4]

  • Hydrogen peroxide (e.g., 30% aqueous solution)

  • Titanium-silicalite (TS-1) catalyst

  • Solvent (e.g., water, t-butyl alcohol)[5]

  • Internal standard for GC analysis (e.g., dicyclohexylamine)[6]

  • Extraction solvent (e.g., toluene, diethyl ether)[4][7]

  • Drying agent (e.g., anhydrous sodium sulfate)

3.2. Process Flow Diagram

The following diagram illustrates the workflow for the ammoxidation of 2-butanone.

AmmoxidationWorkflow cluster_prep Reactor Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Charge Reactor with 2-Butanone, Solvent, & Catalyst B Heat to Reaction Temperature (e.g., 60-80°C) A->B C Controlled Addition of Ammonia & H₂O₂ B->C D Monitor Reaction (e.g., 2-6 hours) C->D Maintain Temperature E Cool Reaction Mixture D->E F Filter to Remove Catalyst E->F G Phase Separation F->G H Extract Aqueous Phase G->H Aqueous Phase I Combine & Dry Organic Phases G->I Organic Phase H->I Organic Extract J GC Analysis for Conversion & Selectivity I->J

Caption: Experimental workflow for the ammoxidation of 2-butanone.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and catalyst activity.

Step 1: Reactor Charging

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and internal thermometer, add the TS-1 catalyst (e.g., 5-15% of the mass of 2-butanone).[4]

  • Add the solvent (e.g., water) and 2-butanone. A typical molar ratio of reactants might be explored around 1:1:1 for butanone:ammonia:hydrogen peroxide.[1][4]

Step 2: Reaction Execution

  • Begin stirring the mixture and heat the reactor to the desired reaction temperature, for instance, 60°C.[1]

  • Once the temperature is stable, begin the simultaneous, dropwise addition of the ammonia solution and hydrogen peroxide solution from separate dropping funnels over a period of 2-3 hours.[1][4] Caution: The addition of hydrogen peroxide can be exothermic; maintain careful control over the addition rate to keep the temperature constant.

  • After the addition is complete, allow the reaction to proceed for an additional 2-3 hours, monitoring the temperature closely.[1]

Step 3: Reaction Work-up and Product Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel. The mixture will likely separate into an organic and an aqueous phase.

  • Separate the two phases. Extract the aqueous phase with a suitable organic solvent, such as toluene or diethyl ether, to recover any dissolved product.[4][7]

  • Combine all organic phases and dry over an anhydrous drying agent like sodium sulfate.

  • The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude 2-butanone oxime. Further purification can be achieved by distillation.

Analytical Methods

Quantitative analysis of the reaction mixture is essential to determine the conversion of 2-butanone, the selectivity towards 2-butanone oxime, and the overall yield. Gas chromatography (GC) is the most common and effective technique for this purpose.

5.1. Gas Chromatography (GC) Protocol
  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Selective Detector (NSD) is suitable. An NSD can offer higher selectivity for nitrogen-containing compounds like the oxime.[8][9]

  • Column: A capillary column with a polar stationary phase is recommended for good separation of the reactants and products.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., methanol or the extraction solvent used).[8][10]

    • Add a known amount of an internal standard (e.g., dicyclohexylamine) to the diluted sample.[6] The internal standard allows for more accurate quantification by correcting for injection volume variations.

  • Analysis: Inject the prepared sample into the GC. The retention times of 2-butanone and 2-butanone oxime should be predetermined by injecting pure standards.

  • Quantification: The conversion of 2-butanone and the selectivity for 2-butanone oxime can be calculated from the peak areas of the respective components relative to the internal standard.

5.2. Performance Data Summary

The following table summarizes typical performance parameters for the ammoxidation of 2-butanone, which can be used as a benchmark for experimental results.

ParameterTypical ValueReference
Reaction Temperature60 - 80°C[1][5]
Reaction Time4 - 6 hours[1][5]
2-Butanone Conversion>95%[1]
2-Butanone Oxime YieldUp to 99%[1]
CatalystTS-1[1][2]
Safety Considerations

The ammoxidation of 2-butanone involves hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • 2-Butanone: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

    • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care to avoid contact with skin and eyes.[11]

    • Ammonia Solution: Causes severe skin burns and eye damage. Toxic if inhaled.

    • 2-Butanone Oxime: Harmful if swallowed or in contact with skin. Causes serious eye damage. Suspected of causing cancer.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[11]

  • Ventilation: All experimental work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Exothermic Reaction: The reaction can be exothermic, particularly during the addition of hydrogen peroxide. Ensure adequate cooling and slow, controlled addition of reagents to prevent a runaway reaction.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The ammoxidation of 2-butanone over a titanium-silicalite catalyst offers an efficient and greener route to 2-butanone oxime. This application note provides a detailed framework for the experimental setup, protocol, and analysis. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully and safely synthesize this important industrial chemical. Careful optimization of reaction parameters will be key to achieving high yields and selectivities.

References
  • Lichtenstein, N. (2012, January 31). Method for the determination of 2‐butanone oxime [Air Monitoring Methods, 2005]. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

  • MEGA evaluations on exposure to 2-butanone oxime - DGUV. (n.d.). Retrieved from [Link]

  • Kupczewska-Dobecka, M. (2021). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Medycyna Pracy, 72(4), 431-440. Retrieved from [Link]

  • Measurement procedure for 2-butanone oxim - DGUV. (2000, July 31). Retrieved from [Link]

  • Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air - BAuA. (2024, June 28). Retrieved from [Link]

  • CN113072461B - Preparation method of butanone oxime - Google Patents. (n.d.).
  • BUTANONE OXIME (MEKO) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • WO2018088436A1 - Ammoxmation catalyst and process for producing oxime - Google Patents. (n.d.).
  • Oxidation to Aldehydes and Ketones - ACS GCI Pharmaceutical Roundtable. (2026, March 16). Retrieved from [Link]

  • Butanone oxime preparation method - Knowledge - Henan Haofei Chemical Co.,Ltd. (2018, May 2). Retrieved from [Link]

  • Ammoxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Describe how the target molecule (butanone) can be synthesized in... - Pearson. (n.d.). Retrieved from [Link]

  • In-situ generated H2O2 for butanone ammoximation to butanone oxime... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of 2-Butanone | PDF | Acetic Acid | Catalysis - Scribd. (n.d.). Retrieved from [Link]

  • Toward a better understanding of 2-butanone oxidation: Detailed species measurements and kinetic modeling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Butanone by Selective Oxidation on Solid Wacker-type Ca. (1995). Catalysis of Organic Reactions. Retrieved from [Link]

  • Safe Handling of Oxidising Chemicals | The Chemistry Blog. (2024, September 4). Retrieved from [Link]

  • 2-Butanone, oxime: Human health tier II assessment. (2013, May 17). Retrieved from [Link]

  • Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts | Journal of the American Chemical Society. (2024, December 19). Retrieved from [Link]

  • Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. (2024, December 10). Retrieved from [Link]

Sources

Application

Application Note: The Role and Characterization of 2-Butanone Oxime in Neutral-Cure Silicone Sealant Formulations

Abstract This technical guide provides a comprehensive overview of 2-butanone oxime (also known as methyl ethyl ketoxime or MEKO) and its critical role as a moisture-scavenging and crosslinking agent in the formulation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-butanone oxime (also known as methyl ethyl ketoxime or MEKO) and its critical role as a moisture-scavenging and crosslinking agent in the formulation of one-component, neutral-cure Room Temperature Vulcanizing (RTV-1) silicone sealants. We will delve into the underlying chemistry of the oxime-cure mechanism, provide detailed protocols for the laboratory-scale formulation of a standard MEKO-based sealant, and outline a suite of characterization techniques to validate the performance of both the uncured and cured material. This document is intended for researchers, material scientists, and formulation chemists engaged in the development and analysis of silicone-based materials.

Introduction: The Chemistry of Silicone Sealant Curing

Silicone sealants are indispensable materials in construction, automotive, and electronics industries due to their exceptional durability, flexibility, and resistance to environmental factors.[1] The curing process, which transforms the liquid paste into a solid, elastomeric rubber, is central to their performance. Sealants are broadly classified by their curing chemistry, with the two most common RTV-1 systems being acetoxy and neutral-cure.[2]

Acetoxy-cure systems release acetic acid, which can be corrosive to certain metals and substrates.[2][3] Neutral-cure systems were developed to overcome this limitation. Among these, the oxime-cure system is widely utilized. These formulations are based on the reaction of a hydroxyl-terminated polydimethylsiloxane (PDMS) polymer with an oxime-functional silane crosslinker in the presence of atmospheric moisture.[4] The most common of these crosslinkers are based on 2-butanone oxime (MEKO).[5]

Upon exposure to air, the oxime silane hydrolyzes, releasing MEKO and forming reactive silanol intermediates.[3] These intermediates then undergo a condensation reaction with the hydroxyl groups on the PDMS polymer and with each other, creating a stable, three-dimensional siloxane (Si-O-Si) network. The result is a durable, flexible, and non-corrosive elastomeric sealant.[1][4]

The Curing Mechanism: A Step-by-Step Reaction

The curing of an oxime-based silicone sealant is a two-stage process initiated by atmospheric moisture.

  • Hydrolysis: The crosslinking agent, typically a methyltris(methylethylketoxime)silane (MTMOS) or vinyltris(methylethylketoxime)silane (VTMOS), reacts with water from the atmosphere. This reaction cleaves the silicon-nitrogen bond, releasing 2-butanone oxime (MEKO) and forming silanol (Si-OH) functional groups on the crosslinker molecule.

  • Condensation: The newly formed, highly reactive silanol groups condense with the terminal hydroxyl groups of the primary PDMS polymer chains. Further condensation reactions occur between adjacent silanol groups, eliminating water and forming a stable, cross-linked siloxane (Si-O-Si) network.

This entire process is typically accelerated by a catalyst, often a tin compound such as dibutyltin dilaurate.

G cluster_0 Initial Components cluster_1 Curing Process cluster_2 Final Product PDMS α,ω-Dihydroxypolydimethylsiloxane (PDMS Polymer) Condensation Step 2: Condensation PDMS->Condensation Crosslinker Methyltris(MEKO)silane (Crosslinker) Hydrolysis Step 1: Hydrolysis Crosslinker->Hydrolysis H2O Atmospheric Moisture (H₂O) H2O->Hydrolysis Hydrolysis->Condensation Reactive Silanols Formed MEKO_Release 2-Butanone Oxime (MEKO) Released Byproduct Hydrolysis->MEKO_Release Cured_Sealant Cross-linked Silicone Elastomer (Si-O-Si Network) Condensation->Cured_Sealant

Figure 1: Chemical curing pathway for MEKO-based silicone sealants.

Protocol: Formulation of a Model Oxime-Cure Sealant

This section provides a detailed methodology for preparing a laboratory-scale batch of a standard neutral-cure silicone sealant.

Materials and Equipment
ComponentFunctionTypical Weight %
α,ω-Dihydroxy PDMS (80,000 cP)Primary Polymer Backbone50 - 60%
Fumed Silica (hydrophobic)Reinforcing Filler / Rheology Modifier5 - 10%
Calcium Carbonate (precipitated)Extending Filler25 - 35%
Plasticizer (e.g., PDMS oil, 100 cP)Improves Elongation / Reduces Hardness[6]5 - 10%
Vinyltris(MEKO)silane (VTMOS)Crosslinker3 - 5%
AminopropyltriethoxysilaneAdhesion Promoter0.5 - 1.5%
Dibutyltin Dilaurate (DBTDL)Catalyst0.1 - 0.3%

Equipment:

  • Dual Asymmetric Centrifugal or Planetary Mixer with vacuum capability

  • Spatulas

  • Sealant cartridge for dispensing

  • Controlled environment chamber (23 ± 2°C, 50 ± 5% Relative Humidity)[7]

Formulation Workflow
Figure 2: Experimental workflow for sealant preparation.
Step-by-Step Mixing Protocol

Rationale: The order of addition is critical. Fillers are dispersed in the base polymer before introducing moisture-sensitive components to ensure a stable, homogeneous base. The catalyst is added last to prevent premature curing inside the mixer.

  • Polymer and Filler Blending:

    • Charge the mixing vessel with the α,ω-dihydroxy PDMS and plasticizer.

    • Begin mixing at a low speed. Gradually add the fumed silica and calcium carbonate in portions to avoid agglomeration and excessive heat generation.

  • Homogenization and De-aeration:

    • Once all fillers are incorporated, increase the mixing speed and continue until the paste is uniform and lump-free.

    • Apply a vacuum of at least 28 inHg to the mixer to remove any entrapped air from the paste. This step is crucial for achieving a void-free cured sealant.

  • Addition of Reactive Components:

    • Slowly release the vacuum.

    • Add the adhesion promoter and the VTMOS crosslinker to the de-aerated paste.

  • Final Mixing and Catalysis:

    • Re-apply the vacuum and mix for 10-15 minutes until the additives are fully incorporated.

    • Release the vacuum, add the DBTDL catalyst, and perform a final, brief mix (1-2 minutes) under vacuum. Over-mixing after catalyst addition can generate heat and initiate curing.

  • Packaging:

    • Immediately transfer the finished sealant into a moisture-proof cartridge, ensuring no air is introduced.

Protocols: Characterization and Quality Control

The performance of a silicone sealant is evaluated based on a set of standardized tests, many of which are defined by ASTM International.[8][9] The following protocols describe key validation tests.

Rheological and Curing Properties (Uncured Sealant)
PropertyASTM MethodDescriptionTypical Result
Rheology (Flow) ASTM C639Assesses the sag or slump of sealant applied to a vertical surface.< 2 mm (Non-sag)
Extrusion Rate ASTM C603Measures the mass of sealant extruded through a standard orifice in a given time.100 - 250 g/min
Tack-Free Time ASTM C679Determines the time required for the sealant surface to become non-tacky to the touch.15 - 40 minutes

Protocol for Tack-Free Time (ASTM C679):

  • Preparation: Prepare a test specimen by applying a bead of sealant onto a clean, non-porous substrate (e.g., glass).

  • Curing: Place the specimen in a controlled environment (23 ± 2°C, 50 ± 5% RH).

  • Testing: At regular intervals, lightly touch the sealant surface with a clean polyethylene film. The tack-free time is the point at which the film no longer adheres to the sealant surface.

Mechanical Properties (Cured Sealant)

Rationale: Mechanical properties define the sealant's ability to withstand movement and stress in a joint. Specimens must be fully cured (typically 7-14 days at standard conditions) before testing.

PropertyASTM MethodDescriptionTypical Result
Hardness (Shore A) ASTM C661Measures the indentation hardness of the cured rubber using a durometer.20 - 35 Shore A
Tensile Strength & Elongation (related to ASTM C1184)Measures the force required to break a standard dumbbell-shaped specimen and its elongation at break.1.5 - 2.5 MPa / 400 - 600%
Adhesion-in-Peel ASTM C794Measures the force required to peel a sealant bead from a substrate at a 180° angle.> 20 N/inch

Protocol for Hardness (ASTM C661):

  • Specimen Preparation: Cast a slab of sealant at least 6 mm thick and allow it to cure fully.

  • Measurement: Press the durometer foot firmly and flatly against the cured sealant surface.

  • Reading: Record the scale reading immediately after the presser foot is in full contact with the surface. Take multiple readings at different locations and average the results.

Advanced Analytical Characterization
  • Fourier Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the curing process. The disappearance of the broad Si-OH peak (~3400 cm⁻¹) and the strengthening of the Si-O-Si peak (1000-1100 cm⁻¹) indicate the progression of the condensation reaction.[10]

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This method is used to quantify the amount of volatile MEKO released during and after the curing process.[10][11] This is particularly important for assessing occupational exposure and environmental impact.

Health, Safety, and Regulatory Considerations

The primary health and safety concern associated with oxime-cure sealants is the release of 2-butanone oxime during the curing process.[11]

  • Exposure Routes and Hazards: The main route of occupational exposure is inhalation of the volatile MEKO.[12] Acute exposure can cause irritation to the eyes, skin, and respiratory system.[2]

  • Carcinogenicity Classification: Of significant note, MEKO has been reclassified by several regulatory bodies. For example, the European Union has classified MEKO as a Carcinogen Category 1B, indicating it is presumed to have carcinogenic potential for humans.[12][13][14] This has led to stringent labeling requirements for products containing ≥0.1% MEKO.[13]

  • Safe Handling: When working with MEKO-releasing sealants, adequate ventilation is mandatory to minimize vapor concentration in the breathing zone.[2][15] The use of appropriate personal protective equipment (PPE), including gloves and safety glasses, is also recommended.

  • Industry Trend: Due to these regulatory and health concerns, there is a strong industry trend towards the development and adoption of MEKO-free neutral-cure systems, such as alkoxy-based or other novel oxime systems.[1][16]

Conclusion

2-butanone oxime is a highly effective and widely used component in the formulation of neutral-cure silicone sealants, enabling a non-corrosive and rapid moisture-triggered curing process. Understanding the underlying chemistry, formulation principles, and characterization methods is essential for developing high-performance sealants. However, the significant health and safety considerations associated with the release of MEKO necessitate careful handling, adherence to safety protocols, and are driving innovation towards safer, next-generation curing chemistries. The protocols and data presented in this note serve as a foundational guide for researchers and developers in this field.

References

  • ASTM International. (2023). Standard Specification for Structural Silicone Sealants (ASTM C1184-23). ASTM International. [Link][8][9]

  • ASTM International. (2013). Standard Specification for Structural Silicone Sealants (ASTM C1184-13). ASTM International. [Link][17]

  • Building CodeHub. (2005). ASTM C1184:2005 Standard specification for structural silicone sealants. [Link][18]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). AICIS. [Link][11]

  • ASTM International. (2001). Standard Specification for Structural Silicone Sealants (ASTM C1184-00e1). Elitesafetyglass.com. [Link][7]

  • Dupont, A. Silicone Characterization: Analytical Methods & Applications. Studylib. [Link][10]

  • Dow Inc. DOWSIL™ 1080 Oxime Sealant. Dow Inc. [Link][19]

  • AC Cable Solutions. (2023). Methyl Ethyl Ketoxime (MEKO): Applications, Products, and Safety Measures. [Link][13]

  • Museum of Fine Arts Boston. (2022). Oxime silicone. MFA Cameo. [Link][4]

  • STOP carcinogens at work. Oximes. [Link][12]

  • Lee, S. H., et al. (2012). Mechanical Properties of Alkoxy Type Silicone Sealants. The Polymer Society of Korea. [Link][6]

  • Wolf Group. (2025). Dealing with sealing: neutral silicones guide. [Link][1]

  • Czerczak, S., & Kupczewska-Dobecka, M. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering. [Link][14]

  • PENOSIL. PENOSIL Building Silicone No Meko 352. [Link][15]

  • Premier Building Solutions. (2024). Acetoxy vs Oxime Silicone: An In-Depth Look. [Link][3]

  • Jehbco. (2018). Replacing Toxic Sealants with Solid Silicone Seals. [Link][2]

  • Google Patents. (2022). WO2022034138A1 - Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof. [20]

  • Government of Canada. (2022). Butanone oxime - information sheet. [Link]

  • Power Chemical Corporation. MIBKO Oximino Silane Crosslinkers. [Link][16]

Sources

Technical Notes & Optimization

Troubleshooting

MEKO Production Technical Support Center: Impurity Identification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemical engineers, and drug development professionals troubleshoot the synthesis of 2-Butanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemical engineers, and drug development professionals troubleshoot the synthesis of 2-Butanone Oxime (Methyl Ethyl Ketoxime, MEKO). This guide focuses on the mechanistic causality behind impurity formation and provides field-proven, self-validating protocols to ensure high-purity yields.

Process Overview & Impurity Profiling

MEKO is a high-production-volume chemical primarily utilized as an anti-skinning agent in alkyd coatings, a blocking agent for isocyanates in polyurethanes, and a crosslinker in silicone sealants 1. Industrial synthesis typically follows one of two pathways: the traditional Condensation Route (using hydroxylamine sulfate) or the greener Ammoximation Route (using hydrogen peroxide, ammonia, and a titanium silicalite catalyst) 2.

MEKO_Synthesis cluster_route1 Route 1: Condensation cluster_route2 Route 2: Ammoximation MEK Methyl Ethyl Ketone (MEK) Condensation Condensation Reactor (pH 5-8) MEK->Condensation Ammoximation Ammoximation Reactor (75°C) MEK->Ammoximation HAS Hydroxylamine Sulfate + NH3 / NaOH HAS->Condensation Salts Byproduct: Ammonium/Sodium Sulfate Condensation->Salts MEKO 2-Butanone Oxime (MEKO) Condensation->MEKO H2O2 H2O2 + NH3 + TS-1 Catalyst H2O2->Ammoximation OxByprod Byproduct: 2-Nitrobutane Ammoximation->OxByprod Ammoximation->MEKO

Fig 1: Primary synthetic pathways for MEKO production and their respective byproducts.

Table 1: Common Impurities, Origins, and Mitigation Strategies
ImpurityOrigin / RouteMechanistic CauseMitigation Strategy
Unreacted MEK Both RoutesIncomplete conversion; sub-optimal molar ratios or poor pH control.Optimize NH₃:MEK ratio; buffer condensation reactions strictly to pH 5–8.
2-Nitrobutane AmmoximationDeep oxidation of MEKO trapped inside catalyst micropores.Utilize hierarchically structured Meso-TS-1 or Ni-modified TS-1 catalysts.
Sulfate Salts CondensationByproduct of hydroxylamine sulfate neutralization.Strict phase separation; aqueous washing of the organic layer prior to distillation.
Moisture (H₂O) Both RoutesIntroduced via aqueous reagents (H₂O₂, NH₃) and generated as a byproduct.Two-stage vacuum distillation; inline molecular sieves for anhydrous applications.

Troubleshooting FAQs

Q1: During TS-1 catalyzed ammoximation of MEK, we are observing high levels of deep oxidation byproducts (e.g., 2-nitrobutane). What is the mechanistic cause, and how do we minimize it?

Scientist's Insight: This is a classic mass-transfer limitation issue. Linear, small ketoximes like MEKO easily enter the micropores of standard Titanium Silicalite-1 (TS-1) catalysts. Because their diffusion out of the pores is slow, they have a prolonged residence time at the active Ti sites, leading to deep over-oxidation into 2-nitrobutane 3.

Crucial Note: 2-nitrobutane and MEKO have nearly identical boiling points (~152°C). Therefore, downstream distillation is highly inefficient for separating them. Impurity minimization must occur catalytically upstream.

Solution: Modify the catalyst architecture or electronic environment.

  • Meso-TS-1: Introducing mesoporosity into the TS-1 framework drastically improves the mass transfer of products out of the micropores, reducing residence time and virtually eliminating over-oxidation 4.

  • Ni-TS-1: Doping the catalyst with 3 wt% Nickel reduces the surface acidity of the catalyst, providing an appropriate local pH that inherently inhibits the deep oxidation pathway 3.

Table 2: Catalytic Performance Comparison in MEK Ammoximation
Catalyst TypeMEK Conversion (%)MEKO Selectivity (%)Mechanistic Advantage
Standard TS-1 64.9 – 98.980.0 – 92.8Baseline microporous titanium silicalite; prone to deep oxidation.
3 wt% Ni-TS-1 99.099.3Reduced surface acidity inhibits the deep oxidation pathway.
Meso-TS-1 80.2~100.0Hierarchical pores improve mass transfer, preventing product trapping.
(Data synthesized from comparative catalytic studies 3, 4)

Q2: In the hydroxylamine sulfate condensation route, we are seeing high levels of unreacted MEK and hydroxylamine in the crude mixture. What is failing?

Scientist's Insight: This is almost certainly a pH buffering failure. The condensation reaction relies on the nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon of MEK.

  • If the pH drops below 5, the hydroxylamine becomes fully protonated (forming a non-nucleophilic ammonium ion), halting the reaction.

  • If the pH rises above 8, the carbonyl oxygen of MEK is not sufficiently polarized to accept the nucleophilic attack. Solution: The reaction must be strictly maintained at a pH between 5 and 8 using continuous, metered addition of a base (ammonia or NaOH) 5.

Standard Operating Protocols (SOPs)

To ensure the final product meets the high-assay and low-moisture standards required for downstream applications, implement the following self-validating purification workflow.

Purification_Workflow Crude Crude MEKO Mixture PhaseSep Phase Separation (Aqueous vs Organic) Crude->PhaseSep Distillation Two-Stage Distillation (Vacuum) PhaseSep->Distillation Organic Layer GC_FID GC-FID Analysis (Purity >99%) Distillation->GC_FID KF Karl Fischer Titration (Moisture Control) Distillation->KF PureMEKO High-Purity MEKO GC_FID->PureMEKO KF->PureMEKO

Fig 2: Downstream purification and analytical validation workflow for crude MEKO.

SOP 1: Two-Stage Distillation and Analytical Validation of Crude MEKO

Step 1: Primary Phase Separation

  • Transfer the crude reactor effluent to a decanter and allow the mixture to settle.

  • MEKO (density ~0.92 g/cm³) will form the upper organic layer, separating from the denser aqueous layer containing dissolved salts 5.

  • Causality Check: Efficient phase separation here prevents salt precipitation during downstream distillation, which would otherwise foul the reboiler.

Step 2: Light-Ends Stripping (Primary Distillation)

  • Transfer the organic layer to a primary distillation column.

  • Operate under mild vacuum to strip unreacted MEK (b.p. 80°C at atm) and residual water.

  • Causality Check: Removing water early prevents the high-temperature hydrolysis of MEKO back into MEK and hydroxylamine.

Step 3: Heavy-Ends Removal (Secondary Vacuum Distillation)

  • Route the bottoms from the primary column to a secondary vacuum distillation unit.

  • Distill MEKO overhead. Heavy dimers, color bodies, and any remaining oxidation products are left in the bottoms.

Step 4: Self-Validating Analytical Confirmation

  • Assay (GC-FID): Draw a sample of the overhead distillate. Run Gas Chromatography with a Flame Ionization Detector (e.g., Agilent 7890) using an SE-30 (or equivalent non-polar) column.

    • Parameters: Column temperature = 100°C; Injector/Detector temperature = 190°C 4. Target purity is >99.0%.

  • Moisture (Karl Fischer): Perform KF titration to ensure moisture is below target thresholds (typically <0.1% for urethane blocking applications).

References

  • TOX-51: Methyl Ethyl Ketoxime - National Toxicology Program (NIH). Available at: [Link]

  • Use and Exposure Profile for Methyl Ethyl Ketoxime (MEKO) Draft Final - Regulations.gov. Available at: [Link]

  • Nickel-Modified TS-1 Catalyzed the Ammoximation of Methyl Ethyl Ketone - MDPI. Available at: [Link]

  • Enhanced Catalytic Oxidation by Hierarchically Structured TS-1 Zeolite - ACS Publications. Available at:[Link]

  • US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids - Google Patents.

Sources

Optimization

Troubleshooting side reactions in the synthesis of 2-BUTANONE OXIME

Welcome to the comprehensive technical support guide for the synthesis of 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO). This resource is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. This guide is built on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Overview of 2-Butanone Oxime Synthesis

2-Butanone oxime is a crucial industrial chemical, primarily utilized as an anti-skinning agent in paints, varnishes, and coatings to prevent the formation of a surface skin during storage.[1] It is also employed as a blocking agent for isocyanates in the production of polyurethanes and as an intermediate in the manufacture of oxime silanes for silicone sealants.

The most prevalent laboratory and industrial synthesis of 2-butanone oxime involves the condensation reaction of 2-butanone (methyl ethyl ketone) with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, typically in the presence of a base.[2][3]

Core Reaction

Sources

Troubleshooting

Technical Support Center: 2-Butanone Oxime (MEKO) Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis of 2-Butanone Oxime (Methyl Ethyl Ketoxime, or MEKO). MEKO is a critical anti-skinning agent for alkyd resins and a highly valued blocking agent for isocyanates i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Butanone Oxime (Methyl Ethyl Ketoxime, or MEKO). MEKO is a critical anti-skinning agent for alkyd resins and a highly valued blocking agent for isocyanates in polyurethane synthesis.

This guide is engineered for researchers and scale-up chemists. It bypasses basic introductory chemistry to focus on the causality of reaction conditions , providing self-validating protocols and troubleshooting matrices for the two primary industrial pathways: the traditional Hydroxylamine Route and the modern, green Catalytic Ammoximation Route .

Validated Synthesis Methodologies

To ensure reproducibility and high yield, every protocol below is designed as a self-validating system—meaning the reaction inherently provides analytical or physical feedback to confirm its progress.

Protocol A: Traditional Hydroxylamine Route (Phase-Transfer / Neutralization)

Causality: This reaction relies on the acid-catalyzed nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-butanone (MEK), followed by dehydration. Because hydroxylamine is supplied as a stable hydrochloride or sulfate salt, a weak base must be carefully dosed to liberate the free amine without stripping the protons needed to activate the MEK carbonyl group.

  • Charge the Reactor: Add 1.0 mol of MEK and 1.05 mol of aqueous Hydroxylamine Hydrochloride to a biphasic reactor.

  • Initiate Heating: Begin stirring at 300 rpm to maximize interfacial surface area and heat the mixture to 55–60 °C.

  • Controlled Base Dosing: Add a 20% aqueous Na2​CO3​ solution dropwise.

    • Self-Validation Check: Monitor the pH continuously using an in-line probe. The pH must be strictly maintained between 5.0 and 6.0. If CO2​ evolution ceases and pH stabilizes without further base addition, the generation of HCl has stopped, indicating the nucleophilic addition is complete.

  • Maturation: Maintain temperature for 2–3 hours.

    • Self-Validation Check: Pull an organic phase sample for Gas Chromatography (GC). The reaction is validated as complete when the MEK peak area drops below 0.5%.

  • Phase Separation: Cool the reactor to 25 °C and halt stirring completely for 30 minutes. Decant the upper organic layer (crude MEKO) from the saturated brine layer 1[1].

Protocol B: Catalytic Ammoximation Route (Green Synthesis)

Causality: To avoid the heavy salt waste of Protocol A, this route oxidizes MEK using H2​O2​ and NH3​ over a Titanium Silicalite-1 (TS-1) catalyst. The titanium sites in the TS-1 framework activate H2​O2​ into an electrophilic titanium peroxo complex, which subsequently oxidizes the transient imine formed by MEK and ammonia2[2].

  • Catalyst Dispersion: Disperse 12 g of Zn(NO3​)2​ -modified TS-1 catalyst per 1 mol of MEK into a t-butanol/water solvent system.

  • Substrate Addition: Add 1.0 mol of MEK and elevate the reactor temperature to 70–75 °C.

  • Co-Feeding: Continuously co-feed 3.5 mol of aqueous NH3​ and 2.0 mol of H2​O2​ over a period of 1.5 hours via a precision micropump.

    • Self-Validation Check: Conduct periodic iodometric spot tests on the reaction mixture. The absence of residual H2​O2​ pooling confirms that the titanium sites are efficiently consuming the oxidant. A color shift in the catalyst bed to a pale yellow visually confirms active peroxo complex formation.

  • Maturation: Allow the reaction to proceed for an additional 2.5 hours.

    • Self-Validation Check: GC analysis should confirm >97.9% MEK conversion and >99% selectivity toward MEKO3[3].

  • Recovery: Filter off the solid TS-1 catalyst (which can be regenerated via calcination at 400 °C) and isolate MEKO via vacuum distillation.

Quantitative Optimization Parameters

The following table summarizes the optimized operational windows for both synthesis routes to achieve maximum yield and selectivity.

ParameterHydroxylamine RouteCatalytic Ammoximation (TS-1)
Molar Ratio MEK : NH2​OH = 1 : 1.05 NH3​ : MEK : H2​O2​ = 3.5 : 1 : 2.0
Temperature 55 °C – 60 °C70 °C – 75 °C
pH / Solvent pH 5.0 – 6.0 (Aqueous/Biphasic)t-butanol / water mixture (Vol ratio 1.5-2)
Reaction Time 2 – 5 hours2.5 – 4 hours
Catalyst/Base Na2​CO3​ or NH3​ (Acid Neutralizer) Zn(NO3​)2​ -modified TS-1 (12g / mol MEK)
Typical Yield ~99.7% Conversion97.9% Conversion (>99% Selectivity)

Mechanistic & Troubleshooting Workflows

Synthesis cluster_hydro Hydroxylamine Route cluster_ammox Ammoximation Route MEK 2-Butanone (MEK) NH2OH Hydroxylamine HCl + Base (pH 5-6) MEK->NH2OH Ammox NH3 + H2O2 + TS-1 Catalyst MEK->Ammox Int1 Protonated Carbonyl Intermediate NH2OH->Int1 Nucleophilic attack MEKO 2-Butanone Oxime (MEKO) Int1->MEKO -H2O Int2 Titanium Peroxo Complex Ammox->Int2 Oxidation Int2->MEKO Imine formation & Oxidation

Reaction pathways for MEKO synthesis via hydroxylamine and ammoximation routes.

Troubleshooting Issue Issue: Low MEKO Yield CheckRoute Identify Synthesis Route Issue->CheckRoute Route1 Hydroxylamine Route CheckRoute->Route1 Route2 Ammoximation Route CheckRoute->Route2 pHCheck Is pH maintained at 5-6? Route1->pHCheck CatCheck Is TS-1 Catalyst Deactivated? Route2->CatCheck FixpH Adjust Base Dosing (Neutralize HCl) pHCheck->FixpH No MEKO1 Optimize Temp (60°C) pHCheck->MEKO1 Yes FixCat Use Zn-modified TS-1 or Calcine at 400°C CatCheck->FixCat Yes MEKO2 Increase NH3:MEK Ratio CatCheck->MEKO2 No

Troubleshooting workflow for resolving low yield in MEKO synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the MEKO yield plummet when the pH drops below 4 or rises above 8 during the hydroxylamine route? A: This failure is governed by the dual requirements of the nucleophilic addition mechanism.

  • At pH < 4: The medium is too acidic, causing the hydroxylamine to become fully protonated ( +NH3​OH ). This ties up the nitrogen's lone pair, effectively destroying its nucleophilicity and halting the reaction.

  • At pH > 8: The medium is too basic, meaning there are insufficient protons available to protonate the carbonyl oxygen of the MEK. Without this protonation, the carbonyl carbon is not electrophilic enough to invite attack, and the subsequent dehydration step (elimination of water) is severely hindered.

  • Resolution: The optimal pH of 5–6 perfectly balances free nucleophile availability and carbonyl activation. Utilize an automated dosing pump linked to an in-line pH meter to administer the carbonate buffer.

Q2: In the ammoximation route, why is my TS-1 catalyst deactivating rapidly, and how can I prevent it? A: Rapid deactivation of TS-1 during MEK ammoximation is typically caused by pore blockage. Linear ketoximes like MEKO easily enter the micro-pores of the catalyst and undergo consecutive deep oxidation, forming heavy byproducts like 2-nitrobutane4[4].

  • Resolution: Modify the TS-1 catalyst with Zn(NO3​)2​ . Zinc modification passivates the external silanol groups and optimizes pore diffusion, preventing over-oxidation 3[3]. Additionally, increasing the NH3​ :MEK molar ratio to at least 3.5:1 suppresses the consecutive oxidation pathway, maintaining >99% selectivity. If deactivation has already occurred, the catalyst can be fully regenerated by calcination at 400 °C.

Q3: What causes poor phase separation during product recovery in the hydroxylamine route? A: Poor phase separation usually results from an unsaturated aqueous layer or the formation of a micro-emulsion due to vigorous stirring during the cooling phase. Because hydroxylamine is in the aqueous phase and MEK is in the organic phase, the reaction inherently relies on a biphasic system 1[1].

  • Resolution: Ensure the aqueous layer is fully saturated with the byproduct salt (e.g., NaCl or (NH4​)2​SO4​ ). You can artificially "salt-out" the MEKO by adding excess NaCl to the reactor post-synthesis. Furthermore, ensure stirring is completely halted during the 30-minute settling period to allow the specific gravity difference (MEKO density ~0.92 g/mL vs. saturated brine >1.1 g/mL) to cleanly resolve the layers.

References

Sources

Optimization

Addressing challenges in the purification of 2-BUTANONE OXIME

Technical Support Center: Purification of 2-Butanone Oxime Welcome to the technical support center for 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime, MEKO). This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Butanone Oxime

Welcome to the technical support center for 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime, MEKO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. Here, we provide expert-driven, field-proven insights in a direct question-and-answer format to help you achieve the desired purity for your critical applications.

Critical Safety Precautions

Before beginning any purification protocol, it is imperative to understand the hazards associated with 2-Butanone Oxime.

Q: What are the primary safety concerns when handling 2-Butanone Oxime?

A: 2-Butanone Oxime is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[1][2][3] Key hazards include:

  • Toxicity: It is toxic if swallowed and harmful in contact with skin.[4][5]

  • Eye Damage: It poses a risk of serious and irreversible damage to the eyes.[1][4]

  • Carcinogenicity: It is classified as a suspected carcinogen (Category 1B or 2, depending on the jurisdiction).[6][7]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[1][4]

  • Thermal Instability: The compound can decompose at elevated temperatures, and has exploded when heated in the presence of acidic impurities.[8][9] It is also incompatible with strong acids, bases, and oxidizing agents.[10][11]

Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, suitable gloves, and protective clothing.[1] An eyewash station and safety shower must be readily accessible.[1]

Physical & Chemical Properties Quick Reference

Understanding the fundamental properties of 2-Butanone Oxime is the first step in designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₄H₉NO[11]
Molecular Weight 87.12 g/mol [8][12]
Appearance Colorless to light yellow liquid[10][13]
Boiling Point 152-154 °C (at 760 mmHg)[14]
59-60 °C (at 15 mmHg)[12]
Melting Point -30 °C / -22 °F[10]
Density 0.924 g/mL at 25 °C[12]
Refractive Index n20/D 1.441 - 1.442[8][12]
Water Solubility 100 g/L at 25 °C (Soluble)[8][12]
Flash Point 59 - 62 °C (138 - 144 °F)[1][10]

Troubleshooting and FAQs in Purification

This section addresses specific issues you may encounter during the purification of 2-Butanone Oxime.

Q1: How do I determine the purity of my crude 2-Butanone Oxime before purification?

A: The most effective method for assessing the purity and identifying potential impurities in your crude sample is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Nitrogen-Selective Detector (NSD).[6][15] An NSD is particularly useful to minimize cross-sensitivity if solvent impurities are present.[6]

  • Why this works: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. This allows for the quantification of 2-Butanone Oxime relative to impurities such as unreacted 2-butanone, residual solvents (like toluene or benzene used in extraction), or side-products from the synthesis.[14][16]

  • Self-Validation: Run a GC analysis on your starting material. The resulting chromatogram provides a baseline percentage purity and reveals the number and relative abundance of impurities, which will inform your choice of purification method.

Q2: My 2-Butanone Oxime is decomposing during atmospheric distillation. What is happening and how can I prevent it?

A: You are likely observing thermal degradation, which may be catalyzed by acidic impurities. 2-Butanone Oxime is sensitive to heat and has been reported to explode when distilled at atmospheric pressure in the presence of acids.[8][9]

  • Causality: The atmospheric boiling point of 2-Butanone Oxime is approximately 152-154 °C.[14] Maintaining this temperature for an extended period can be sufficient to initiate decomposition, especially if trace amounts of acid (e.g., from hydroxylamine hydrochloride starting material) are present.[14][17]

  • Solution: Vacuum Distillation. The most critical adjustment is to perform the distillation under reduced pressure. By lowering the pressure, you significantly decrease the boiling point of the compound, allowing it to distill at a much lower, safer temperature. For example, at 15 mmHg, the boiling point is only 59-60 °C.[12]

  • Protocol Step: Before distillation, it is wise to neutralize any potential acidic residues. You can do this by washing the crude product with a dilute sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, followed by washing with water to remove the base, and then drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q3: I performed a vacuum distillation, but my final product is still impure. What are the likely culprits?

A: This suggests the presence of impurities with boiling points close to that of 2-Butanone Oxime under the distillation conditions.

  • Likely Impurities: The most common impurity is unreacted 2-butanone . The boiling point of 2-butanone is 79.6 °C at atmospheric pressure, which is significantly lower than the oxime's. However, in a vacuum, their boiling points may become closer, and an inefficient distillation setup can lead to co-distillation.

  • Solution: Fractional Distillation. To improve separation, use a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which more effectively separates compounds with close boiling points.

  • Self-Validation: Collect multiple fractions during the distillation. Analyze each fraction using GC.[7][18] You should observe a "forerun" fraction enriched in lower-boiling impurities (like 2-butanone), a main fraction of high-purity 2-Butanone Oxime, and a "tail" fraction containing higher-boiling impurities. Combine only the pure fractions.

Q4: Can I purify 2-Butanone Oxime by recrystallization? It is a liquid at room temperature.

A: While 2-Butanone Oxime is a liquid at room temperature, it has a melting point of -30 °C, making standard recrystallization impractical.[10] However, purification can be achieved through the formation of a solid derivative, followed by regeneration. This approach is generally reserved for preparing small quantities of very high-purity material for analytical standard purposes.[19]

  • Expert Insight: A more practical alternative for removing non-volatile or highly polar impurities is a liquid-liquid extraction workup prior to distillation. For instance, if your crude product is from a synthesis using hydroxylamine sulfate, it may contain inorganic salts.[14][17] Dissolving the crude product in a solvent like diethyl ether or toluene, washing with water to remove salts, and then drying and concentrating the organic phase can significantly clean the material before the final distillation step.[20]

Q5: My purified 2-Butanone Oxime has a yellow tint. What causes this and is it a problem?

A: A yellow discoloration often indicates the presence of minor oxidized or polymeric impurities. While it may not affect the performance in some applications like its use as an anti-skinning agent, it signifies a lower purity level that is unacceptable for pharmaceutical or high-tech applications.[9]

  • Causality: Oximes can be susceptible to slow oxidation or degradation over time, especially if exposed to air, light, or residual impurities. The decomposition can generate nitroso or other chromophoric (color-causing) species.

  • Solution:

    • Re-distillation: A careful fractional vacuum distillation is the most effective way to separate the colorless oxime from the colored, likely higher-boiling, impurities.

    • Activated Carbon Treatment: For minor color bodies, you can try stirring the liquid oxime with a small amount of activated carbon for a short period, followed by filtration through a fine filter (e.g., Celite® or a syringe filter) before distillation. The carbon adsorbs many large, colored impurity molecules.

  • Prevention: Store the purified, colorless product under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place to prevent degradation.[1][2]

Recommended Purification Workflow

The following is a detailed protocol for the most common and effective purification method.

Protocol: Fractional Vacuum Distillation of 2-Butanone Oxime
  • Pre-Treatment (Neutralization):

    • Transfer the crude 2-Butanone Oxime to a separatory funnel.

    • Add an equal volume of a 5% sodium bicarbonate (NaHCO₃) aqueous solution and shake gently. Vent the funnel frequently to release any evolved gas.

    • Separate the layers and discard the aqueous (lower) layer.

    • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

    • Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 20-30 minutes.

  • Setup:

    • Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.

    • Filter the dried organic solution directly into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A typical vacuum level is 10-20 mmHg.

    • Gently heat the distillation flask using a heating mantle or oil bath.

    • Monitor the head temperature closely. Discard the initial fraction (forerun), which will contain any low-boiling impurities.

    • Collect the main fraction distilling at a constant temperature (e.g., ~59-60 °C at 15 mmHg).[12]

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Post-Treatment & Storage:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Transfer the purified product to a clean, dry amber glass bottle.

    • Blanket the headspace with nitrogen or argon gas before sealing.

    • Store in a cool, dark, and well-ventilated area away from incompatible materials.[1][10]

Visualization of Purification Strategy

This diagram outlines the decision-making process for purifying crude 2-Butanone Oxime based on initial analysis.

Purification_Workflow Decision Workflow for 2-Butanone Oxime Purification start Crude 2-Butanone Oxime gc_analysis Purity Analysis (GC) start->gc_analysis pre_treatment Aqueous Wash (Dilute NaHCO₃, H₂O) gc_analysis->pre_treatment Impurities detected drying Dry over MgSO₄/Na₂SO₄ pre_treatment->drying distillation_choice Select Distillation Method drying->distillation_choice simple_vac Simple Vacuum Distillation distillation_choice->simple_vac Trace high-boiling impurities only fractional_vac Fractional Vacuum Distillation distillation_choice->fractional_vac Volatile impurities (e.g., 2-butanone) present check_purity Final Purity Check (GC) simple_vac->check_purity fractional_vac->check_purity final_product Pure 2-Butanone Oxime (Store under N₂) check_purity->final_product Purity > 99% fail Impurity Remains check_purity->fail Purity < 99% fail->fractional_vac Re-process

Caption: Decision tree for selecting the appropriate purification protocol.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butanone oxime, 99%.
  • National Center for Biotechnology Information. (n.d.). 2-Butanone oxime. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Butanone oxime.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Butanone oxime.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - 2-Butanone oxime.
  • 3M. (2023). Safety Data Sheet - 2-butanone oxime.
  • DGUV. (2000). Measurement procedure for 2-butanone oxim.
  • BAuA. (n.d.). MAK Commission: Ketoximes - Determination of 2-butanone oxime...in workplace air using gas chromatography (GC-NSD).
  • Lichtenstein, N. (2005). Method for the determination of 2‐butanone oxime. The MAK Collection for Occupational Health and Safety.
  • Szymańska, J., & Frydrych, B. (2024). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 236–244.
  • Szymańska, J., & Frydrych, B. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. ResearchGate.
  • Chemical LAND21. (n.d.). BUTANONE OXIME.
  • BenchChem. (2025). Application Note: Step-by-Step Synthesis Protocol for 2-Bornanone Oxime.
  • LookChem. (n.d.). Purification of 2-Butanone. Chempedia.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Butanone Oxime.
  • Google Patents. (n.d.). CN113072461B - Preparation method of butanone oxime.
  • oxytec. (n.d.). Butanonoxime.
  • Henan Haofei Chemical Co.,Ltd. (2018). Butanone oxime preparation method.

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Butanone Oxime (MEKO) Blocking Efficiency

Welcome to the technical support center for the application of 2-Butanone Oxime (Methyl Ethyl Ketoxime, or MEKO) in polymer synthesis and biomaterial engineering. This guide is designed for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 2-Butanone Oxime (Methyl Ethyl Ketoxime, or MEKO) in polymer synthesis and biomaterial engineering. This guide is designed for researchers and drug development professionals working with polyurethane matrices, drug-delivery coatings, and crosslinked elastomers.

Core Principles & Mechanisms (FAQ)

Q: Why is MEKO preferred over other blocking agents like ε-caprolactam or phenol for prepolymer stability? A: MEKO provides an optimal thermodynamic balance for single-component (1K) systems. It reacts readily with isocyanates at moderate temperatures (60–80 °C) without requiring a catalyst, forming a stable oxime-urethane bond. During application, it deblocks at a relatively low temperature range (120–150 °C) compared to ε-caprolactam, which requires higher thermal energy (130–160 °C) 1. Furthermore, unlike phenol, MEKO avoids severe toxicity and odor concerns, making it highly suitable for sensitive laboratory environments and biomedical applications 2.

Q: How does the chemical structure of the base isocyanate influence MEKO's deblocking efficiency? A: The dissociation temperature is strictly governed by electronic and steric effects. Aromatic isocyanates (e.g., TDI, MDI) deblock at significantly lower temperatures than aliphatic isocyanates (e.g., HDI, IPDI). The electron-withdrawing nature of the aromatic ring makes the hydrogen on the urethane nitrogen more labile, facilitating the reverse reaction back to the free isocyanate and MEKO 2. Additionally, asymmetrical isocyanates like TDI exhibit lower deblocking temperatures due to reduced steric hindrance during the dissociation mechanism 2.

Troubleshooting Guide: Common Experimental Issues

Q: My prepolymer is increasing in viscosity and prematurely curing during storage. What went wrong? A: (Issue: Incomplete Blocking)

  • Root Cause: Residual unreacted isocyanate (-NCO) groups remain in the prepolymer due to incorrect stoichiometry or insufficient reaction time, allowing ambient moisture to initiate crosslinking.

  • Solution: Always formulate with a slight molar excess of MEKO (e.g., an NOH/NCO molar ratio of 1.05) 3. You must validate the complete consumption of NCO groups using FTIR spectroscopy; the reaction is only complete when the strong NCO stretching band at 2250–2270 cm⁻¹ completely disappears 1.

Q: The thermal curing cycle (>140 °C) required to deblock MEKO is degrading my heat-sensitive substrates. How can I lower the temperature? A: (Issue: High Deblocking Temperature)

  • Root Cause: The inherent thermal stability of the MEKO-aliphatic isocyanate adduct requires high energy to break.

  • Solution: Incorporate a deblocking catalyst. The addition of dibutyltin dilaurate (DBTDL) can lower the deblocking temperature of MEKO-terminated prepolymers by approximately 4–5 °C (e.g., reducing the onset from 123.6 °C to 119.3 °C) 4. If further reduction is needed, consider a hybrid blocking system combining MEKO with diethyl malonate (DEM), which crosslinks via transesterification at lower temperatures (90–110 °C) 5.

Q: Why are there micro-bubbles and voids in my final cured polyurethane film? A: (Issue: Volatile Trapping)

  • Root Cause: MEKO volatilizes into a gas during the deblocking phase. If the polymer network crosslinks too rapidly at a high temperature, the MEKO gas becomes trapped before it can escape the matrix.

  • Solution: Implement a stepped thermal curing profile. Hold the temperature at the onset of deblocking (e.g., 120 °C) for 15–20 minutes to allow the liberated MEKO to vent. Only after this dwell period should you ramp up to the final crosslinking temperature (e.g., 150 °C) to lock in the polymer morphology.

Quantitative Data: Blocking Agent Comparison

Blocking AgentIsocyanate TypeTypical Deblocking Temp (°C)Key Characteristics & Limitations
MEKO (2-Butanone Oxime) Aliphatic (HDI/IPDI)130 – 150Excellent stability; volatile upon deblocking; standard industry choice.
MEKO (2-Butanone Oxime) Aromatic (TDI/MDI)110 – 130Fast deblocking due to electronic effects; requires proper ventilation.
ε-Caprolactam Aliphatic / Aromatic130 – 160Solid at RT; does not easily volatilize, can act as a plasticizer post-cure.
Phenol Aromatic110 – 130Fast deblocking; limited by severe toxicity and odor concerns.
Diethyl Malonate (DEM) Aliphatic90 – 110Cures via transesterification; poorer in-can stability without alcohol stabilizers.

Self-Validating Experimental Protocol: MEKO Blocking & Deblocking

Objective: Synthesize a room-temperature stable MEKO-blocked HDI prepolymer and subsequently deblock it for crosslinking.

Phase 1: Synthesis (Blocking)
  • Preparation: Purge a round-bottom flask with inert nitrogen gas to prevent moisture contamination. Charge the flask with the HDI-based prepolymer.

  • Stoichiometry: Calculate the required MEKO amount to achieve an NOH/NCO molar ratio of 1.05 3.

  • Addition: Add MEKO dropwise under continuous stirring. The reaction is exothermic; maintain the reaction temperature between 60 °C and 80 °C using a temperature-controlled water bath.

  • Self-Validation (FTIR): After 2 hours of reaction, extract a 1 mL aliquot. Analyze via ATR-FTIR.

    • Pass Condition: Complete absence of the NCO peak at 2250–2270 cm⁻¹.

    • Fail Condition: Presence of the NCO peak. Corrective Action: Add an additional 1% MEKO, stir for 30 minutes at 80 °C, and re-test.

  • Storage: Once validated, cool the blocked prepolymer to room temperature. Store in a sealed container.

Phase 2: Curing (Deblocking)
  • Formulation: Mix the MEKO-blocked prepolymer with the desired polyol (active hydrogen source) and 0.1 wt% DBTDL catalyst.

  • Application: Apply the formulation to the substrate (e.g., via spin coating or casting).

  • Thermal Activation: Place the substrate in a vented oven. Ramp the temperature to 125 °C and hold for 15 minutes to initiate deblocking and allow MEKO evaporation 4.

  • Final Cure: Increase the temperature to 150 °C for 30 minutes to drive the polyurethane crosslinking to completion.

  • Self-Validation (Solvent Resistance): Perform a solvent swell test using Methyl Ethyl Ketone (MEK) double rubs on the cured film.

    • Pass Condition: Film resists >100 MEK double rubs without dissolving or marring.

    • Fail Condition: Film dissolves or swells excessively. Corrective Action: Increase the final cure temperature by 10 °C or extend the cure time by 15 minutes to ensure complete deblocking and crosslinking.

Process Visualization

MEKO_Workflow cluster_0 Phase 1: MEKO Blocking Synthesis cluster_1 Phase 2: Thermal Deblocking & Curing NCO Free Isocyanate (-NCO) Highly Reactive Blocked MEKO-Blocked Prepolymer Stable at Room Temp NCO->Blocked 60-80°C (Exothermic) MEKO 2-Butanone Oxime (MEKO) Blocking Agent MEKO->Blocked Nucleophilic Addition Heat Thermal Activation (120-150°C) FreeNCO Regenerated -NCO + Volatile MEKO Gas Blocked->FreeNCO Heat + DBTDL Catalyst Heat->FreeNCO PU Polyurethane Network Crosslinked Polymer FreeNCO->PU Polymerization Polyol Polyol / Amine Active Hydrogen Source Polyol->PU

Workflow of MEKO-mediated isocyanate blocking and thermal deblocking for polyurethane synthesis.

References

  • Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes | nih.gov | 1

  • Synthesis and curing studies of blocked isocyanate based prepolymer | semanticscholar.org | 4

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications | rsc.org | 2

  • Catalysis of Blocked Isocyanates with Non-Tin Catalysts | wernerblank.com | 3

  • Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance | pcimag.com | 5

Sources

Optimization

Technical Support Center: Resolving 2-Butanone Oxime (MEKO) Issues in Gas Chromatography

Welcome to the Analytical Troubleshooting Center for 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime, or MEKO; CAS: 96-29-7). MEKO is widely used as an anti-skinning agent in paints and a blocking agent for isocyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center for 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime, or MEKO; CAS: 96-29-7). MEKO is widely used as an anti-skinning agent in paints and a blocking agent for isocyanates. However, due to its recent reclassification as a Category 1B carcinogen, accurate quantification in occupational and environmental settings is critical[1].

Analyzing MEKO via Gas Chromatography (GC) presents unique challenges. Its polar oxime functional group (-C=N-OH) makes it highly prone to adsorption and thermal degradation. This guide provides researchers and drug development professionals with field-proven, causality-driven solutions to optimize MEKO analysis.

Diagnostic Workflow

MEKO_Troubleshooting Start MEKO GC Analysis Issue Symptom1 Severe Peak Tailing Start->Symptom1 Symptom2 Low Recovery / Missing Peak Start->Symptom2 Symptom3 Co-elution with Matrix Start->Symptom3 Cause1 Active Sites in Inlet/Column (Hydrogen Bonding) Symptom1->Cause1 Cause2 Thermal Degradation in Heated Inlet Symptom2->Cause2 Cause3 Sub-optimal Stationary Phase (Low Retention) Symptom3->Cause3 Sol1 Use Base-Deactivated Liner & Polar Wax Column Cause1->Sol1 Sol2 Lower Inlet Temp (<180°C) or Cold On-Column Cause2->Sol2 Sol3 Switch to Mid-Polar Thick-Film Column (DB-624) Cause3->Sol3

Diagnostic workflow for resolving 2-Butanone Oxime (MEKO) GC analysis issues.

Troubleshooting Guides (Q&A)

Q1: Why am I observing severe peak tailing for 2-Butanone Oxime, and how can I resolve it?

The Causality: MEKO contains a highly active oxime group. The hydroxyl moiety readily forms strong hydrogen bonds with active silanol groups (Si-OH) present on the walls of glass liners, glass wool, and the silica backbone of standard non-polar GC columns. This secondary retention mechanism drags out the elution profile, causing tailing. The Solution:

  • Inlet Passivation: Remove glass wool from your liner, as its high surface area exacerbates adsorption. Use an ultra-inert, base-deactivated liner.

  • Column Chemistry: Switch from a non-polar phase (like a 5% phenyl column) to a polar Polyethylene Glycol (PEG/Wax) column. The polar stationary phase competes with the analyte for active sites, yielding a sharp, symmetrical peak.

Q2: My MEKO peak area is inconsistent, and recovery is low. Is the compound degrading?

The Causality: Oximes are thermally labile. At the high temperatures typically used in split/splitless (S/SL) inlets (e.g., 250°C+), MEKO can undergo thermal decomposition or Beckmann rearrangement. Furthermore, if MEKO is present as a blocked isocyanate complex, high heat will dynamically shift the equilibrium, causing unpredictable deblocking and erratic quantification[2]. The Solution: Lower the inlet temperature to 150°C–180°C . Because MEKO is highly volatile (Boiling Point: 152°C), it will still vaporize efficiently at these lower temperatures without degrading. If degradation persists, switch to Cold On-Column (COC) injection , which bypasses the heated inlet entirely and deposits the sample directly onto the column.

Q3: I am using GC-MS, but the MEKO peak is buried in the solvent delay or co-eluting with matrix components. How do I improve resolution?

The Causality: MEKO has a low molecular weight (87.12 g/mol ) and elutes very early in standard temperature programs. In GC-MS, its primary fragments (m/z 87, 72, 42) are easily obscured by the background noise of solvent tails or column bleed[3]. The Solution: Increase the analyte's retention factor ( k ) by using a thicker film column (e.g., 1.0 µm or 1.4 µm). A mid-polar phase, such as a 6% cyanopropylphenyl/94% dimethylpolysiloxane (e.g., DB-624), is specifically engineered for volatile organic compounds and will pull MEKO away from the solvent front, allowing for clean MS integration.

Quantitative Data Summaries

Table 1: GC Column Selection Guide for MEKO Analysis
Column PhasePolarityRecommended Film ThicknessPeak ShapeResolution from Solvents
100% Dimethylpolysiloxane (DB-1) Non-polar0.25 µmPoor (Severe Tailing)Poor (Early Elution)
5% Phenyl (DB-5) Low-polar0.25 µmModeratePoor to Moderate
6% Cyanopropylphenyl (DB-624) Mid-polar1.4 µmGoodExcellent
Polyethylene Glycol (Wax) Polar0.25 - 0.5 µmExcellentModerate
Table 2: Validated Analytical Parameters for MEKO Air Monitoring

Data synthesized from recent occupational health validations using Silica Gel sampling and GC-FID analysis[4],[1].

ParameterValidated ValueAnalytical Significance
Limit of Detection (LOD) 6.79 ng/mLEnables sub-ppm environmental monitoring.
Limit of Quantification (LOQ) ~20.0 ng/mLEnsures reliable baseline integration.
Extraction Solvent MethanolProvides optimal desorption efficiency from silica.
Detector FIDPreferred over MS due to lack of low-mass interference.
Relative Total Uncertainty 11.19%Meets EN 482 guidelines for workplace exposure.
Mean Precision ±8%Based on 6 repeated analyses (Shewhart/Z-score).

Experimental Protocols

Protocol: Self-Validating Air Sampling and GC-FID Quantification of MEKO

This methodology is designed to monitor MEKO vapors in occupational environments. It incorporates internal standards and continuous blank monitoring to create a self-validating analytical system[1],[5].

Phase 1: Sampling & Extraction

  • Air Sampling: Use a calibrated personal sampling pump to draw workplace air through a two-layer, non-activated silica gel glass tube at a rate of 100 mL/min for a total volume of 10 L.

  • Desorption: Carefully transfer the silica gel layers into a 5 mL inert glass autosampler vial.

  • Internal Standard Addition: Add exactly 2.0 mL of Methanol spiked with an internal standard (e.g., Isobutanol or Naphthalene at 5 µg/mL). Causality: The internal standard corrects for any evaporative losses of methanol during the extraction phase.

  • Agitation: Sonicate the vials for 30 minutes at room temperature to ensure complete desorption of MEKO from the silica pores.

Phase 2: GC-FID Analysis 5. Instrument Setup:

  • Column: PEG/Wax (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Base-deactivated liner, temperature set to 180°C, Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min) ramp at 10°C/min to 150°C ramp at 25°C/min to 220°C (hold 3 min).

  • Detector: FID set to 250°C.

  • System Suitability (Self-Validation):

    • Linearity: Inject a 5-point calibration curve (0.1 to 10 µg/mL). The system is validated only if R2>0.995 .

    • Carryover Check: Inject a pure methanol blank immediately after the highest standard. MEKO peak area must be <1% of the LOQ.

    • Spike Recovery: Run a known matrix spike every 10 samples. Recovery must fall between 90% and 110%.

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS instead of GC for MEKO analysis? A: While possible, it is highly challenging. MEKO lacks strong chromophores for UV detection, and its low molecular weight makes LC-MS/MS prone to high background noise from mobile phase clusters. GC-FID remains the gold standard for volatile oximes due to its simplicity, sensitivity, and robust linearity[4].

Q: Why is MEKO suddenly a high priority for environmental and occupational testing? A: MEKO was recently reclassified under Regulation (EU) 2020/1182 as a Category 1B carcinogen[1]. This has prompted regulatory bodies to enforce significantly stricter occupational exposure limits (e.g., Maximum Admissible Concentrations of 1 mg/m³), requiring highly sensitive and validated GC methodologies to ensure worker safety[5].

Q: I am analyzing MEKO as a thermal decomposition product of MEKOH. What should I watch out for? A: When analyzing Methyl Ethyl Ketone Oxime Hydrochloride (MEKOH) decomposition, be aware that MEKOH undergoes violent exothermic decomposition between 51°C and 57°C. In GC-MS analysis of these products, you will detect MEKO alongside pyrrolidine and heptane, but the parent MEKOH will not be detected due to complete thermal breakdown in the GC inlet[3].

References

  • 1 - Journal of Ecological Engineering, 2024 2.3 - MDPI, 2023 3.2 - RSC Publishing, 2016 4.4 - ResearchGate, 2003

Sources

Troubleshooting

Technical Support Center: Managing 2-Butanone Oxime (MEKO) Decomposition Hazards

Welcome to the Technical Support Center for handling 2-Butanone Oxime (Methyl ethyl ketoxime or MEKO) . As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Butanone Oxime (Methyl ethyl ketoxime or MEKO) . As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals. MEKO is a highly effective anti-skinning agent and solvent, but it presents severe safety challenges when subjected to thermal or chemical stress.

This guide moves beyond basic safety data sheets to explain the causality behind MEKO's reactivity, providing self-validating protocols to ensure scientific integrity and laboratory safety.

Quantitative Safety Data & Exposure Limits

To establish a baseline for your experimental design, all critical quantitative thresholds regarding MEKO toxicity and decomposition are summarized below.

Metric / ParameterQuantitative ValueCausality / Clinical Relevance
Acute Oral LD50 (Rat) > 2000 mg/kg[1]Indicates moderate acute toxicity; chronic exposure and inhalation remain the primary laboratory hazards.
Inhalation LC50 (Rat) > 4.83 mg/L (4 hours)[2]High vapor concentrations lead to upper respiratory tract damage and severe narcotic effects.
AIHA WEEL (TWA) 10 ppm[1]The baseline regulatory threshold for an 8-hour occupational exposure limit.
Vendor Recommended TWA 3 ppm[1]Adjusted safety limit implemented because lifetime rodent studies demonstrated hepatocarcinogenicity at higher sustained exposures.
Thermal Stability Limit < 100°C (212°F)[3]Exceeding this temperature triggers oxidative cleavage, releasing highly toxic NOx, CO, and MEK fumes.
Troubleshooting Guide: Recognizing and Mitigating Decomposition

Q1: During a heated synthesis, my reaction vessel containing MEKO started evolving a brown gas and the pressure spiked. What is the mechanistic cause, and how do I resolve it? A1: The brown gas you are observing is nitrogen dioxide (NO2), a primary component of the nitrogen oxides (NOx) generated during the thermal decomposition of MEKO[4]. When MEKO is subjected to temperatures exceeding its stability threshold (typically >100°C) in the presence of oxygen, the oxime functional group undergoes oxidative cleavage[3]. This rapid degradation yields toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and NOx[5]. Resolution: Immediately remove the heat source and maximize fume hood exhaust. The causality of the pressure spike is the rapid phase change and gas evolution. Future protocols must strictly cap thermal exposure below 100°C and utilize an inert argon or nitrogen atmosphere to prevent oxidative decomposition pathways.

Q2: We are scaling up a drug intermediate synthesis. Why does the protocol strictly forbid the use of sulfuric acid or ferric chloride with MEKO? A2: MEKO is highly sensitive to acidic impurities and electrophiles. It reacts violently with strong acids (like sulfuric acid) to form explosive products[6]. Mechanistically, strong acids catalyze a highly exothermic Beckmann rearrangement or cause rapid, uncontrolled degradation. Furthermore, electrophiles like ferric chloride (FeCl3) initiate violent coordination reactions that break down the oxime structure instantaneously[3]. Resolution: Always neutralize acidic byproducts before introducing MEKO into a workflow. If an acid catalyst is required for a downstream step, completely strip the MEKO solvent under vacuum (at low temperature) prior to acid addition.

Standardized Experimental Protocols

To ensure a self-validating safety system, implement the following step-by-step methodologies when handling MEKO.

Protocol A: Safe Thermal Processing of MEKO-containing Solutions
  • Apparatus Preparation: Ensure the reaction vessel is equipped with a reflux condenser and a pressure-relief bubbler to prevent closed-system pressure spikes.

  • Atmosphere Control: Purge the system with inert gas (N2 or Argon) for a minimum of 15 minutes to displace oxygen. Causality: Removing oxygen mitigates the oxidative decomposition of the oxime group.

  • Temperature Regulation: Set the heating mantle with a strict thermocouple limit of 90°C. MEKO decomposes at elevated temperatures (above 100°C), emitting toxic NOx and CO fumes[3].

  • Validation: Position a calibrated Photoionization Detector (PID) near the fume hood sash. Do not proceed unless the PID confirms ambient MEKO levels remain below the vendor-recommended 3 ppm threshold[1].

Protocol B: Emergency Quenching of MEKO Exothermic Decomposition
  • Isolation: If brown fumes (NOx) or sudden, uncontrolled boiling is observed, immediately drop the heating mantle away from the flask.

  • Quenching: Do NOT add water if electrophiles or strong acids are present, as MEKO's reaction with electrophiles can be violently exacerbated by aqueous environments[3]. Instead, apply an external ice-water bath to the flask to rapidly dissipate thermal energy.

  • Evacuation: Close the fume hood sash completely to contain the highly toxic NOx and CO gases[7]. Evacuate the immediate laboratory area until the PID confirms vapor clearance.

Visualized Workflow: Decomposition Monitoring & Mitigation

MEKO_Safety_Workflow Start Initiate MEKO Protocol (T < 100°C) Monitor PID Vapor Monitoring (Threshold: 3 ppm) Start->Monitor Check Thermal/Chemical Stress Detected? Monitor->Check Safe Proceed with Synthesis Check->Safe No Decomp Decomposition Triggered (NOx, CO, MEK) Check->Decomp Yes Quench Emergency Quench: Isolate & Ice Bath Decomp->Quench

Logical workflow for MEKO decomposition monitoring and emergency thermal quenching.

FAQs for Drug Development Professionals

Q3: Why do our internal SOPs mandate a 3 ppm Time-Weighted Average (TWA) when the official AIHA WEEL is 10 ppm? A3: While the American Industrial Hygiene Association (AIHA) established a Workplace Environmental Exposure Level (WEEL) TWA of 10 ppm, subsequent lifetime animal studies demonstrated that male rodents exposed to MEKO vapor developed liver cancer[8]. Because the relevance of these liver tumors to humans remains a concern, leading vendors and toxicologists strongly recommend maintaining exposure below 3 ppm to ensure a wider safety margin against potential hepatocarcinogenicity[1].

Q4: How does MEKO metabolize in vivo, and why is this relevant for our toxicology assays? A4: In vivo, MEKO is extensively metabolized into 2-butanone (MEK) and hydroxylamine[5]. It is primarily converted to carbon dioxide within the first 24 hours after dosing[5]. This mechanistic pathway is critical for drug development professionals to understand because hydroxylamine is a known reactive intermediate. It can interfere with alcohol metabolism (leading to acetaldehyde accumulation) and cross-react in certain colorimetric or enzymatic assays, potentially yielding false positives in downstream pharmacological testing[5].

References
  • PubChem:2-Butanone oxime, (E)
  • ECHEMI:Methyl ethyl ketoxime SDS, 96-29-7 Safety Data Sheets Source: Echemi URL
  • Stobec MSDS:Material Safety Data Sheet - Stobec (MEKO Exposure Limits & Incompatibilities)
  • Proto Corporation:SAFETY DATA SHEET PROTO ONE (WHITE)
  • Fisher Scientific:SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Ark-Chem:Safety Data Sheet: Methyl Ethyl Ketoxime(MEKO)
  • Sevron:SAFETY DATA SHEET METHYL ETHYL KETOXIME Source: Sevron URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of GC-FID Methods for 2-Butanone Oxime Analysis in Air

For researchers, industrial hygienists, and drug development professionals, the accurate quantification of 2-butanone oxime (also known as methyl ethyl ketoxime or MEKO) in air is of paramount importance. Recently reclas...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, industrial hygienists, and drug development professionals, the accurate quantification of 2-butanone oxime (also known as methyl ethyl ketoxime or MEKO) in air is of paramount importance. Recently reclassified as a category 1B carcinogen, its presence in workplace and environmental air, often stemming from its use as an anti-skinning agent in paints, varnishes, and silicone sealants, necessitates robust and reliable analytical methods for exposure monitoring.[1][2]

This guide provides an in-depth, experience-driven validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of 2-butanone oxime in air samples. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of GC-FID with its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to be a practical resource, grounded in authoritative standards from the International Council for Harmonisation (ICH) and ISO 17025, to ensure scientific integrity and regulatory compliance.[3][4][5][6][7]

The Analytical Challenge: Why Method Validation is Non-Negotiable

Choosing the Right Tool: GC-FID vs. GC-MS for 2-Butanone Oxime Analysis

The choice of an analytical instrument is a critical first step. For volatile organic compounds (VOCs) like 2-butanone oxime, gas chromatography is the separation technique of choice.[10][11][12] The decision then lies with the detector.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a workhorse in many analytical laboratories. Its operational principle is the combustion of organic compounds eluting from the GC column in a hydrogen-air flame, which produces ions and generates a current proportional to the mass of carbon atoms.[12][13]

  • Strengths: GC-FID is known for its high sensitivity to most organic compounds, a wide linear dynamic range, robustness, and relatively low cost of operation and maintenance.[10][13]

  • Weaknesses: Its primary limitation is its lack of specificity. The FID responds to virtually any compound containing carbon-hydrogen bonds, making it susceptible to interferences from co-eluting compounds in complex matrices.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) offers a higher degree of certainty in identification. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.

  • Strengths: GC-MS provides definitive identification of analytes, even in complex mixtures, by comparing their mass spectra to extensive libraries.[10][14] This high specificity is its key advantage.

  • Weaknesses: GC-MS systems are generally more expensive to purchase and maintain, and can sometimes be less sensitive for quantitative analysis compared to a dedicated detector like FID, although modern systems have narrowed this gap significantly.[15]

For the routine quantification of a known analyte like 2-butanone oxime in a relatively controlled environment (e.g., workplace air where the potential interferences are known), the high sensitivity and robustness of GC-FID make it an excellent and cost-effective choice .[1][16] However, for unknown samples or in matrices with a high potential for co-eluting interferences, the confirmatory power of GC-MS would be indispensable.

A Validated GC-FID Method for 2-Butanone Oxime: An In-Depth Protocol

The following protocol is based on established and validated methodologies for the analysis of 2-butanone oxime in air.[1][16]

Part 1: Air Sampling

The causality here is to effectively and reproducibly trap 2-butanone oxime from a known volume of air. The choice of sorbent is critical.

  • Sorbent Material: Silica gel is an effective sorbent for capturing polar compounds like 2-butanone oxime.[1][16][17] Studies have shown its efficacy over other sorbents like activated charcoal, where stability issues have been reported for similar ketones.[17]

  • Sampling Protocol:

    • Use a glass tube containing two sections of silica gel (e.g., a 150 mg front section and a 75 mg back section). The back section serves as a breakthrough indicator.

    • Connect the sorbent tube to a calibrated personal sampling pump.

    • Draw air through the tube at a known and constant flow rate (e.g., 0.2 L/min) for a specified time to achieve the desired sample volume (e.g., 24 liters for an 8-hour time-weighted average).

    • After sampling, cap the tubes and store them under refrigerated conditions until analysis to ensure sample integrity.

Part 2: Sample Preparation (Desorption)

The goal is to quantitatively transfer the trapped analyte from the sorbent into a solvent suitable for GC injection.

  • Desorption Solvent: Methanol has been shown to be an efficient desorption solvent for 2-butanone oxime from silica gel.[1][16]

  • Desorption Protocol:

    • Carefully transfer the front and back sections of the silica gel into separate labeled vials.

    • Add a precise volume of methanol (e.g., 1.0 mL) to each vial.

    • Seal the vials and agitate them (e.g., on a shaker for 30 minutes) to ensure complete desorption of the analyte.

    • Allow the silica gel to settle, and transfer an aliquot of the supernatant into an autosampler vial for GC-FID analysis.

Part 3: GC-FID Analysis

The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for 2-butanone oxime, well-separated from any solvent or potential interfering peaks.

  • GC-FID System: A gas chromatograph equipped with a flame ionization detector.

  • Chromatographic Conditions (Example):

    • Column: HP-1 (or equivalent non-polar capillary column), 50 m x 0.32 mm x 0.52 µm.[16]

    • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.5 mL/min).[16]

    • Oven Temperature Program: Initial temperature of 70°C (hold for 1 min), ramp at 10°C/min to 180°C (hold for 3 min).[16] This program allows for the separation of 2-butanone oxime from other potential volatile compounds.

    • Injector Temperature: 280°C.[16]

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

The Validation Workflow: A Visual Guide

The validation process follows a structured approach to assess the key performance characteristics of the method as stipulated by ICH Q2(R1) guidelines.[3][6][7][18]

GC_FID_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Parameters (ICH Q2 R1) cluster_conclusion Finalization A Define Analytical Target Profile B Develop Sampling & Analytical Method A->B C Prepare Validation Protocol & Standards B->C D Specificity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J System Suitability Established I->J K Method Validation Report J->K

Caption: Workflow for the validation of the GC-FID method for 2-butanone oxime analysis.

Performance Data: GC-FID vs. GC-MS

The following table summarizes the expected performance characteristics of the validated GC-FID method and provides a comparison with a typical GC-MS method for the analysis of 2-butanone oxime. The data for GC-FID is based on published results.[1][16]

Validation Parameter GC-FID Method GC-MS Method (Typical) Causality & Rationale
Specificity ModerateHighGC-FID: Relies on chromatographic retention time for identification, which can be compromised by co-eluting peaks. GC-MS: Provides definitive identification through unique mass spectral fragmentation patterns.[10]
Linearity (r²) > 0.999> 0.995Both techniques exhibit excellent linearity, demonstrating a direct proportionality between detector response and analyte concentration over a defined range.[18][19]
Range 0.1 - 2.0 mg/m³ (in air)Analyte DependentThe range is established to cover concentrations relevant to occupational exposure limits, from a fraction to multiples of the Maximum Admissible Concentration (MAC).[1][2]
Accuracy (% Recovery) 95 - 105%90 - 110%Assessed by spiking known quantities of 2-butanone oxime onto the sampling media, this demonstrates the method's ability to measure the true value.[20]
Precision (% RSD) < 10%< 15%Repeatability & Intermediate Precision: Low relative standard deviation (RSD) across multiple analyses, analysts, and days indicates the method's high reproducibility.[3][18]
Limit of Detection (LOD) ~6.79 ng/mL[2]~0.1 - 1 ng/mLThe lowest amount of analyte that can be reliably detected. FID is highly sensitive, but modern MS in selected ion monitoring (SIM) mode can achieve even lower detection limits.
Limit of Quantification (LOQ) ~20 ng/mL~0.3 - 3 ng/mLThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[3][19]
Robustness HighModerateGC-FID is often considered a more "rugged" technique, less susceptible to minor variations in analytical conditions compared to the high-vacuum systems of GC-MS.[18]

Step-by-Step Experimental Protocols for Validation

To achieve the performance data above, the following experiments, grounded in ICH Q2(R1) guidelines, must be performed.[3][6][7][18]

Specificity
  • Objective: To demonstrate that the analytical signal is solely from 2-butanone oxime and not from any other component (e.g., desorption solvent, co-pollutants).

  • Protocol:

    • Analyze a blank sample (a clean silica gel tube desorbed with methanol).

    • Analyze a sample spiked only with 2-butanone oxime.

    • Analyze samples spiked with 2-butanone oxime and potential interferences (e.g., other common solvents like xylene, ethylbenzene).

    • Acceptance Criterion: The blank should show no interfering peaks at the retention time of 2-butanone oxime. The peak for 2-butanone oxime should be well-resolved from any other peaks.

Linearity and Range
  • Objective: To verify the direct proportionality between the concentration of 2-butanone oxime and the instrument's response over the expected analytical range.

  • Protocol:

    • Prepare a series of at least five calibration standards of 2-butanone oxime in methanol, spanning the expected concentration range (e.g., from 0.1 µg/mL to 10 µg/mL).

    • Analyze each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[21]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Spike blank silica gel tubes with known amounts of 2-butanone oxime at three concentration levels (low, medium, and high) within the linear range.

    • Prepare at least three replicates at each level.

    • Process and analyze these samples as described above.

    • Calculate the percent recovery for each sample.

    • Acceptance Criterion: The mean percent recovery should be within 95-105%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a medium-concentration standard during the same analytical run.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    • Acceptance Criterion: The RSD should be ≤ 10%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of 2-butanone oxime that can be reliably detected and quantified.

  • Protocol (based on the calibration curve):

    • Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

    • Acceptance Criterion: The LOQ must be sufficiently low to measure concentrations at the lower end of the required analytical range (e.g., 0.1 times the MAC value).[1][2]

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Desorption time (± 5 minutes)

    • Analyze a sample under each of these modified conditions.

    • Acceptance Criterion: The results should not be significantly impacted by these minor changes, demonstrating the method's reliability for routine use.

Conclusion

The GC-FID method, when properly validated, is a highly suitable, robust, and cost-effective technique for the quantitative analysis of 2-butanone oxime in air samples. Its high sensitivity and wide dynamic range are well-suited for occupational exposure monitoring. While it lacks the absolute specificity of GC-MS, a thorough validation that includes a rigorous assessment of specificity in the presence of potential workplace interferences can provide the necessary confidence in the results. By following the structured validation workflow outlined in this guide, which is firmly rooted in authoritative standards like ICH Q2(R1), laboratories can ensure the scientific integrity of their data and contribute to the safe handling and monitoring of this hazardous compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
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  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Wesołowska, et al. (2024). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 236–244.
  • 2-Butanone Oxime, a Chemical of Concern in the Working Environment - jeeng.net.
  • How to Meet ISO 17025 Requirements for Method Verification - AOAC Intern
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  • Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air - BAuA.
  • TO-2 - Method for the Determination of VOCs in Ambient Air by Carbon Molecular Sieve Adsorption and GC/MS - EPA.
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  • US EPA Method TO-15 Volatile Organic Compounds in Ambient Air Applic
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Comparative

A Comparative Guide to the Efficacy of 2-Butanone Oxime and its Alternatives as Blocking Agents

In the realm of polymer chemistry, particularly in the formulation of polyurethanes and coatings, the use of blocking agents for isocyanates is a critical technology. These agents provide a mechanism to control the react...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of polymer chemistry, particularly in the formulation of polyurethanes and coatings, the use of blocking agents for isocyanates is a critical technology. These agents provide a mechanism to control the reactivity of highly reactive isocyanate groups, enabling the formulation of stable, one-component systems that cure upon the application of a specific stimulus, typically heat. For decades, 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO), has been a stalwart in this field, prized for its effectiveness and reliability. However, growing concerns over its toxicological profile have necessitated a thorough evaluation of its efficacy in comparison to other available oxime and non-oxime blocking agents.

This guide provides a comprehensive comparison of 2-butanone oxime with its alternatives, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals who are seeking to understand the nuances of these critical chemical entities and make informed decisions in their formulation and development work.

The Critical Role of Blocking Agents in Isocyanate Chemistry

Isocyanates are highly reactive compounds that readily react with nucleophiles such as alcohols, amines, and water. This high reactivity is the foundation of polyurethane chemistry but also presents significant challenges in terms of storage stability and handling. Blocking agents are compounds that reversibly react with the isocyanate group (-NCO) to form a thermally labile adduct. This "blocked" isocyanate is stable at ambient temperatures, allowing for the formulation of one-component systems with a long pot life. Upon heating to a specific "deblocking" temperature, the blocking agent is released, regenerating the reactive isocyanate group, which can then proceed to react with a co-reactant, such as a polyol, to form a crosslinked polyurethane network.

The ideal blocking agent should possess several key characteristics:

  • Low Deblocking Temperature: The deblocking should occur at a temperature that is practical for the intended application and does not cause degradation of other components in the formulation.

  • High Blocking Efficiency: The reaction between the isocyanate and the blocking agent should be rapid and complete under moderate conditions.

  • Good Stability of the Blocked Adduct: The blocked isocyanate should be stable during storage and not prematurely deblock.

  • No Undesirable Side Reactions: The blocking and deblocking process should be clean, without the formation of byproducts that could affect the final properties of the material.

  • Low Toxicity and Environmental Impact: The blocking agent and any released volatiles should be non-toxic and environmentally benign.

2-Butanone Oxime (MEKO): The Incumbent Standard

2-Butanone oxime has long been the blocking agent of choice in many applications due to its favorable balance of properties. It is particularly effective in blocking aliphatic and aromatic isocyanates and is widely used in coatings, adhesives, and sealants.[1] The deblocking of MEKO-blocked isocyanates typically occurs in the range of 130-160°C, a temperature window that is suitable for many industrial curing processes.[2]

However, the primary driver for seeking alternatives to MEKO is its toxicological profile. MEKO has been classified as a Category 1B carcinogen by the European Chemicals Agency (ECHA), indicating that it is presumed to have carcinogenic potential for humans.[3][4] This classification has led to increased regulatory scrutiny and a push towards safer alternatives.[4][5] Furthermore, coatings formulated with butanone oxime blocked isocyanates can exhibit a tendency to yellow upon thermal curing, particularly with over-baking.[6]

A Comparative Analysis of Oxime and Other Blocking Agents

The search for alternatives to MEKO has led to the investigation of a wide range of compounds. Below is a comparative analysis of some of the most promising candidates.

Other Oxime-Based Blocking Agents
  • Acetone Oxime: As the simplest ketoxime, acetone oxime offers a lower deblocking temperature compared to MEKO. However, its higher volatility can be a concern in some applications. Like MEKO, acetone oxime is also classified as a carcinogen category 1B.[7]

  • Cyclohexanone Oxime: This oxime generally exhibits a higher deblocking temperature than MEKO.[8] Its lower volatility can be advantageous in reducing volatile organic compound (VOC) emissions during curing.

  • 2-Pentanone Oxime (MPKO): Often considered a "drop-in" replacement for MEKO, 2-pentanone oxime offers a similar performance profile with a more favorable, though still scrutinized, toxicological profile.[9] Some studies suggest it can provide comparable or even better anti-skinning performance than MEKO.[9]

Non-Oxime Blocking Agents
  • Phenols: Phenols and substituted phenols are effective blocking agents with deblocking temperatures that can be tuned by the electronic nature of the substituents on the aromatic ring.[10] Electron-withdrawing groups tend to lower the deblocking temperature.[10] However, a significant drawback of phenolic blocking agents is their tendency to cause yellowing in the final coating.[8]

  • ε-Caprolactam: A widely used blocking agent, ε-caprolactam, has a relatively high deblocking temperature, typically in the range of 160-180°C.[2] This makes it suitable for applications requiring high-temperature curing.

  • 3,5-Dimethylpyrazole (DMP): Pyrazoles, and particularly 3,5-dimethylpyrazole, have emerged as highly effective blocking agents. They offer a good balance of reactivity and stability, with deblocking temperatures generally lower than that of ε-caprolactam.[1] A key advantage of DMP-blocked isocyanates is their excellent resistance to yellowing upon over-baking, a significant improvement over MEKO-blocked systems.[6]

Quantitative Comparison of Deblocking Temperatures

The deblocking temperature is a critical parameter for any blocking agent. The following table summarizes typical deblocking temperatures for various blocking agents when used with isophorone diisocyanate (IPDI), a common aliphatic diisocyanate. It is important to note that these values can be influenced by the specific isocyanate used, the presence of catalysts, and the analytical method employed for determination.[11]

Blocking AgentTypical Deblocking Temperature Range (°C)
2-Butanone Oxime (MEKO) 130 - 160
Acetone Oxime110 - 140
Cyclohexanone Oxime140 - 170
2-Pentanone Oxime (MPKO)130 - 160
Phenol140 - 160
ε-Caprolactam160 - 180
3,5-Dimethylpyrazole (DMP)110 - 130

Note: These are approximate values and can vary depending on the specific formulation and analytical conditions.

Experimental Protocols for Efficacy Evaluation

To facilitate a standardized comparison of blocking agents, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key analyses.

Synthesis of a Blocked Isocyanate: A General Procedure

This protocol describes a general method for the synthesis of a blocked isocyanate using an oxime blocking agent.

Materials:

  • Isocyanate (e.g., Isophorone Diisocyanate - IPDI)

  • Oxime blocking agent (e.g., 2-Butanone Oxime)

  • Anhydrous solvent (e.g., Toluene or Methyl Isobutyl Ketone - MIBK)

  • Catalyst (optional, e.g., Dibutyltin dilaurate - DBTDL)

  • Nitrogen gas for inert atmosphere

  • Reaction flask with a mechanical stirrer, thermometer, condenser, and nitrogen inlet

Procedure:

  • Set up the reaction flask under a nitrogen atmosphere to prevent reaction with moisture.

  • Charge the isocyanate and the anhydrous solvent into the flask.

  • Begin stirring and slowly heat the mixture to the desired reaction temperature (typically 60-80°C).

  • In a separate vessel, dissolve the oxime blocking agent in the anhydrous solvent.

  • Slowly add the oxime solution to the isocyanate solution over a period of 1-2 hours, while maintaining the reaction temperature.

  • If a catalyst is used, add it to the reaction mixture after the addition of the oxime solution.

  • Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic NCO peak at approximately 2270 cm⁻¹.

  • Once the reaction is complete (i.e., the NCO peak is no longer detectable), cool the mixture to room temperature.

  • The resulting solution contains the blocked isocyanate and can be used for further formulation and analysis.

Experimental Workflow for Blocked Isocyanate Synthesis

cluster_setup Reaction Setup cluster_reaction Blocking Reaction cluster_completion Work-up setup Assemble Reaction Flask (Stirrer, Thermometer, Condenser, N2 Inlet) inert Establish Inert Atmosphere (Nitrogen Purge) setup->inert charge_iso Charge Isocyanate and Anhydrous Solvent inert->charge_iso heat Heat to 60-80°C charge_iso->heat add_oxime Slowly Add Oxime Solution heat->add_oxime prepare_oxime Prepare Oxime Solution in Anhydrous Solvent prepare_oxime->add_oxime add_catalyst Add Catalyst (Optional) add_oxime->add_catalyst monitor Monitor Reaction by FTIR (Disappearance of NCO peak at ~2270 cm⁻¹) add_catalyst->monitor cool Cool to Room Temperature monitor->cool product Blocked Isocyanate Solution cool->product

Caption: Workflow for synthesizing a blocked isocyanate.

Determination of Deblocking Temperature using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the deblocking temperature by measuring the heat flow associated with the endothermic dissociation of the blocked isocyanate.[12]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Analytical balance

Procedure:

  • Accurately weigh 5-10 mg of the blocked isocyanate sample into an aluminum DSC pan.

  • Seal the pan using a crimper. An empty, sealed pan will be used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Set up the DSC instrument with the following parameters (typical):

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 250°C at a heating rate of 10°C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Start the DSC run.

  • Analyze the resulting thermogram. The deblocking temperature is typically identified as the onset temperature of the endothermic peak corresponding to the dissociation of the blocked isocyanate.

DSC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Interpretation weigh Weigh 5-10 mg of Blocked Isocyanate seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load program Set Temperature Program (e.g., 25-250°C at 10°C/min) load->program run Run DSC Analysis program->run thermogram Obtain Thermogram (Heat Flow vs. Temperature) run->thermogram identify_peak Identify Endothermic Peak thermogram->identify_peak determine_temp Determine Onset Temperature (Deblocking Temperature) identify_peak->determine_temp

Caption: Workflow for DSC determination of deblocking temperature.

Thermogravimetric Analysis (TGA) for Deblocking Characterization

TGA measures the change in mass of a sample as a function of temperature and can be used to determine the deblocking temperature by observing the mass loss associated with the release of the blocking agent.[12]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., platinum or alumina)

  • Analytical balance

Procedure:

  • Accurately weigh 5-10 mg of the blocked isocyanate sample into a TGA pan.

  • Place the pan into the TGA furnace.

  • Set up the TGA instrument with the following parameters (typical):

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 300°C at a heating rate of 10°C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Start the TGA run.

  • Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve). The temperature at which the mass loss begins corresponds to the onset of deblocking. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

Evaluation of Yellowing in Cured Coatings

A critical performance metric, especially for clear coats and light-colored formulations, is the resistance to yellowing upon curing.

Procedure:

  • Prepare coating formulations containing the blocked isocyanate and a suitable polyol.

  • Apply the coatings to a standardized white substrate (e.g., a white painted steel panel) at a consistent film thickness.

  • Cure the coated panels in an oven at the recommended curing temperature and time. To assess resistance to over-baking, a second set of panels can be cured for an extended period or at a slightly higher temperature.

  • After curing and cooling to room temperature, measure the color of the coatings using a spectrophotometer or colorimeter. The yellowness index (YI) should be recorded.

  • Compare the YI values of the coatings formulated with different blocking agents to assess their relative yellowing tendencies. A lower YI value indicates better color stability.

Hydrolytic Stability Testing of Cured Polyurethane Films

The hydrolytic stability of the final polyurethane is crucial for its long-term performance, especially in humid environments.

Procedure:

  • Prepare free films of the cured polyurethane by casting the formulation onto a non-stick surface and curing as per the recommended schedule.

  • Cut the cured films into dumbbell-shaped specimens for tensile testing.

  • Measure the initial tensile properties (tensile strength, elongation at break) of a set of control specimens.

  • Immerse another set of specimens in deionized water at an elevated temperature (e.g., 70°C or 80°C) for a specified period (e.g., 7, 14, or 28 days).[13][14]

  • After the immersion period, remove the specimens from the water, gently pat them dry, and allow them to re-equilibrate to room temperature and humidity for 24 hours.

  • Measure the tensile properties of the hydrolyzed specimens.

  • Calculate the percentage retention of tensile strength and elongation at break. A higher retention indicates better hydrolytic stability.

Conclusion and Future Outlook

The selection of a blocking agent for isocyanates is a multi-faceted decision that requires a careful balance of performance, processing conditions, and, increasingly, safety and regulatory considerations. While 2-butanone oxime has a long and successful history, its classification as a carcinogen makes the exploration of safer alternatives a necessity for responsible product development.

This guide has provided a comparative overview of 2-butanone oxime and other prominent blocking agents, highlighting their respective advantages and disadvantages. The experimental protocols detailed herein offer a framework for researchers to conduct their own evaluations and make data-driven decisions.

The future of blocking agent technology will undoubtedly be shaped by the dual drivers of performance and sustainability. The development of novel, non-toxic blocking agents with low deblocking temperatures and excellent performance characteristics remains an active area of research. As the chemical industry continues to evolve, a commitment to scientific integrity and a proactive approach to safety will be paramount in shaping the next generation of high-performance materials.

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  • Lee, S. H., et al. (2021). Dual-curable isocyanate crosslinking agents blocked by methacrylate-functionalized pyrazoles with lower curing temperature.
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  • Chen, Y., et al. (2021). Concise and Efficient Self-Healing Cross-Linked Polyurethanes via the Blocking/Deblocking Reaction of Oxime Urethanes.
  • Chang, S. H., et al. (2020). Synthesis and Properties of Moisture-Cured Reactive Polyurethane Containing Castor Oil and Oxime Compounds. Polymers, 12(8), 1836.
  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Dobrzyńska, E., & Kowalska, J. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 24(12), 236-244.
  • Chang, S. H., et al. (2020). Synthesis and Properties of Moisture-Cured Reactive Polyurethane Containing Castor Oil and Oxime Compounds. Polymers, 12(8), 1836.
  • European Chemicals Agency. (2022, December 21).
  • Zhang, Y., et al. (2024).
  • Li, Y., et al. (2022). Comparative study on curing kinetics of MDI-based polyurethanes with different chain length diol curing agents. Journal of Thermal Analysis and Calorimetry, 147(1), 359-370.
  • Mustaffa, N., et al. (2020). Synthesis and characterization of polyimides from diisocyanate with enhanced solubility and thermostability properties via direct low-temperature one-step polymerization in NMP solvent. Polymers, 12(10), 2296.
  • Evonik. (n.d.). VESTANAT®. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Ketoxime Stability: Hydrolytic Kinetics and Thermal Dynamics

Ketoximes ( R1​R2​C=NOH ) are indispensable structural motifs utilized extensively in drug development, bioconjugation, and materials science. Because they serve as critical linkages in prodrugs and cross-linking agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Ketoximes ( R1​R2​C=NOH ) are indispensable structural motifs utilized extensively in drug development, bioconjugation, and materials science. Because they serve as critical linkages in prodrugs and cross-linking agents, understanding their stability is paramount. Unlike their aldoxime counterparts, ketoximes benefit from increased steric hindrance around the imine carbon, which significantly alters their degradation profile.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of ketoxime stability across various environments, detailing the thermodynamic and kinetic parameters that govern their behavior.

The Mechanistic Basis of Ketoxime Stability

The intrinsic stability of a ketoxime is dictated by the electronic and steric nature of the C=N−OH linkage, as well as the specific environmental stressors it encounters.

  • Electronic Delocalization (Hydrolytic Resilience): Ketoximes exhibit superior hydrolytic stability compared to isostructural imines and hydrazones. This resilience is attributed to the electronegativity of the oxygen atom and the participation of its lone pairs in resonance delocalization. This resonance increases the negative charge density at the imine carbon, drastically reducing its electrophilicity and susceptibility to nucleophilic attack by water[1].

  • Steric Shielding: The presence of two alkyl or aryl substituents on the ketoxime carbon provides substantial steric hindrance. This physical barrier shields the reactive center from solvent molecules, making ketoximes inherently more stable than aldoximes (which possess a less hindered hydrogen atom)[2].

  • Thermal Vulnerability: Despite their hydrolytic resilience, the N−O bond possesses a relatively low bond dissociation energy (approximately 228 kJ/mol ). Consequently, homolytic cleavage of this bond is the primary, unavoidable pathway for thermal degradation[3].

Comparative Stability Profiles

The stability of ketoximes varies dramatically based on their structural class. Below is a comparative summary of quantitative stability metrics across different ketoxime categories.

Table 1: Comparative Stability Metrics of Representative Ketoximes

Ketoxime CategoryRepresentative CompoundHydrolytic Half-Life (pD 7.0, 25 °C)Thermal Onset ( Td​ )Primary Stability Determinant
Aliphatic Methyl Ethyl Ketoxime (MEKO)~25 days~130 °CMinimal steric shielding; moderate resilience to neutral hydrolysis.
Aromatic Coumarin Ketoxime Esters>100 days>170 °CExtended π -conjugation stabilizes the C=N bond against cleavage.
Siloxane-Bound Polymethyl(ketoxime)siloxaneN/A (Moisture-reactive)>250 °CPolymeric backbone shielding restricts solvent and heat access.
Salts MEKO Hydrochloride< 1 hour (aqueous)50 °CPre-protonation accelerates violent, exothermic decomposition.
Environmental Nuances
  • Aqueous and pH-Dependent Stability: Ketoxime hydrolysis is acid-catalyzed; however, they paradoxically exhibit maximum stability in highly acidic environments (typically between pH 2.0 and 3.0)[4]. At physiological pH (7.4), the hydrolytic half-life of a standard aliphatic ketoxime is approximately 25 days, which is orders of magnitude longer than hydrazones[1].

  • Thermal Dynamics: Aromatic ketoximes, such as coumarin ketoxime esters, demonstrate excellent thermal stability with decomposition temperatures exceeding 170 °C, making them suitable for high-energy applications like photopolymerization[3]. Conversely, protonated ketoxime salts, such as methyl ethyl ketone oxime hydrochloride (MEKOH), are highly unstable. They undergo violent exothermic decomposition (releasing up to 45.86 J/g) at temperatures as low as 50 °C[5].

Visualizing Degradation Pathways

The following diagram maps the divergent degradation pathways of ketoximes when subjected to hydrolytic versus thermal stress.

KetoximeStability K Ketoxime (R1-C(=NOH)-R2) H_Acid Acidic Aqueous Media (pH < 2) K->H_Acid Protonation H_Base Basic Aqueous Media (pH > 8) K->H_Base Hydroxide Attack H_Opt Optimal Stability (pH 2 - 3) K->H_Opt Minimum Hydrolysis Rate T_Heat Thermal Stress (> 130°C) K->T_Heat N-O Bond Cleavage Deg_Hyd Hydrolysis Products (Ketone + NH2OH) H_Acid->Deg_Hyd H_Base->Deg_Hyd Deg_Ther Homolytic Cleavage (Radicals, N2, H2O) T_Heat->Deg_Ther

Mechanistic pathways of ketoxime degradation under hydrolytic and thermal stress.

Experimental Protocols for Stability Assessment

To ensure rigorous and reproducible data, the following self-validating protocols are required for evaluating ketoxime stability in a laboratory setting.

Protocol 1: NMR-Based Hydrolytic Kinetics

Causality & Design: 1H -NMR spectroscopy allows for real-time, non-destructive monitoring of oxime hydrolysis. By utilizing deuterated buffers, we eliminate the massive water solvent peak that would otherwise obscure aliphatic signals. An internal standard is mandatory to ensure that signal reduction is due to chemical degradation, not physical precipitation or instrument drift.

  • Buffer Preparation: Prepare a 50 mM deuterated phosphate buffer (pD 7.0) in D2​O . Add 1 mM of sodium 3-(trimethylsilyl)propionate-2,2,3,3- d4​ (TSP) as an internal quantitative standard.

  • Sample Initiation: Dissolve the target ketoxime to a final concentration of 5 mM in the prepared buffer.

  • Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1H -NMR spectra at a constant 25 °C at predefined intervals (e.g., every 1 hour for 48 hours).

  • Self-Validation Check: Continuously integrate the TSP signal across all time points; it must remain constant. Calculate the mass balance by summing the integrals of the ketoxime precursor and the emerging ketone product. A constant sum validates that no volatile loss or invisible side-reactions are occurring.

  • Kinetic Analysis: Plot the natural log of the ketoxime concentration versus time to derive the first-order rate constant ( k ) and the half-life ( t1/2​ )[1].

Protocol 2: Thermal Gravimetric Analysis (TGA) & DSC

Causality & Design: TGA measures mass loss to identify volatilization and decomposition, while Differential Scanning Calorimetry (DSC) measures heat flow to identify endothermic (melting/boiling) or exothermic (bond cleavage) events.

  • Instrument Calibration: Calibrate the TGA/DSC using a high-purity Indium standard to ensure precise temperature and heat flow measurements. Run a blank alumina crucible program to establish a baseline and account for buoyancy effects.

  • Sample Loading: Accurately weigh ~5.0 mg of the solid ketoxime into the calibrated alumina crucible.

  • Thermal Ramping: Heat the sample from 25 °C to 500 °C at a standardized constant rate of 10 K/min under a continuous nitrogen purge (50 mL/min). The inert atmosphere is critical to prevent oxidative degradation from masking inherent thermal instability[3].

  • Data Interpretation: Identify the onset temperature of decomposition ( Td​ ) from the TGA mass-loss curve. Correlate this exact temperature with the DSC heat flow curve to determine if the decomposition is exothermic (typical for violent N−O bond cleavage) or endothermic[5].

References
  • Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation - PMC, nih.gov,[Link]

  • Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS, researchgate.net,[Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH, nih.gov,[Link]

  • Study on the stability of the oxime HI 6 in aqueous solution - PubMed, nih.gov,[Link]

Sources

Comparative

Evaluating the Cost-Effectiveness of 2-Butanone Oxime Synthesis: A Comparative Guide

As a Senior Application Scientist overseeing process scale-up and optimization, I frequently evaluate the techno-economic viability of chemical synthesis routes. For 2-Butanone Oxime—commonly known as Methyl Ethyl Ketoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process scale-up and optimization, I frequently evaluate the techno-economic viability of chemical synthesis routes. For 2-Butanone Oxime—commonly known as Methyl Ethyl Ketoxime (MEKO)—the industry is at a pivotal crossroads. MEKO is a critical anti-skinning agent in coatings and a versatile blocking agent for isocyanates. Historically, its production has relied on the traditional hydroxylamine condensation method[1]. However, tightening environmental regulations and the volatility of raw material costs have accelerated the adoption of the "green" ammoximation (peroxide) route[2].

This guide objectively compares the incumbent condensation method against the modern catalytic ammoximation route, providing researchers and process engineers with the mechanistic causality, cost-effectiveness data, and self-validating experimental protocols necessary to make informed scale-up decisions.

Mechanistic Overview: Incumbent vs. Challenger

The fundamental difference between the two routes lies in their atom economy and byproduct generation.

  • The Traditional Hydroxylamine Route (Condensation): Developed in the 1960s, this non-catalytic route involves the condensation of 2-Butanone (MEK) with a hydroxylamine salt (e.g., hydroxylamine sulfate) in the presence of a base (ammonia or sodium hydroxide)[1]. While it delivers high yields, it relies on expensive, unstable hydroxylamine and generates massive quantities of sulfate salt waste, driving up disposal costs[3].

  • The Green Ammoximation Route (Peroxide Route): This modern liquid-phase process reacts MEK directly with ammonia and hydrogen peroxide over a titanium silicalite catalyst (e.g., TS-1 or Ti-MWW)[1]. Based on the principles of green chemistry, this route boasts exceptional atom economy, producing only water as a byproduct[2].

SynthesisRoutes MEK 2-Butanone (MEK) Route1 Traditional Condensation (Incumbent) MEK->Route1 Route2 Green Ammoximation (Peroxide Route) MEK->Route2 Hydroxylamine Hydroxylamine Salt + Base Hydroxylamine->Route1 MEKO1 MEKO (Target) Route1->MEKO1 Waste1 Sulfate Salt Waste (High Disposal Cost) Route1->Waste1 Peroxide NH3 + H2O2 + TS-1 Catalyst Peroxide->Route2 MEKO2 MEKO (Target) Route2->MEKO2 Waste2 Water (Benign Byproduct) Route2->Waste2

Fig 1. Mechanistic comparison of traditional condensation vs. green ammoximation for MEKO synthesis.

Techno-Economic & Cost-Effectiveness Analysis

To evaluate cost-effectiveness, we must look beyond raw material prices and consider the entire lifecycle of the process, including catalyst recovery and waste management. While the traditional route avoids catalyst costs, its reliance on expensive hydroxylamine precursors and the heavy burden of salt waste treatment severely impacts its long-term profitability[3]. Conversely, the ammoximation route requires a high initial capital expenditure (CAPEX) for the TS-1 catalyst, but this is rapidly amortized through catalyst recycling and the use of cheap bulk commodities (NH3 and H2O2)[2].

Table 1: Techno-Economic Comparison of MEKO Synthesis Routes

ParameterTraditional Hydroxylamine RouteGreen Ammoximation (Peroxide Route)
Primary Reagents MEK, Hydroxylamine Sulfate, BaseMEK, Ammonia, Hydrogen Peroxide
Raw Material Cost High (Hydroxylamine is expensive/unstable)Low (NH3 and H2O2 are bulk commodities)
Catalyst Requirement None (Non-catalytic condensation)Titanium Silicalite-1 (TS-1) or Ti-MWW
Catalyst Cost $0High initial CAPEX, amortized via recovery
Waste Generation Massive (Ammonium/Sodium sulfate salts)Minimal (Water is the sole byproduct)
Waste Management Cost High (Requires extensive salt treatment)Low (Direct discharge or simple treatment)
Atom Economy PoorExcellent
Target Conversion ~95-98%Up to 99.6% (with optimized TS-1)
Overall OPEX High (Driven by reagents and waste disposal)Low to Moderate (Driven by catalyst lifecycle)

Experimental Protocol: TS-1 Catalyzed Ammoximation

To achieve the >99% conversion and selectivity metrics reported in literature, the ammoximation process requires strict control over reaction parameters. The following self-validating protocol utilizes a modified TS-1 catalyst system and explains the causality behind each critical parameter.

Materials Required
  • 2-Butanone (MEK, >99% purity)

  • 30% w/w Aqueous Hydrogen Peroxide (H2O2)

  • 25% w/w Aqueous Ammonia (NH3)

  • tert-Butanol (Phase-transfer solvent)

  • Transition-metal modified TS-1 Catalyst (e.g., 3 wt% Ni-TS-1 or Zn-TS-1)[2],[4]

Step-by-Step Methodology

1. Catalyst Activation

  • Action: Calcine the TS-1 catalyst at 400°C for 4 hours prior to use[4].

  • Causality: Atmospheric moisture and organic residues block the microporous channels of the zeolite. High-temperature calcination clears these pores and fully exposes the tetrahedral Ti(IV) active sites necessary for the electrophilic activation of H2O2.

2. Reactor Initialization

  • Action: In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add MEK (1 mol equivalent), tert-butanol solvent (volume ratio H2O/t-butanol 1.5~2), and the activated TS-1 catalyst (approx. 12 g per mol of MEK)[4],[5].

  • Causality: MEK and aqueous H2O2 are naturally immiscible. tert-Butanol acts as a phase-transfer homogenizer, eliminating mass transfer limitations across phase boundaries that would otherwise severely depress reaction rates[5].

3. Thermal Equilibration

  • Action: Heat the suspension to 70–75°C under continuous stirring[4],[5].

  • Causality: Below 70°C, the activation energy for ammoximation is insufficient, resulting in poor conversion. Exceeding 75°C accelerates the non-productive thermal decomposition of H2O2 into O2 and H2O, drastically reducing oxidant efficiency and yield[4].

4. Controlled Co-feeding of Oxidants

  • Action: Slowly and continuously co-feed aqueous ammonia (molar ratio NH3:MEK = 3.5-4.0) and 30% H2O2 (molar ratio H2O2:MEK = 1.5-2.0) via a syringe pump over a period of 1 hour[4],[5].

  • Causality: Rapid addition spikes the local concentration of H2O2, which promotes the deep oxidation of the newly formed MEKO into unwanted byproducts like 2-nitrobutane. A slow, controlled feed maintains a low steady-state concentration of oxidants, driving selectivity towards the oxime (>99%) while preserving an appropriate pH[2],[5].

5. Reaction Maturation & Isolation

  • Action: Allow the reaction to proceed for a total of 2.5 hours. Cool the mixture, filter to recover the TS-1 catalyst, and analyze the filtrate via GC/MS[4].

  • Causality: The 2.5-hour window ensures complete conversion of MEK. The solid-state nature of TS-1 allows for simple mechanical separation (filtration). The recovered catalyst can be directly regenerated via calcination, which is critical for offsetting its high initial cost and proving the system's economic viability[2],[4].

ExperimentalWorkflow Step1 1. TS-1 Catalyst Activation (Calcination at 400°C) Step2 2. Reactor Initialization (MEK + t-Butanol + TS-1) Step1->Step2 Exposes active Ti-sites Step3 3. Co-feeding Oxidants (Dropwise NH3 & H2O2) Step2->Step3 Thermal equilibration Step4 4. Catalytic Ammoximation (70-75°C, 2.5h) Step3->Step4 Suppresses deep oxidation Step5 5. Product Isolation (GC/MS & Filtration) Step4->Step5 High MEKO selectivity (>99%)

Fig 2. Self-validating experimental workflow for the TS-1 catalyzed ammoximation of 2-Butanone.

Conclusion

The transition from the traditional hydroxylamine condensation method to the catalytic ammoximation route represents a necessary evolution in the industrial synthesis of 2-Butanone Oxime. While incumbent systems are deeply entrenched[1], the cost-effectiveness of the peroxide route becomes undeniable when factoring in the elimination of salt waste and the utilization of inexpensive bulk oxidants. For research and development professionals scaling up MEKO production, investing in robust catalyst recovery systems (such as TS-1 or Ti-MWW) is the definitive key to unlocking long-term commercial competitiveness.

References
  • Nickel-Modified TS-1 Catalyzed the Ammoximation of Methyl Ethyl Ketone | MDPI | 2

  • Ammoxidation of methyl ethyl ketone catalyzed by modified TS-1 | ResearchGate | 4

  • Petition Filed to Add Methyl Ethyl Ketoxime to List of Chemical Substances Subject to Superfund Excise Tax | Bergeson & Campbell, P.C. | 1

  • Ammoximation of methyl ethyl ketone to methyl ethyl ketone oxime over TS-1 | ResearchGate |5

  • Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer | PMC | 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Butanone Oxime

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we handle. 2-Butanone oxime, also known as methyl ethyl ketoxime...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we handle. 2-Butanone oxime, also known as methyl ethyl ketoxime (MEKO), is a valuable compound in various applications, but its significant health and environmental hazards demand a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-butanone oxime, ensuring the protection of our personnel, our facilities, and the environment.

The "Why": Understanding the Hazard Profile of 2-Butanone Oxime

Proper disposal procedures are not merely regulatory hurdles; they are direct consequences of a substance's inherent chemical properties and associated risks. 2-Butanone oxime is classified with multiple hazards that make improper disposal a significant threat.[1] It is toxic if swallowed, harmful in contact with skin, causes severe eye damage, and may cause an allergic skin reaction.[2][3][4][5]

Crucially, long-term or repeated exposure to 2-butanone oxime is linked to organ damage and it is classified as a suspected human carcinogen (Carcinogenicity, Category 1B).[2][3][4][5] Environmentally, it is harmful to aquatic life with long-lasting effects.[2][6] These factors underscore the necessity of treating 2-butanone oxime not as simple waste, but as a hazardous material requiring specialized handling from cradle to grave.

Hazard Class & CategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Carcinogenicity (Category 1B)H350: May cause cancerDanger
STOT, Single Exposure (Category 1)H370: Causes damage to organs (Upper respiratory tract)Danger
STOT, Repeated Exposure (Category 2)H373: May cause damage to organs (hematopoietic system)Danger
Aquatic Hazard, Chronic (Category 3)H412: Harmful to aquatic life with long lasting effects(No Pictogram)

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing 2-butanone oxime waste from the point of generation to its final, compliant disposal.

G Disposal Workflow for 2-Butanone Oxime A Waste Generation (e.g., unused reagent, contaminated labware) B Characterize as Hazardous Waste A->B Immediate Action C Segregate Waste Do NOT mix with other waste streams B->C Critical Step D Containment Use a designated, sealed, and clearly labeled container C->D Proper Handling E Safe Temporary Storage Store in a cool, dry, well-ventilated area away from incompatibles D->E Awaiting Pickup F Contact Licensed Waste Disposal Vendor E->F Initiate Disposal G Vendor Collection & Transport (UN 2810, Toxic Liquid, Organic, N.O.S.) F->G Professional Handover H Final Disposal (Permitted Incineration Facility) G->H Compliant Destruction

Sources

Handling

Personal protective equipment for handling 2-BUTANONE OXIME

As a Senior Application Scientist, I understand that handling 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime, or MEKO) requires a rigorous, scientifically grounded approach to laboratory safety. MEKO is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling 2-Butanone Oxime (also known as Methyl Ethyl Ketoxime, or MEKO) requires a rigorous, scientifically grounded approach to laboratory safety. MEKO is a highly versatile anti-skinning agent and chemical intermediate, but its toxicological profile demands strict operational discipline.

This guide provides a self-validating system for PPE selection, handling, and disposal, moving beyond basic compliance to explain the causality behind each safety protocol.

Mechanistic Toxicology: Why Strict PPE is Mandatory

To understand why specific PPE is required, we must first examine how MEKO interacts with biological systems. MEKO is rapidly absorbed through the skin, lungs, and gastrointestinal tract.

Once absorbed, MEKO undergoes hepatic metabolism, hydrolyzing into 2-butanone and hydroxylamine [1]. Hydroxylamine is a potent oxidant that directly attacks erythrocytes (red blood cells), oxidizing the Fe²⁺ in hemoglobin to Fe³⁺. This results in methemoglobinemia , a condition where the blood loses its oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and responsive Heinz body anemia[2]. Furthermore, chronic exposure to MEKO is linked to hepatotoxicity and is classified as a Category 1B Carcinogen (capable of inducing liver tumors)[3][4].

MEKO_Toxicity MEKO 2-Butanone Oxime (MEKO) Exposure (Inhalation/Dermal) Metabolism Hepatic Metabolism (In Vivo Hydrolysis) MEKO->Metabolism Hydroxylamine Hydroxylamine (Potent Oxidizing Metabolite) Metabolism->Hydroxylamine Primary Toxic Pathway Butanone 2-Butanone (MEK) (Secondary Byproduct) Metabolism->Butanone Excreted/Metabolized Hemoglobin Hemoglobin Oxidation (Fe2+ → Fe3+) Hydroxylamine->Hemoglobin Cancer Carcinogenesis (Category 1B Liver Tumors) Hydroxylamine->Cancer Chronic Exposure MetHb Methemoglobinemia (Tissue Hypoxia & Cyanosis) Hemoglobin->MetHb

Figure 1: Metabolic toxicity pathway of 2-Butanone Oxime leading to methemoglobinemia.

PPE Selection Matrix & Quantitative Justification

Because MEKO is a small, polar organic molecule, it rapidly permeates standard laboratory gloves. Relying on standard nitrile exam gloves for continuous handling is a critical safety failure.

A. Glove Compatibility Data

Based on standardized EN 374 permeation testing, we must select elastomers that structurally resist oxime penetration[5][6].

Glove MaterialMinimum ThicknessBreakthrough TimeOperational Recommendation
Butyl Rubber > 0.3 mm> 480 minutesPrimary Choice (Approved for full contact/immersion)[5]
Viton® > 0.4 mm> 480 minutesPrimary Choice (Approved for full contact)[6]
Nitrile Rubber > 0.4 mm10 - 30 minutesSplash Only (Must be removed immediately upon contact)[5]
B. Comprehensive PPE Ensemble
  • Eye/Face Protection: Chemical splash goggles paired with a full face shield. MEKO is a Category 1 Eye Damage hazard and will cause severe, irreversible corneal damage upon contact[3].

  • Respiratory Protection: Handling must occur in a certified chemical fume hood. If engineering controls are insufficient or during a spill, a half-mask or full-face respirator equipped with an organic vapor cartridge (e.g., EN 14387 ABEK or Type A) is mandatory.

  • Body Protection: Flame-resistant lab coat (MEKO is a combustible liquid with a flash point of ~62°C)[7]. For high-volume transfers, polymer laminate coveralls are recommended[8].

Operational Workflow: Safe Aliquoting Protocol

To ensure a self-validating safety system, follow this step-by-step methodology when handling MEKO in the laboratory:

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood is operational with a face velocity between 80-120 FPM.

  • Eliminate all ignition sources (Bunsen burners, hot plates) from the workspace, as MEKO vapors are combustible[7].

Step 2: PPE Donning & Setup

  • Don >0.3 mm Butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat[5][7].

  • Place a secondary containment tray inside the fume hood to catch potential spills.

Step 3: Chemical Transfer

  • Open the MEKO container only within the fume hood.

  • Using a chemically compatible glass or PTFE pipette, slowly transfer the required volume. Avoid vigorous pipetting to prevent the generation of toxic aerosols.

Step 4: Sealing & Decontamination

  • Tightly seal both the source and receiving vessels immediately after transfer.

  • Wipe the exterior of the vessels with a disposable wipe. Place the contaminated wipe into a designated, sealable hazardous waste bag.

Step 5: Doffing

  • Remove Butyl gloves using the aseptic "glove-in-glove" technique to prevent secondary dermal exposure. Wash hands immediately with soap and water[7].

Emergency Response & Spill Management

In the event of a MEKO spill, rapid containment is necessary to prevent inhalation exposure and environmental contamination. Do not use combustible absorbents like sawdust[2].

Spill_Workflow Start MEKO Spill Detected Evacuate 1. Evacuate & Isolate Remove ignition sources Start->Evacuate PPE 2. Don Emergency PPE Butyl gloves, respirator, face shield Evacuate->PPE Contain 3. Contain Spill Apply inert absorbent (vermiculite/sand) PPE->Contain Collect 4. Collect Waste Seal in RCRA-compliant container Contain->Collect Decon 5. Decontaminate Wash area with detergent and water Collect->Decon Dispose 6. Hazardous Disposal Manifest as UN 2810 Toxic Liquid Decon->Dispose

Figure 2: Step-by-step emergency spill response workflow for MEKO.

Exposure First Aid[3][7]:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If cyanosis (blue skin/lips) is observed, administer oxygen and seek immediate medical attention for methemoglobinemia treatment (e.g., methylene blue or toluidine blue administration by a physician)[9].

Logistical Waste Disposal Plan

MEKO is highly toxic to aquatic life and must never be flushed down the sink or sanitary sewer system[3].

  • Segregation: Collect all MEKO liquid waste, contaminated pipettes, and absorbent materials in a clearly labeled, sealable, chemically compatible container (HDPE or glass).

  • Labeling: Label the container strictly as: "Hazardous Waste: Toxic Liquid, Organic, N.O.S. (2-Butanone Oxime)".

  • Transport & Destruction: Manifest the waste under UN 2810 (Division 6.1 - Toxic substances)[3]. Entrust disposal exclusively to a licensed hazardous waste management facility for high-temperature incineration[3].

References

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Butanone oxime". fishersci.com.7

  • Cole-Parmer. "Material Safety Data Sheet - 2-Butanone oxime, 99%". coleparmer.com.2

  • National Center for Biotechnology Information. "2-Butanone oxime | C4H9NO | CID 7292". PubChem.

  • ProBuild Solutions. "Safety Data Sheet - ProBuild Solutions". probuildsolutions.com. 5

  • AkzoNobel. "SAFETY DATA SHEET - AkzoNobel". akzonobel.com. 6

  • National Toxicology Program. "TOX-51: Methyl Ethyl Ketoxime". nih.gov. 4

  • TCI Chemicals. "B0688 - 2-Butanone Oxime - SAFETY DATA SHEET". tcichemicals.com. 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich". sigmaaldrich.com.

  • DGUV. "GESTIS Substance Database: 2-Butanone oxime". dguv.de. 9

  • 3M. "Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification". 3m.com. 8

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